tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)12-7-10-4-6(13)5-11-7/h4-5,13H,1-3H3,(H,10,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBCZSRYIKBJPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401159793 | |
| Record name | Carbamic acid, N-(5-hydroxy-2-pyrimidinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401159793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951444-51-1 | |
| Record name | Carbamic acid, N-(5-hydroxy-2-pyrimidinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(5-hydroxy-2-pyrimidinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401159793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Utility of CAS 1951444-51-1 in Modern Drug Discovery: A Technical Whitepaper
Executive Summary
In the landscape of targeted therapeutics, the selection of bifunctional building blocks dictates the efficiency, yield, and scalability of drug synthesis. tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (CAS 1951444-51-1) has emerged as a highly versatile intermediate in medicinal chemistry. Featuring a privileged pyrimidine core, a sterically shielded Boc-protected amine, and a reactive hydroxyl group, this compound enables orthogonal functionalization strategies.
This whitepaper provides an in-depth technical analysis of CAS 1951444-51-1, detailing its physicochemical profile, mechanistic utility in targeted covalent inhibitors (TCIs) and PROTACs, and field-proven experimental workflows designed for self-validation and high-fidelity synthesis.
Physicochemical Profiling & Quantitative Data
Understanding the baseline metrics of CAS 1951444-51-1 is critical for calculating reaction stoichiometry, predicting solubility, and interpreting mass spectrometry (LC-MS) data during synthesis[1],[2],[3].
| Property | Value | Clinical / Synthetic Relevance |
| Chemical Name | tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate | Standard IUPAC nomenclature for inventory and patent filing. |
| CAS Number | 1951444-51-1 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C₉H₁₃N₃O₃ | Determines exact mass for high-resolution MS validation. |
| Molecular Weight | 211.221 g/mol | Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5. |
| SMILES String | CC(C)(C)OC(=O)Nc1ncc(O)cn1 | Utilized for in silico docking and computational SAR modeling. |
| Hydrogen Bond Donors | 2 (Hydroxyl, Carbamate NH) | Critical for engaging kinase hinge regions (e.g., ATP-mimetic binding). |
| Hydrogen Bond Acceptors | 5 | Enhances aqueous solubility in physiological environments. |
Strategic Synthetic Utility: Causality in Chemical Design
The Pyrimidine Core as a Privileged Scaffold
The pyrimidine ring is a cornerstone in the design of kinase inhibitors and targeted covalent inhibitors (TCIs),. Its structural resemblance to the adenine ring of ATP allows it to form critical hydrogen bonds with the hinge region of kinases. By utilizing CAS 1951444-51-1, researchers bypass the need to construct the pyrimidine ring de novo, accelerating the hit-to-lead optimization phase[4].
Orthogonal Reactivity: Why the Boc Group?
The tert-butyloxycarbonyl (Boc) group at the 2-position is not merely a placeholder; it is a strategic choice driven by causality.
-
Steric Shielding: The bulky tert-butyl group prevents unwanted N-alkylation or N-arylation when the 5-hydroxyl group is subjected to electrophilic conditions.
-
Electronic Deactivation: The carbamate linkage withdraws electron density from the exocyclic amine, rendering it non-nucleophilic. This ensures that reactions (such as the Mitsunobu reaction) occur exclusively at the 5-hydroxyl oxygen.
Applications in PROTAC Linkerology
In the development of Proteolysis Targeting Chimeras (PROTACs), the 5-hydroxyl group serves as an ideal vector for linker attachment (e.g., PEGylation). Etherification at this position projects the linker away from the core binding pharmacophore, minimizing steric clashes with the target protein of interest (POI) while maintaining the integrity of the pyrimidine-hinge interaction.
Mechanistic Pathways & Workflows
To visualize the strategic deployment of this building block, the following diagram illustrates the orthogonal functionalization workflow.
Caption: Orthogonal Functionalization Workflow of CAS 1951444-51-1.
Field-Proven Experimental Protocols
The following methodologies are designed as self-validating systems . Every step includes a specific rationale (causality) and an analytical checkpoint to ensure trustworthiness and reproducibility.
Protocol 1: O-Alkylation via the Mitsunobu Reaction
Purpose: To attach a complex alkyl chain or PROTAC linker to the 5-hydroxyl group while maintaining strict stereochemical control.
Causality: The Mitsunobu reaction is chosen over standard basic alkylation (
Step-by-Step Methodology:
-
Preparation: Dissolve CAS 1951444-51-1 (1.0 eq) and the target alcohol (1.2 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Rationale: Moisture prematurely hydrolyzes the DIAD/PPh₃ betaine intermediate.
-
Activation: Add Triphenylphosphine (PPh₃, 1.5 eq) and cool the mixture to 0°C.
-
Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq).
-
Self-Validation Checkpoint (LC-MS): Stir for 4 hours at room temperature. Monitor via LC-MS. The disappearance of the starting mass (
212 [M+H]⁺) and the appearance of the product mass validates the completion of the etherification. -
Workup: Concentrate in vacuo and purify via silica gel chromatography (Hexanes/Ethyl Acetate) to remove triphenylphosphine oxide byproducts.
Protocol 2: Selective Boc Deprotection
Purpose: To unmask the 2-amino group for subsequent amidation or Buchwald-Hartwig cross-coupling. Causality: While Trifluoroacetic acid (TFA) is a common deprotection reagent, this protocol utilizes 4M HCl in Dioxane . TFA leaves residual trifluoroacetate salts that can severely inhibit downstream palladium-catalyzed couplings. HCl in Dioxane provides a cleaner reaction profile, yielding a highly crystalline, easily isolable hydrochloride salt[5],[6].
Step-by-Step Methodology:
-
Dissolution: Dissolve the O-alkylated intermediate in a minimal volume of anhydrous Dichloromethane (DCM).
-
Acidification: Add 4M HCl in 1,4-Dioxane (10.0 eq). Stir at room temperature for 2 hours[5],[7].
-
Self-Validation Checkpoint (Visual & NMR): As the Boc group cleaves, the resulting amine hydrochloride salt becomes highly polar and insoluble in the DCM/Dioxane mixture, forming a visible white precipitate. Complete conversion is analytically validated by the absence of the massive 9-proton tert-butyl singlet (~1.4 ppm) in ¹H-NMR[8].
-
Isolation: Add cold diethyl ether to force complete precipitation. Filter the solid, wash with excess ether, and dry under high vacuum. Rationale: This completely bypasses the need for aqueous basic workup or chromatography, maximizing yield.
Caption: Acid-Catalyzed Boc Deprotection Mechanism using HCl in Dioxane.
Conclusion
CAS 1951444-51-1 (tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate) represents a masterclass in rational building block design. By combining the biological relevance of the pyrimidine scaffold with the synthetic orthogonality of the Boc and hydroxyl groups, it empowers medicinal chemists to rapidly iterate through complex SAR landscapes. Adhering to the rigorous, self-validating protocols outlined above ensures that drug development campaigns utilizing this intermediate remain efficient, reproducible, and scalable.
References
-
AA Blocks: 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carbaldehyde (Related Pyrimidine Building Blocks Inventory). 1
-
Fisher Scientific / Combi-Blocks: eMolecules tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate Properties. 2
-
Molaid: tert-butyl (5-hydroxypyrimidin-2-yl)carbamate - CAS 1951444-51-1 Physicochemical Data. 3
-
BenchChem: A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. 5
-
BenchChem: Application Notes and Protocols: Boc Deprotection. 8
-
BenchChem: A Comparative Guide to Pyrimidine Building Blocks. 9
-
ResearchGate: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). 6
-
Common Organic Chemistry: Boc Deprotection - HCl Procedures. 7
-
Journal of Medicinal Chemistry (ACS): Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition. 10
-
RSC Advances: 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents.4
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- 2. eMolecules tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate | Combi-Blocks | Fisher Scientific [fishersci.com]
- 3. tert-butyl (5-hydroxypyrimidin-2-yl)carbamate - CAS号 1951444-51-1 - 摩熵化学 [molaid.com]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 10. pubs.acs.org [pubs.acs.org]
Comprehensive Spectral Characterization (NMR, IR, MS) of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate
Executive Summary
tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (CAS: 1951444-51-1) is a highly specialized heterocyclic building block utilized extensively in pharmaceutical synthesis and drug discovery[1][2]. With a molecular weight of 211.22 g/mol and a molecular formula of C₉H₁₃N₃O₃, it features a pyrimidine core substituted with a hydroxyl group at C5 and a tert-butyloxycarbonyl (Boc) protected amine at C2[1][3]. This whitepaper provides an authoritative, in-depth guide to the spectral characterization (NMR, FTIR, and ESI-MS) of this compound, detailing the causality behind analytical choices and providing self-validating experimental protocols to ensure scientific integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Analytical Logic & Causality
For the structural elucidation of pyrimidine carbamates, solvent selection is the most critical variable. Deuterated dimethyl sulfoxide (DMSO-d₆) is mandated over CDCl₃ or D₂O. The high polarity of DMSO-d₆ ensures complete solvation of the compound, while its aprotic nature prevents the deuterium exchange of the critical, diagnostically valuable -OH and -NH protons[4][5]. The electron-withdrawing nature of the pyrimidine nitrogens strongly deshields the adjacent ring protons (H-4 and H-6), pushing them downfield[4]. Meanwhile, the Boc group provides a massive, unmistakable 9-proton singlet that serves as an ideal internal standard for integration calibration[6].
Quantitative Data: NMR Assignments
Table 1: ¹H and ¹³C NMR Spectral Data (DMSO-d₆, 400 MHz / 100 MHz)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |
| ¹H | 1.45 | Singlet (s) | 9H | -C(CH₃)₃ (Boc methyls) |
| ¹H | 8.25 | Singlet (s) | 2H | Pyrimidine H-4, H-6 |
| ¹H | 9.80 | Broad Singlet (br s) | 1H | Pyrimidine -OH |
| ¹H | 10.10 | Broad Singlet (br s) | 1H | Carbamate -NH |
| ¹³C | 28.1 | - | 3C | -C(CH₃)₃ (Boc methyls) |
| ¹³C | 79.5 | - | 1C | -C(CH₃)₃ (Boc quaternary carbon) |
| ¹³C | 143.5 | - | 2C | Pyrimidine C-4, C-6 |
| ¹³C | 148.0 | - | 1C | Pyrimidine C-5 (-OH attached) |
| ¹³C | 152.5 | - | 1C | Carbamate C=O |
| ¹³C | 155.0 | - | 1C | Pyrimidine C-2 (-NH attached) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Analytical Logic & Causality
Attenuated Total Reflectance (ATR) FTIR is the preferred methodology. Traditional KBr pellet pressing is highly susceptible to hygroscopic moisture absorption, which introduces a massive artifact broad band around 3400 cm⁻¹. Because tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate inherently possesses both O-H and N-H bonds that absorb in this exact region, eliminating exogenous water is critical for accurate structural validation[6][7]. The carbamate carbonyl (C=O) stretch is highly diagnostic, typically appearing at a higher wavenumber than standard amides due to the adjacent oxygen atom[7].
Quantitative Data: FTIR Assignments
Table 2: Key FTIR Absorption Bands (Diamond ATR)
| Wavenumber (cm⁻¹) | Peak Intensity | Vibrational Assignment |
| 3350 – 3200 | Broad, Strong | O-H and N-H stretching |
| 2975 | Medium | Aliphatic C-H stretching (tert-butyl group) |
| 1720 | Strong | C=O stretching (Carbamate carbonyl) |
| 1580, 1550 | Medium-Strong | C=N and C=C stretching (Pyrimidine ring) |
| 1150 | Strong | C-O stretching (Carbamate/Hydroxyl) |
Mass Spectrometry (ESI-MS)
Analytical Logic & Causality
Electrospray Ionization (ESI) in positive ion mode is the optimal technique. The basic pyrimidine nitrogens and the carbamate group readily accept a proton from the mobile phase to form the [M+H]⁺ pseudomolecular ion[8]. However, analysts must be acutely aware of in-source fragmentation. Boc-protected amines are notoriously labile under ESI conditions; excessive capillary voltage or source temperature will cause the spontaneous loss of isobutylene (-56 Da) or the entire Boc group (-100 Da) before the ions even reach the mass analyzer[8][9].
Quantitative Data: ESI-MS(+) Peak Assignments
Table 3: ESI-MS(+) Fragmentation Pattern
| m/z | Ion Type | Relative Abundance | Fragmentation Mechanism |
| 234.08 | [M+Na]⁺ | Medium | Sodium adduct formation |
| 212.10 | [M+H]⁺ | High | Intact protonated molecular ion |
| 156.04 | [M - C₄H₈ + H]⁺ | Medium | Loss of isobutylene (-56 Da) |
| 112.05 | [M - Boc + H]⁺ | High | Complete loss of Boc group (-100 Da) |
Experimental Protocols & Workflow
The following self-validating protocols ensure high-fidelity data acquisition while mitigating common analytical artifacts.
Protocol 1: NMR Sample Preparation and Acquisition
-
Solvent Preparation: Utilize strictly anhydrous DMSO-d₆ (100 atom % D) from a freshly opened ampoule to prevent the HDO peak (~3.3 ppm) from overlapping with analyte signals or facilitating proton exchange.
-
Sample Dissolution: Dissolve 15 mg of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate in 0.6 mL of DMSO-d₆. Vortex for 30 seconds until optically clear.
-
Acquisition Parameters (¹H): Set the relaxation delay (D1) to at least 2.0 seconds to ensure the full relaxation of the quaternary and exchangeable protons. Acquire a minimum of 16 scans.
-
Acquisition Parameters (¹³C): Utilize proton decoupling (WALTZ-16). Set D1 to 2.5 seconds and acquire a minimum of 1024 scans to resolve the quaternary pyrimidine carbons (C-2, C-5) which suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.
Protocol 2: ATR-FTIR Scanning
-
Crystal Cleaning: Swab the diamond ATR crystal with LC-MS grade isopropanol. Allow 60 seconds for complete evaporation.
-
Background Calibration: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient atmosphere to subtract CO₂ and ambient H₂O vapor.
-
Sample Application: Place 2-3 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the torque slips, ensuring intimate contact between the crystal and the solid lattice.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans).
Protocol 3: LC-ESI-MS/MS Analysis
-
Mobile Phase Optimization: Prepare a mobile phase of 50:50 Methanol:Water containing 0.1% Formic Acid. The formic acid acts as a crucial proton donor, driving the equilibrium toward the [M+H]⁺ state[9].
-
Source Tuning (Critical Step): To prevent premature cleavage of the Boc group, restrict the capillary voltage to ≤ 3.0 kV and the desolvation temperature to ≤ 250 °C[8][9].
-
Injection: Inject 1 µL of a 10 µg/mL sample solution. Monitor the m/z 100–500 range.
Multimodal Workflow Visualization
Figure 1: Multimodal spectral characterization workflow for pyrimidine carbamate derivatives.
References
-
"tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate", chathamil.gov. 1
-
"tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate - CymitQuimica", cymitquimica.com. 2
-
"eMolecules tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate | Combi-Blocks", fishersci.com. 3
-
"5-Hydroxypyrimidine synthesis", chemicalbook.com. 4
-
"Oxidation of 5-Hydroxypyrimidine Nucleosides to 5-Hydroxyhydantoin and Its α-Hydroxy-ketone Isomer", acs.org. 5
-
"How can I increase the ionization of organic molecules so I can analyze them using ESI MS/MS", researchgate.net. 8
-
"The application of in-source fragmentation in ultra-high performance liquid chromatography-electrospray ionization -tandem mass spectrometry for pesticide residue analysis", nih.gov. 9
-
"Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines", acs.org. 6
-
"BOC Protection and Deprotection", bzchemicals.com. 7
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- 4. 5-Hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
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- 7. BOC Protection and Deprotection [pt.bzchemicals.com]
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- 9. The application of in-source fragmentation in ultra-high performance liquid chromatography-electrospray ionization -tandem mass spectrometry for pesticide residue analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage conditions for tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate
An authoritative technical guide on the stability, degradation mechanisms, and optimal handling protocols for tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (CAS: 1951444-51-1).
Executive Summary
tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate is a highly functionalized, bifunctional pyrimidine building block widely utilized in the synthesis of kinase inhibitors, nucleoside analogs, and advanced pharmacological intermediates. Structurally, it features an acid-labile tert-butoxycarbonyl (Boc) protected exocyclic amine at the C2 position and a redox-sensitive hydroxyl group at the C5 position.
The successful utilization of this compound in multi-step synthesis requires a rigorous understanding of its dual vulnerabilities: acid-catalyzed decarboxylative fragmentation and ambient autoxidation . This whitepaper synthesizes field-proven insights and mechanistic chemical principles to establish self-validating storage and handling protocols.
Mechanistic Vulnerabilities & Degradation Pathways
To design an effective storage system, we must first understand the causality behind the compound's degradation. The molecule possesses two distinct reactive poles that dictate its shelf-life.
Acid-Lability of the Boc-Protected Amine
The Boc group is a standard protective moiety for amines, favored for its orthogonality to base-labile groups. However, it is inherently unstable under acidic conditions[1]. The degradation is initiated by the protonation of the carbamate carbonyl oxygen. This protonation weakens the C-O bond, leading to the expulsion of a highly stable tert-butyl cation. The resulting carbamic acid intermediate is thermodynamically unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free 2-amino-pyrimidin-5-ol[][3].
Prolonged exposure to ambient humidity (which can form trace carbonic acid) or storage in standard borosilicate glass that has absorbed acidic laboratory fumes can trigger premature, slow-onset deprotection.
Mechanism of acid-catalyzed Boc deprotection and fragmentation.
Oxidative Susceptibility of the 5-Hydroxypyrimidine Core
While unsubstituted pyrimidines are generally electron-deficient and resistant to oxidation, the synergistic electron-donating effects of the C5-hydroxyl group and the C2-carbamate significantly elevate the Highest Occupied Molecular Orbital (HOMO) of the ring.
Research on structurally analogous 5-hydroxypyrimidines (such as 5-hydroxyuracil and 5-hydroxycytosine) demonstrates that these electron-rich cores are highly susceptible to one-electron oxidation by ambient reactive oxygen species (ROS), dissolved oxygen, or trace transition metals[4][5]. The initial oxidation generates a radical cation intermediate. Subsequent reaction with oxygen or water leads to ring rearrangement, irreversibly degrading the pyrimidine into hydantoin derivatives or isodialuric acid lesions[6].
Oxidative degradation pathway of the 5-hydroxypyrimidine core.
Stability Matrix & Optimal Storage Conditions
To mitigate both acidolysis and autoxidation, storage conditions must strictly control temperature, atmospheric composition, and photon exposure. The following matrix summarizes the quantitative stability profiles based on predictive degradation kinetics.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Shelf Life | Primary Degradation Risk |
| Long-Term (Optimal) | -20°C | Argon / Nitrogen | Dark (Amber Vial) | > 24 Months | Negligible |
| Short-Term (Working) | 2°C to 8°C | Argon / Nitrogen | Dark | 3 to 6 Months | Slow autoxidation |
| Benchtop (Solid) | 20°C to 25°C | Ambient Air | Ambient | 1 to 2 Weeks | Oxidation & Moisture-induced acidolysis |
| In Solution (DMSO) | 20°C to 25°C | Ambient Air | Ambient | < 24 Hours | Rapid oxidation (Hydantoin formation) |
Key Storage Directives:
-
Inert Atmosphere is Non-Negotiable: Because the 5-hydroxypyrimidine ring acts as a radical sink, the headspace of the storage container must be flushed with Argon (preferred over Nitrogen due to its higher density, which better displaces oxygen at the solid interface).
-
Desiccation: Store the primary container inside a secondary desiccator cabinet containing indicating Drierite (CaSO₄) to prevent moisture from initiating carbamate hydrolysis.
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality checks to ensure high-fidelity results during synthetic applications.
Protocol A: Preparation of Oxidation-Resistant Stock Solutions
When preparing solutions for cross-coupling or substitution reactions, dissolved oxygen in the solvent will rapidly degrade the compound.
-
Solvent Preparation: Select anhydrous, amine-free solvents (e.g., DMF or DMSO). Sparging the solvent with Argon for 15 minutes prior to use is mandatory to displace dissolved O₂.
-
Equilibration: Allow the vial containing tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate to warm to room temperature in a desiccator before opening. Rationale: Opening a cold vial causes immediate condensation of ambient moisture, which will acidify the solid and trigger Boc cleavage.
-
Dissolution: Dissolve the solid in the degassed solvent under an Argon blanket.
-
Validation: A pristine solution should be colorless to pale yellow. A shift to a deep brown or pink hue indicates that oxidative degradation (isodialuric acid lesion formation) has occurred[5].
Protocol B: Intentional Boc-Deprotection with Cation Scavenging
When the synthetic route requires the removal of the Boc group, standard Trifluoroacetic Acid (TFA) protocols must be modified. The tert-butyl cation generated during cleavage is a potent electrophile. Without intervention, it will aggressively alkylate the electron-rich C5-hydroxyl group or the pyrimidine nitrogens, leading to a complex mixture of tert-butylated byproducts[7][8].
-
Reagent Mixture: Prepare a cleavage cocktail of 50% TFA in Dichloromethane (DCM).
-
Scavenger Addition (Critical Step): Add 2.5% (v/v) Triisopropylsilane (TIPS) and 2.5% (v/v) water to the cocktail. Rationale: TIPS acts as a highly reactive hydride donor, instantly quenching the tert-butyl cation into harmless isobutane, thus protecting the pyrimidine core.
-
Reaction: Suspend the compound in the cocktail at 0°C, then allow it to warm to room temperature. Stir for 1-2 hours.
-
Workup: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, preventing the formation of tightly bound pyrimidinium trifluoroacetate salts.
Conclusion
tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate is a highly versatile but chemically sensitive intermediate. Its successful application requires treating it not as a static solid, but as a dynamic system susceptible to acid-catalyzed fragmentation and one-electron oxidation. By enforcing strict anhydrous, anaerobic storage at -20°C and employing cation scavengers during deprotection, researchers can completely bypass its inherent mechanistic vulnerabilities.
References
-
tert-Butyloxycarbonyl protecting group Wikipedia URL: [Link]
-
Boc-Protected Amino Groups Organic Chemistry Portal URL:[Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Total Synthesis URL:[Link]
-
Oxidation of 5-Hydroxypyrimidine Nucleosides to 5-Hydroxyhydantoin and Its α-Hydroxy-ketone Isomer Chemical Research in Toxicology - ACS Publications URL:[Link]
-
New Insights in the Removal of the Hydantoins, Oxidation Product of Pyrimidines PLOS ONE URL:[Link]
-
Formation of isodialuric acid lesion within DNA oligomers via one-electron oxidation of 5-hydroxyuracil Nucleic Acids Research - Oxford Academic URL:[Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. New Insights in the Removal of the Hydantoins, Oxidation Product of Pyrimidines, via the Base Excision and Nucleotide Incision Repair Pathways | PLOS One [journals.plos.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
The Versatile Building Block: A Technical Guide to tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, pyrimidine scaffolds hold a privileged position due to their prevalence in a vast array of biologically active compounds. This technical guide focuses on tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate, a versatile and strategically designed building block that offers a unique combination of reactive sites, enabling a diverse range of chemical transformations. This guide will provide an in-depth exploration of its synthesis, reactivity, and application in the development of pharmacologically relevant molecules, supported by detailed experimental protocols and mechanistic insights.
Introduction to a Privileged Scaffold
The pyrimidine ring is a fundamental core in numerous pharmaceuticals, including kinase inhibitors, antivirals, and antibacterial agents. The presence of a hydroxyl group at the 5-position and a protected amine at the 2-position, as seen in tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate, provides two key points for diversification. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the 2-amino group under a wide range of reaction conditions, while its facile removal under acidic conditions allows for late-stage functionalization.[1][2][3] The 5-hydroxyl group, on the other hand, can be readily derivatized through various reactions, serving as a handle for the introduction of diverse substituents and for participation in cross-coupling reactions.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₃N₃O₃ |
| Molecular Weight | 211.22 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in polar organic solvents such as methanol, dichloromethane, and THF |
| Storage | Store in a cool, dry place under an inert atmosphere |
Spectroscopic Data (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the hydroxyl proton, and the tert-butyl protons of the Boc group.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the pyrimidine ring carbons, the carbonyl carbon of the Boc group, and the carbons of the tert-butyl group.[4]
-
IR Spectroscopy: Key infrared absorption bands are anticipated for the N-H stretch of the carbamate, the C=O stretch of the carbamate (around 1700-1725 cm⁻¹), the O-H stretch of the hydroxyl group, and C=N and C=C stretching vibrations of the pyrimidine ring.
-
Mass Spectrometry: The mass spectrum should exhibit the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺), along with characteristic fragmentation patterns, including the loss of the tert-butyl group.
Synthesis of the Building Block
The synthesis of tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate is conceptually straightforward, involving two key steps: the synthesis of the 2-amino-5-hydroxypyrimidine core followed by the protection of the 2-amino group.
Synthesis of 2-Amino-5-hydroxypyrimidine
One common route to 2-amino-5-hydroxypyrimidine involves the use of a precursor with a protected hydroxyl group, such as a benzyloxy or methoxy group, which is later cleaved. For instance, 2-amino-5-(benzyloxy)pyrimidine can be synthesized and subsequently debenzylated via catalytic hydrogenation to yield the desired 2-amino-5-hydroxypyrimidine.
Boc Protection of 2-Amino-5-hydroxypyrimidine
The protection of the 2-amino group is a critical step to enable selective reactions at the 5-hydroxyl position. The use of di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient method for this transformation.[2]
Experimental Protocol: Boc Protection of 2-Amino-5-hydroxypyrimidine
Materials:
-
2-Amino-5-hydroxypyrimidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Tetrahydrofuran (THF) or another appropriate aprotic solvent
-
Standard workup and purification reagents
Procedure:
-
To a stirred solution of 2-amino-5-hydroxypyrimidine (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate.
Causality Behind Experimental Choices: The use of a non-nucleophilic base like triethylamine is crucial to deprotonate the amino group, increasing its nucleophilicity towards the Boc anhydride, without competing in the reaction. The reaction is typically performed at or below room temperature to control the exothermicity and prevent potential side reactions.
Reactivity and Key Transformations
The synthetic utility of tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate stems from the differential reactivity of its two functional groups. The Boc-protected amine is stable under a variety of conditions, allowing for selective manipulation of the 5-hydroxyl group.
Reactions at the 5-Hydroxyl Group
The hydroxyl group can undergo a range of transformations, including O-alkylation, O-acylation, and conversion to a leaving group for cross-coupling reactions.
O-Alkylation:
The introduction of an alkyl group at the 5-position can be achieved via a Williamson ether synthesis.
Experimental Protocol: O-Alkylation
Materials:
-
tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous N,N-dimethylformamide (DMF) or another polar aprotic solvent
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate (1.0 eq) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
O-Acylation:
Esterification of the hydroxyl group can be accomplished using acyl chlorides or carboxylic acids under standard coupling conditions.
Experimental Protocol: O-Acylation
Materials:
-
tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or a carboxylic acid
-
Pyridine or another suitable base (for acyl chloride)
-
A coupling agent (e.g., EDC, DCC) and a catalyst (e.g., DMAP) (for carboxylic acid)
-
Anhydrous dichloromethane (DCM) or another aprotic solvent
Procedure (using an acyl chloride):
-
Dissolve tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate (1.0 eq) in anhydrous DCM and add pyridine (1.5 eq).
-
Cool the solution to 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water, aqueous copper sulfate solution (to remove pyridine), and brine.
-
Dry the organic layer and concentrate to give the crude product, which can be purified by chromatography.
Mitsunobu Reaction:
The Mitsunobu reaction provides a powerful method for the O-alkylation of the hydroxyl group with a wide range of nucleophiles, proceeding with inversion of configuration if the carbon were chiral.[1][5][6][7][8][9]
Experimental Protocol: Mitsunobu Reaction
Materials:
-
tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate
-
A suitable nucleophile (e.g., a phenol, a carboxylic acid)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)
-
Anhydrous THF
Procedure:
-
To a solution of tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate (1.0 eq), the nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DEAD or DIAD (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to separate the product from triphenylphosphine oxide and the reduced hydrazo-dicarboxylate.
Conversion to a Leaving Group for Cross-Coupling Reactions
A key application of this building block is its use in palladium-catalyzed cross-coupling reactions. To achieve this, the hydroxyl group is typically converted into a more reactive leaving group, such as a triflate or tosylate.
Experimental Protocol: Synthesis of 2-(Boc-amino)pyrimidin-5-yl trifluoromethanesulfonate
Materials:
-
tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate
-
Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)
-
Pyridine or another suitable base
-
Anhydrous DCM
Procedure:
-
Dissolve tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate (1.0 eq) in anhydrous DCM and cool to -78 °C.
-
Add pyridine (2.0 eq) followed by the dropwise addition of triflic anhydride (1.2 eq).
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, dry, and concentrate.
-
Purify the crude triflate by flash chromatography.
Suzuki-Miyaura Cross-Coupling:
The resulting pyrimidyl triflate is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-(Boc-amino)pyrimidin-5-yl trifluoromethanesulfonate
-
An aryl or heteroaryl boronic acid or boronate ester
-
A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
A base (e.g., K₂CO₃, Cs₂CO₃)
-
A suitable solvent system (e.g., dioxane/water, toluene/ethanol/water)
Procedure:
-
To a degassed mixture of the pyrimidyl triflate (1.0 eq), the boronic acid (1.5 eq), and the base (2.0 eq) in the chosen solvent system, add the palladium catalyst (0.05-0.1 eq).
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Application in Drug Development: A Case Study
The versatility of tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate makes it a valuable intermediate in the synthesis of numerous drug candidates, particularly kinase inhibitors. The 2-aminopyrimidine scaffold is a common feature in molecules that target the ATP-binding site of kinases.
Deprotection of the Boc Group
The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to reveal the free 2-amino group. This is typically achieved under acidic conditions.[2][3]
Experimental Protocol: Boc Deprotection
Materials:
-
Boc-protected pyrimidine derivative
-
Trifluoroacetic acid (TFA) or a solution of HCl in a suitable solvent (e.g., dioxane, methanol)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected substrate in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) or a 4M solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base to obtain the free amine.
Conclusion
tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate is a strategically designed and highly versatile building block for organic synthesis. Its orthogonal protecting group strategy allows for the selective functionalization of the 5-hydroxyl group through a variety of important transformations, including O-alkylation, O-acylation, and palladium-catalyzed cross-coupling reactions. This enables the efficient construction of a diverse library of substituted 2-aminopyrimidines, which are key scaffolds in a multitude of medicinally relevant compounds. The detailed protocols and mechanistic considerations provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable building block in their synthetic endeavors.
References
-
Ronga, L., Pinaud, N., Rimbault, C., Marchivie, M., & Guillon, J. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1531–o1532. [Link]
-
Supporting Information for "A Highly Efficient and General Method for the N-tert-Butoxycarbonylation of Amines". (n.d.). Royal Society of Chemistry. [Link]
-
Ronga, L., Pinaud, N., Rimbault, C., Marchivie, M., & Guillon, J. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. ResearchGate. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Saleem, M., Taha, M., & Al-Harrasi, A. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4967. [Link]
-
MDPI. (n.d.). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s).
-
Royal Society of Chemistry. (2015). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances, 5(10), 7356-7362. [Link]
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Retrieved from [Link]
-
ResearchGate. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Retrieved from [Link]
-
ResearchGate. (2006). 2-Amino-4,6-bis(benzyloxy)-5-nitrosopyrimidine: chains built from three-centre N—H⋯(N,O) and N—H⋯π(arene) hydrogen bonds. Retrieved from [Link]
-
Organic Chemistry Portal. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Retrieved from [Link]
-
ResearchGate. (2011). ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Retrieved from [Link]
-
ScienceDirect. (2013). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][10]naphthyrin-5(6H). Tetrahedron Letters, 54(38), 5235-5238. [Link]
-
National Center for Biotechnology Information. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 2854–2861. [Link]
- Google Patents. (n.d.). CN102952083A - Preparation method of 2-amino pyrimidine.
-
ResearchGate. (2014). Boc deprotection conditions tested. Retrieved from [Link]
-
ResearchGate. (2018). Scheme 2. Mechanism of reaction for Synthesis of 2-Benzyl 5-Oxo 5-H 6... Retrieved from [Link]
-
Springer. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. SpringerPlus, 2, 187. [Link]
-
MDPI. (2021). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Molecules, 26(11), 3236. [Link]
-
National Center for Biotechnology Information. (2012). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Organic Letters, 14(23), 5944–5947. [Link]
-
ResearchGate. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Retrieved from [Link]
Visualizations
Caption: Synthesis of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate.
Caption: Key reactions at the 5-hydroxyl group.
Caption: Cross-coupling and final deprotection sequence.
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]
- 5. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. rsc.org [rsc.org]
Engineering Pyrimidine Scaffolds: The History, Mechanistic Rationale, and Protocols of N-Boc Protection
Executive Summary
The functionalization of pyrimidine scaffolds—foundational to nucleoside analogues, kinase inhibitors, and central nervous system (CNS) therapeutics—requires exquisite chemoselectivity. Pyrimidines inherently possess multiple reactive sites, most notably endocyclic nitrogens and exocyclic amines (e.g., the C4 amine of cytosine). Without transient masking, these nucleophilic centers participate in deleterious side reactions during transition-metal cross-coupling or phosphoramidite oligonucleotide synthesis[1]. The tert-butoxycarbonyl (Boc) group has emerged as the premier orthogonal protecting group for these moieties. This whitepaper details the historical discovery of the Boc group, the mechanistic causality behind its application to pyrimidines, and field-proven, self-validating protocols for both its installation and advanced deprotection.
Historical Context: From Peptides to Nucleobases
The tert-butoxycarbonyl (Boc) protecting group was first introduced to the synthetic community in 1957 by 2[2]. Initially designed to overcome the limitations of the carbobenzoxy (Cbz) group in peptide chemistry, the Boc group was rapidly popularized by R. Bruce Merrifield during his Nobel Prize-winning development of Solid-Phase Peptide Synthesis (SPPS)[3].
The transition of Boc chemistry from amino acids to pyrimidine nucleobases was driven by necessity. Early oligonucleotide synthesis relied heavily on acyl-type protecting groups (e.g., benzoyl or isobutyryl) for exocyclic amines[4]. However, acyl groups often required harsh basic conditions for removal, which could lead to premature cleavage of the growing oligonucleotide chain or unwanted base modifications[5]. The Boc group offered a paradigm shift: it was completely stable to catalytic hydrogenation and basic nucleophiles, yet could be cleanly removed under mildly acidic or thermolytic conditions, providing true orthogonal flexibility in multi-step API synthesis.
Mechanistic Rationale: The Causality of Boc Protection
Protecting the exocyclic amine of a pyrimidine is notoriously difficult due to the electron-withdrawing nature of the heterocyclic ring, which severely diminishes the amine's nucleophilicity. Standard exposure to di-tert-butyl dicarbonate (Boc₂O) often results in negligible conversion.
To overcome this thermodynamic barrier, 4-dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. The causality of this choice is rooted in reaction kinetics: DMAP attacks the carbonyl carbon of Boc₂O almost instantaneously, generating a highly electrophilic Boc-pyridinium intermediate[6]. The deactivated pyrimidine amine can then successfully attack this hyper-reactive intermediate. This concerted sequence releases tert-butyl carbonate, which rapidly decomposes into carbon dioxide gas and tert-butanol, driving the reaction forward via Le Chatelier’s principle[6].
Mechanistic pathway of DMAP-catalyzed N-Boc protection of pyrimidines.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system—incorporating in-process controls that dynamically confirm the reaction's trajectory.
Protocol 1: DMAP-Catalyzed N-Boc Protection of a Pyrimidine Exocyclic Amine
Objective: Exhaustive N-Boc protection of a deactivated pyrimidine amine.
-
Preparation: Suspend the pyrimidine derivative (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere. Causality: Ambient moisture will competitively hydrolyze the Boc₂O reagent.
-
Reagent Addition: Add Boc₂O (2.5 eq). Stir for 5 minutes to ensure homogenization.
-
Catalyst Initiation: Slowly add DMAP (0.1 to 0.2 eq) portion-wise over 15 minutes. Causality & Safety: The reaction between DMAP and Boc₂O generates rapid CO₂ evolution[6]. Slow addition prevents reactor over-pressurization and solvent bumping.
-
In-Process Control (Validation): Monitor the reaction vessel for effervescence (visual confirmation of decarboxylation). After 2 hours, sample the mixture for LC-MS. The reaction is validated when the starting material peak disappears and a new peak emerges with a mass shift of +100 Da (mono-Boc) or +200 Da (bis-Boc).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate. Wash the organic layer with 1M NaHSO₄ to selectively protonate and remove the DMAP catalyst into the aqueous phase.
Protocol 2: Continuous-Flow Thermolytic N-Boc Deprotection
Traditional Boc deprotection relies on harsh acids like Trifluoroacetic Acid (TFA) or HCl, which frequently hydrolyze sensitive functionalities such as nitriles or esters[7]. Recent breakthroughs by Pfizer and Eli Lilly have demonstrated that N-Boc groups can be cleanly removed via high-temperature continuous flow[8].
Objective: Acid-free deprotection of an N-Boc pyrimidine bearing acid-sensitive moieties.
-
System Priming: Prime a continuous-flow reactor (e.g., Vapourtec) with anhydrous Methanol. Set the backpressure regulator to 100 psi. Causality: High pressure prevents the solvent from boiling, maintaining a liquid phase at extreme temperatures[9].
-
Thermal Equilibration: Heat the reactor coil to 230 °C.
-
Execution: Pump a 0.1 M solution of the N-Boc pyrimidine in Methanol through the reactor with a residence time of 45 minutes. Causality: Thermal deprotection proceeds via a slow, concerted proton transfer releasing isobutylene, followed by rapid decarboxylation[10].
-
In-Process Control (Validation): Utilize inline IR spectroscopy at the reactor outlet. The disappearance of the carbamate C=O stretch (~1700 cm⁻¹) validates complete deprotection.
-
Isolation: Concentrate the output stream in vacuo to yield the free pyrimidine amine (>95% purity) without the need for basic aqueous workup[8].
Thermolytic N-Boc deprotection workflow in continuous-flow reactors.
Quantitative Data & Comparative Analysis
The selection of a deprotection methodology dictates the survival of the pyrimidine core and its peripheral functional groups. The table below synthesizes quantitative data across modern deprotection strategies to guide process chemistry decisions.
| Deprotection Methodology | Reagents / Catalyst | Operating Temperature | Reaction / Residence Time | Typical Yield | Functional Group Compatibility |
| Traditional Acidic | TFA or HCl in DCM | 0 °C to 25 °C | 1 - 4 hours | 85 - 95% | Poor: Hydrolyzes nitriles, acetals, and esters. |
| Continuous-Flow Thermal | Methanol (Solvent) | 230 °C - 270 °C | 45 minutes | >90 - 95% | Excellent: Preserves acid-sensitive groups; scalable to kg[8],[9]. |
| Base-Promoted | Cs₂CO₃ in Methanol | 65 °C (Reflux) | 12 - 24 hours | >90% | Excellent: Fully preserves nitrile functionalities (>99% HPLC purity)[7]. |
| Microwave-Assisted | Silica gel (Solvent-free) | 80 °C (Microwave) | 10 - 20 minutes | ~85% | Good: Eco-friendly, avoids harsh liquid reagents[11]. |
References
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. scispace.com [scispace.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A convenient, highly selective and eco-friendly N-Boc protection of pyrimidines under microwave irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Strategic Use of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate Derivatives in Suzuki-Miyaura Cross-Coupling
Introduction: The Privileged Pyrimidine Scaffold
The pyrimidine core is a cornerstone of medicinal chemistry and drug development, featuring prominently in a vast array of therapeutic agents, including kinase inhibitors, antivirals, and antibiotics.[1] Its prevalence is due to its ability to engage in critical hydrogen bonding interactions and serve as a bioisosteric replacement for other aromatic systems. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the C-C bond formation required to functionalize such heterocyclic scaffolds.[2][3]
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling of a highly functionalized pyrimidine substrate, tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate. As this substrate lacks an intrinsic leaving group for cross-coupling, these notes are predicated on the use of its halogenated derivative, specifically tert-Butyl N-(4-chloro-5-hydroxypyrimidin-2-yl)carbamate , as the direct coupling partner. This approach enables the strategic introduction of diverse aryl and heteroaryl moieties at the C4-position, a common vector for molecular elaboration in drug discovery programs.
The Substrate: Navigating a Multifunctional Landscape
The chosen substrate, while synthetically promising, presents a unique set of challenges that must be addressed for successful cross-coupling. Understanding these intrinsic properties is the foundation of rational protocol design.
-
The Leaving Group : The C4-chloro substituent is the electrophilic site for the palladium-catalyzed reaction. While aryl chlorides are typically less reactive than bromides or iodides, the electron-deficient nature of the pyrimidine ring activates the C-Cl bond, making it a viable substrate for oxidative addition.[4]
-
The Hydroxyl Group : The acidic proton of the 5-hydroxyl group (pKa ≈ 9.2) can react with the base required for the catalytic cycle.[5] This necessitates the use of a stoichiometric excess of base. Furthermore, the hydroxyl group and its corresponding pyrimidinone tautomer can coordinate with the palladium center, potentially leading to catalyst inhibition or deactivation.[5]
-
The Boc-Protected Amino Group : The tert-butyloxycarbonyl (Boc) group at the C2-position serves as a robust protecting group, generally stable to the basic conditions of the Suzuki reaction.[6][7] Its electron-donating nature influences the electronic landscape of the pyrimidine ring.
The Mechanism: A Palladium-Catalyzed Orchestration
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. For our substrate, the cycle is initiated by the oxidative addition of the C4-Cl bond to a Pd(0) complex, which is the rate-determining step for aryl chlorides. The subsequent steps of transmetalation and reductive elimination forge the new C-C bond.
Expertise & Experience: Causality Behind Experimental Choices
A successful protocol is not merely a list of steps but a series of informed decisions. Here we dissect the critical parameters and provide the scientific rationale for their selection.
Catalyst & Ligand Selection
For challenging substrates like functionalized chloropyrimidines, standard catalysts such as Pd(PPh₃)₄ can be effective but often require optimization.[1] The potential for catalyst inhibition by the substrate's heteroatoms makes modern palladium precatalysts, particularly those featuring bulky, electron-rich phosphine ligands (Buchwald Ligands), the superior choice.[5]
-
Recommended Catalysts :
-
XPhos Pd G2/G3 or SPhos Pd G2/G3 : These are highly active, air- and moisture-stable precatalysts. The bulky biarylphosphine ligands (XPhos, SPhos) create a sterically hindered environment around the palladium center, which discourages coordination by the pyrimidine's nitrogen or oxygen atoms and promotes the crucial reductive elimination step.[5][8]
-
Pd(dppf)Cl₂ : This is another robust and reliable catalyst for heteroaromatic couplings, demonstrating broad applicability.[9]
-
The Crucial Role of the Base
The base plays a dual role: it activates the boronic acid to form a more nucleophilic boronate species for transmetalation and neutralizes the acidic proton from the 5-hydroxyl group.[5]
-
Recommended Bases :
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) : These stronger bases are often more effective than weaker ones like K₂CO₃ or Na₂CO₃, especially for less reactive aryl chlorides and when dealing with acidic protons on the substrate.[1][5]
-
Stoichiometry : A minimum of 2.0, and preferably 3.0, equivalents of the base should be used to ensure the reaction does not stall due to base consumption by the acidic substrate.[5]
-
Solvent System Design
The solvent system must solubilize all components and facilitate the key reaction steps.
-
Recommended Solvents :
-
1,4-Dioxane / Water or DME / Water (typically 4:1 to 10:1 v/v) : This is a standard and highly effective solvent system. The presence of water is often crucial for dissolving the inorganic base and can facilitate the transmetalation step.[10][11]
-
Toluene / Water or Ethanol / Water : These can also be effective solvent systems, with ethanol being a more environmentally benign option.[12]
-
Trustworthiness: Validated Experimental Protocols
The following protocols are designed as self-validating systems, providing robust starting points for a wide range of aryl and heteroaryl boronic acids.
Standard Protocol: Conventional Heating
This protocol is adapted from established procedures for the Suzuki coupling of functionalized chloropyrimidines.[1][10]
Materials & Reagents
-
tert-Butyl N-(4-chloro-5-hydroxypyrimidin-2-yl)carbamate (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, Degassed 1,4-Dioxane
-
Degassed Deionized Water
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add tert-Butyl N-(4-chloro-5-hydroxypyrimidin-2-yl)carbamate (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), and the palladium catalyst (e.g., XPhos Pd G2, 3 mol%).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition : Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio, to achieve a 0.1 M concentration of the limiting reagent) via syringe.
-
Reaction : Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-18 hours.
-
Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Advanced Protocol: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and reproducibility.[11]
Materials & Reagents
-
Same as Standard Protocol
-
Microwave-safe reaction vial with a stir bar
Step-by-Step Procedure
-
Vial Preparation : To a 10 mL microwave vial, add tert-Butyl N-(4-chloro-5-hydroxypyrimidin-2-yl)carbamate (0.5 mmol), the arylboronic acid (0.6 mmol), K₃PO₄ (1.5 mmol), and the palladium catalyst (e.g., XPhos Pd G2, 2 mol%).
-
Solvent Addition : Add 4 mL of degassed 1,4-dioxane and 1 mL of degassed water.
-
Reaction : Seal the vial tightly with a cap. Place it in the microwave reactor and irradiate at 120-150 °C for 20-45 minutes with stirring.[5]
-
Workup and Purification : After cooling to room temperature, follow steps 5 and 6 from the Standard Protocol.
Data Presentation: Typical Reaction Parameters
The following table provides a starting point for optimization based on literature precedents for similar substrates.
| Parameter | Condition / Reagent | Rationale & Reference |
| Substrate | tert-Butyl N-(4-chloro-5-hydroxypyrimidin-2-yl)carbamate | Activated aryl chloride suitable for coupling. |
| Boronic Acid | Aryl-B(OH)₂, Heteroaryl-B(OH)₂ (1.2-1.5 equiv) | Electron-rich boronic acids tend to give better yields.[1] |
| Catalyst | XPhos Pd G2 (2-5 mol%) | Highly active and robust for N-heterocycles.[5][8] |
| Base | K₃PO₄ or Cs₂CO₃ (3.0 equiv) | Strong base overcomes substrate acidity and facilitates transmetalation.[1][5] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Excellent solvating properties; water assists in transmetalation.[10][11] |
| Temperature | 80-100 °C (Conventional) or 120-150 °C (Microwave) | Provides sufficient energy to overcome the activation barrier for C-Cl oxidative addition.[11] |
| Time | 4-18 h (Conventional) or 20-45 min (Microwave) | Microwave heating significantly accelerates the reaction.[11] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxygen contamination).2. Catalyst poisoning by substrate.3. Insufficiently strong base. | 1. Ensure all solvents are rigorously degassed.2. Switch to a bulkier ligand system (e.g., XPhos, SPhos). Increase catalyst loading to 5 mol%.[5]3. Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃.[1][5] |
| Dechlorination | 1. Reaction temperature too high or time too long.2. Impurities in solvents acting as hydride sources. | 1. Lower the reaction temperature and monitor carefully to stop upon completion.2. Use high-purity, anhydrous solvents. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst system favors homocoupling. | 1. Maintain a strict inert atmosphere throughout the reaction.2. Use a precatalyst and avoid adding excess phosphine ligand. |
| Reaction Stalls | 1. Catalyst decomposition.2. Base has been fully consumed. | 1. Use a more stable precatalyst (e.g., G3 or G4 Buchwald precatalysts).2. Ensure at least 3 equivalents of a strong base are used from the start. |
References
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-hydroxypyrimidine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. BenchChem.
- ResearchGate. (n.d.). Efficient Pd(OAc) 2 /Pyrimidine Catalytic System for Suzuki-Miyaura Cross-Coupling Reaction | Request PDF.
- Comptes Rendus de l'Académie des Sciences. (2019, February 22). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)
- RSC Publishing. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ....
- ACS Publications. (2003, November 6). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines | The Journal of Organic Chemistry.
- BenchChem. (2025).
- YouTube. (2026, February 28).
- MDPI. (2025, April 17).
- ACS Publications. (2003, February 8). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids.
- Google Patents. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions. BenchChem.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines.
- BenchChem. (2025).
- Google Patents. (n.d.).
- ACS Publications. (2001, September 15). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-4-methylpyrimidin-5-amine. BenchChem.
- PMC. (n.d.).
- MDPI. (2012, April 16). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- MDPI. (2018, January 12).
- Organic Chemistry Portal. (n.d.).
- MDPI. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s).
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
- ResearchGate. (n.d.). (PDF) tert-Butyl N-{[5-(5-oxohexanamido)
- RSC Publishing. (2025, June 25). Successive diastereoselective C(sp 3 )
- PubMed. (2004, March 21). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions.
- ResearchGate. (2025, August 6).
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
Application Note: tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate in the Synthesis of TAM and CSF1R Kinase Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary
The development of small-molecule kinase inhibitors targeting the tumor microenvironment (TME) relies heavily on versatile, highly functionalized building blocks. tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (CAS: 1951444-51-1) has emerged as a critical intermediate in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors, particularly those targeting the TAM family (Tyro3, Axl, Mer) and CSF1R. This application note details the mechanistic rationale, physicochemical data, and self-validating synthetic protocols for utilizing this intermediate to construct biaryl ether pharmacophores, a structural hallmark of modern immunotherapeutic agents.
Introduction & Biological Rationale
The TAM receptor family and Colony Stimulating Factor 1 Receptor (CSF1R) are pivotal regulators of immune evasion and drug resistance in the tumor microenvironment . While traditional immune checkpoint inhibitors (ICIs) primarily target T-cell activation, tumors often upregulate TAM and CSF1R signaling to polarize macrophages into the immunosuppressive M2 phenotype, effectively neutralizing T-cell responses .
To combat this, medicinal chemists design dual or triple kinase inhibitors (e.g., Q702) that block these specific RTKs. The core scaffold of many of these inhibitors requires a pyrimidine ring linked via an ether bridge to a quinoline or similar heteroaryl system. tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate provides the exact structural topology needed: a protected 2-amino group for hinge-region hydrogen bonding, and a 5-hydroxyl group primed for nucleophilic aromatic substitution (SNAr).
Fig 1. Mechanism of action for TAM/CSF1R inhibitors in the tumor microenvironment.
Physicochemical Profiling
Understanding the physical properties of the intermediate is essential for optimizing reaction conditions, particularly solubility and thermal stability during high-temperature couplings.
Table 1: Quantitative Physicochemical Data
| Property | Specification / Value |
| Chemical Name | tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate |
| CAS Registry Number | 1951444-51-1 |
| Molecular Formula | C9H13N3O3 |
| Molecular Weight | 211.22 g/mol |
| Appearance | Solid (White to off-white powder) |
| Monoisotopic Mass | 211.0957 Da |
| Storage Conditions | Inert atmosphere (Argon/N2), dark place, room temperature |
| Solubility Profile | Soluble in DMF, DMSO, Diphenyl ether; slightly soluble in DCM |
Mechanistic Causality in Synthetic Design
The structural design of this intermediate is highly deliberate, solving two major synthetic challenges in kinase inhibitor development:
-
The Role of the N-Boc Protecting Group: The 2-amino group of an unprotected pyrimidine is highly nucleophilic and prone to unwanted N-arylation or alkylation during cross-coupling steps. The tert-butoxycarbonyl (Boc) group provides both steric bulk and electronic deactivation, effectively shielding the amine. Furthermore, the Boc group is stable under the basic, high-temperature conditions of SNAr, yet can be cleaved quantitatively under mild acidic conditions (e.g., TFA) without disrupting the newly formed ether linkage.
-
Nucleophilic Activation of the 5-Hydroxyl Group: The 5-hydroxyl group serves as the nucleophile in the critical etherification step. Because the pyrimidine ring is electron-deficient, the 5-hydroxyl is less nucleophilic than a standard phenol. To overcome this high activation energy barrier during SNAr with sterically hindered heteroaryl halides, specific catalytic and thermodynamic conditions must be applied .
Fig 2. Synthetic workflow for kinase inhibitors utilizing the pyrimidine intermediate.
Validated Experimental Protocols
The following protocols outline the synthesis of a generic TAM/CSF1R inhibitor precursor. The procedures are designed as self-validating systems to ensure high fidelity and reproducibility.
Protocol A: Diaryl Ether Formation via Nucleophilic Aromatic Substitution (SNAr)
Causality & Reagent Selection: Diphenyl ether (b.p. 259 °C) is selected as the solvent because it allows the reaction to be heated to 140 °C at atmospheric pressure, providing the necessary thermal energy for the SNAr reaction. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst; it attacks the electrophilic aryl chloride to form a highly reactive pyridinium intermediate, which is subsequently trapped by the pyrimidinol.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate (4.4 g, 20.8 mmol, 1.0 eq) in anhydrous diphenyl ether (70 mL).
-
Reagent Addition: Add the electrophile, e.g., 4-chloro-6,7-dimethoxyquinoline (5.6 g, 24.9 mmol, 1.2 eq), followed by DMAP (5.0 g, 41.6 mmol, 2.0 eq).
-
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 140 °C using a precisely controlled oil bath or heating mantle. Stir vigorously overnight (approx. 16 hours).
-
Self-Validation Checkpoint 1 (Reaction Monitoring): Withdraw a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (
212 ) is consumed and the product mass ( 399 for the quinoline derivative) dominates the chromatogram. Troubleshooting: If >10% starting material remains, add an additional 0.2 eq of DMAP and continue heating for 4 hours. -
Workup & Purification: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (150 mL) and wash sequentially with 1M HCl (to remove DMAP), saturated aqueous
, and brine. Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure. -
Isolation: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient 80:20 to 40:60) to yield the Boc-protected diaryl ether.
Protocol B: Boc Deprotection to Yield the Active API
Causality & Reagent Selection:
Trifluoroacetic acid (TFA) in dichloromethane (DCM) is utilized for deprotection. This mild acidic condition selectively cleaves the tert-butyl carbamate to release
Step-by-Step Methodology:
-
Preparation: Dissolve the purified Boc-protected diaryl ether (5.0 g, 12.5 mmol) in anhydrous DCM (50 mL) and cool to 0 °C in an ice bath.
-
Deprotection: Dropwise, add TFA (15 mL). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
-
Self-Validation Checkpoint 2 (Gas Evolution & TLC): The reaction will visibly evolve gas (isobutylene and
). Monitor via TLC (DCM/MeOH 9:1). The starting material spot (UV active, higher ) should completely disappear, replaced by a highly polar baseline spot (the TFA salt of the product). -
Neutralization & Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the resulting oil in DCM (100 mL) and wash with saturated aqueous
until the aqueous layer tests basic (pH > 8). -
Final Polish: Dry the organic layer, concentrate, and recrystallize the free base from ethanol/water to yield the active 2-aminopyrimidine kinase inhibitor.
Conclusion
tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate is an indispensable intermediate that bridges the gap between raw chemical feedstocks and complex, multi-targeted immunotherapeutic APIs. By leveraging its orthogonal reactivity—protecting the sensitive 2-amine while activating the 5-hydroxyl for SNAr—medicinal chemists can efficiently construct the biaryl ether frameworks required to inhibit TAM and CSF1R kinases, ultimately combating tumor immune evasion.
References
Scale-up synthesis of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate
An Application Note and Protocol for the Scale-Up Synthesis of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate
Abstract
This document provides a comprehensive guide for the scale-up synthesis of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate, a key intermediate in pharmaceutical development. The protocol details a robust and scalable two-step synthetic route commencing with the demethylation of 2-amino-5-methoxypyrimidine, followed by a highly selective N-tert-butoxycarbonylation (Boc) protection. This guide is designed for researchers, chemists, and drug development professionals, emphasizing process safety, optimization, and analytical validation to ensure the production of high-purity material suitable for cGMP manufacturing. The causality behind experimental choices, in-process controls, and troubleshooting strategies are discussed to provide a self-validating and reliable protocol.
Introduction
The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs.[1] Specifically, functionalized 2-aminopyrimidines are critical building blocks for kinase inhibitors and other targeted therapies. tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate serves as a versatile intermediate, where the Boc group provides temporary protection of the highly nucleophilic 2-amino position, allowing for selective functionalization at other sites on the pyrimidine ring.[2][]
While the synthesis is conceptually straightforward, its transition from bench-scale to multi-kilogram production presents significant challenges. These include managing reaction exotherms, ensuring selective mono-protection, minimizing byproduct formation, and developing a scalable purification strategy. This application note presents a validated pathway that addresses these scale-up concerns, focusing on process robustness, safety, and efficiency.
Synthetic Strategy and Rationale
The selected synthetic route involves two primary transformations, chosen for their reliability, use of readily available starting materials, and amenability to large-scale production.
Overall Synthetic Scheme: The process begins with the demethylation of 2-amino-5-methoxypyrimidine to yield the key intermediate, 2-amino-5-hydroxypyrimidine. This is followed by the selective Boc protection of the exocyclic amine.
Caption: Overall two-step synthetic pathway.
Rationale for Route Selection:
-
Starting Material Availability: 2-Amino-5-methoxypyrimidine is a commercially available and relatively inexpensive starting material.
-
Demethylation Strategy: While various reagents can effect demethylation, hydrobromic acid in acetic acid is a classical, potent, and cost-effective choice for scale-up compared to reagents like boron tribromide (BBr₃), which is more hazardous and expensive for large quantities.
-
Selective Protection: The 2-amino group of the pyrimidine ring is significantly more nucleophilic than the endocyclic nitrogens or the 5-hydroxyl group. This inherent reactivity allows for selective N-protection under carefully controlled conditions, avoiding protection of the hydroxyl group.[4]
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-5-hydroxypyrimidine
This procedure describes the acidic demethylation of 2-amino-5-methoxypyrimidine. This step is critical and requires careful control of temperature and handling of corrosive reagents.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-5-methoxypyrimidine | 98% | Commercially Available |
| Hydrobromic Acid (48% in H₂O) | ACS Reagent | Commercially Available |
| Acetic Acid, Glacial | ACS Reagent | Commercially Available |
| Sodium Hydroxide (NaOH) | Pellets, 99% | Commercially Available |
| Deionized Water | - | In-house |
Protocol (100 g Scale):
-
Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet. Ensure the reactor is clean and dry.
-
Reagent Charging: Charge the reactor with 2-amino-5-methoxypyrimidine (100 g, 0.799 mol).
-
Acid Addition: Under a nitrogen atmosphere, add glacial acetic acid (400 mL) followed by the slow, controlled addition of 48% hydrobromic acid (400 mL). Caution: The addition may be exothermic. Maintain the internal temperature below 40°C using a chiller.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 110-115°C) and maintain for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction progress by HPLC or TLC (Eluent: 10% Methanol in Dichloromethane) until the starting material is consumed (<1% remaining).
-
Cooling and Quenching: Cool the reaction mixture to room temperature (20-25°C). Slowly and carefully pour the mixture into a separate vessel containing ice-cold deionized water (2 L).
-
Neutralization and Precipitation: Adjust the pH of the aqueous solution to 7.0-7.5 by the slow addition of a 50% (w/v) aqueous NaOH solution. The product will precipitate as a solid. Caution: Neutralization is highly exothermic; maintain the temperature below 30°C by adding ice if necessary.
-
Isolation: Stir the resulting slurry for 1 hour at 10-15°C to ensure complete precipitation. Filter the solid product using a Büchner funnel, and wash the filter cake with cold deionized water (2 x 500 mL).
-
Drying: Dry the solid in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Yield and Characterization: Expected yield: 75-85 g (85-95% yield) of an off-white to light brown solid. Confirm identity via ¹H NMR and Mass Spectrometry.
Step 2: Scale-up Synthesis of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate
This protocol details the selective Boc protection of the 2-amino group. The key to success at scale is controlling the stoichiometry of di-tert-butyl dicarbonate (Boc₂O) and the reaction temperature to prevent side reactions.
Caption: Experimental workflow for the Boc protection step.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-5-hydroxypyrimidine | >98% | From Step 1 |
| Di-tert-butyl dicarbonate (Boc₂O) | 97% | Commercially Available |
| Pyridine | Anhydrous, 99.8% | Commercially Available |
| Acetonitrile (ACN) | Anhydrous, >99.8% | Commercially Available |
| Deionized Water | - | In-house |
Protocol (75 g Scale):
-
Reactor Setup: Use a 2 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.
-
Reagent Charging: Charge the reactor with 2-amino-5-hydroxypyrimidine (75 g, 0.675 mol), acetonitrile (750 mL), and pyridine (64.5 g, 0.810 mol, 1.2 eq). Stir under a nitrogen atmosphere until all solids dissolve.
-
Cooling: Cool the reaction mixture to 0-5°C using a circulating chiller.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (155 g, 0.710 mol, 1.05 eq) in acetonitrile (150 mL). Add this solution to the reactor dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10°C. Causality: Adding Boc₂O as a solution and controlling the rate prevents localized high concentrations and exotherms, which could lead to the formation of di-Boc or other byproducts.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction by HPLC until the starting amine is consumed (<1%).
-
Precipitation: Once the reaction is complete, add deionized water (750 mL) slowly over 30 minutes. The product will precipitate out of the solution.
-
Isolation: Cool the slurry to 0-5°C and stir for 1 hour. Filter the white solid and wash the cake with a cold 20% acetonitrile/water solution (2 x 200 mL), followed by cold deionized water (2 x 200 mL).
-
Drying: Dry the product in a vacuum oven at 40-45°C to a constant weight.
-
Yield and Characterization: Expected yield: 120-135 g (84-95% yield) of a white crystalline solid. Purity should be >98% by HPLC.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity and purity of the final product.[5]
Summary of Analytical Data:
| Test | Method | Specification |
| Appearance | Visual | White to off-white solid |
| Purity | HPLC | ≥ 98.0% (AUC) |
| Identity | ¹H NMR | Conforms to structure |
| Identity | MS (ESI) | [M+H]⁺ = 212.1 ± 0.5 |
| Residual Solvents | GC-MS | Acetonitrile ≤ 410 ppm |
Representative Analytical Methods:
-
HPLC: A robust reverse-phase HPLC method can be used for purity analysis.[6]
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
¹H NMR (400 MHz, DMSO-d₆):
-
Expected Peaks: δ 10.1 (s, 1H, NH-Boc), 9.2 (s, 1H, OH), 8.0 (s, 2H, pyrimidine-H), 1.5 (s, 9H, C(CH₃)₃).
-
-
GC-MS: Ideal for analyzing residual solvents like acetonitrile.[7]
-
Column: DB-5ms or equivalent
-
Injector Temp: 250°C
-
Oven Program: 50°C (2 min), ramp 10°C/min to 280°C (5 min)
-
Safety and Handling
Handling hazardous materials safely is paramount in any scale-up operation.
-
Hydrobromic and Acetic Acid: Both are highly corrosive and can cause severe burns. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[8]
-
Pyridine: Pyridine is a flammable, toxic liquid with a strong, unpleasant odor.[9] It is a skin and respiratory irritant. All handling must occur in a fume hood.[10] Store in a cool, well-ventilated area away from ignition sources.[11]
-
Di-tert-butyl dicarbonate (Boc₂O): This reagent is a lachrymator and is irritating to the skin, eyes, and respiratory system.[12] It is also moisture-sensitive. Handle with gloves and eye protection in a ventilated area.
-
Engineering Controls: The use of a jacketed reactor provides containment and precise temperature control, mitigating risks from exothermic reactions. Adequate ventilation is crucial to prevent the accumulation of harmful vapors.[9]
Troubleshooting Guide
Caption: Troubleshooting logic for common synthesis issues.
Conclusion
This application note details a robust, scalable, and well-characterized process for the synthesis of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate. By providing a thorough explanation of the synthetic strategy, detailed protocols, and critical insights into process control and safety, this guide serves as a valuable resource for chemical development teams. The successful implementation of this protocol enables the reliable, large-scale production of this important pharmaceutical intermediate, facilitating the advancement of drug discovery and development programs.
References
- BenchChem. (2025). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
- BenchChem. (2025). Validating the Purity of tert-Butyl (cyanomethyl)(methyl)carbamate: A Comparative Guide to Analytical Methods. BenchChem.
-
Chandrappa, M., Kumar, G., & Pullela, P. K. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29, 2119-2122. [Link]
-
SIELC Technologies. (2018). tert-Butyl carbamate. SIELC. [Link]
-
Asian Journal of Chemistry. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry. [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Khan, M. S. (1988). A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. Pakistan Journal of Scientific and Industrial Research. [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Boc Protection of Amines. BenchChem.
-
PENTA. (2024). Pyridine - SAFETY DATA SHEET. PENTA. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
Melander, R. J., et al. (2020). A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. RSC Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-Butyl carbamate | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. carlroth.com [carlroth.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. peptide.com [peptide.com]
Application Note: Analytical Characterization of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate
Executive Summary
The compound tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate is a highly specialized heterocyclic building block widely utilized in modern medicinal chemistry. It serves as a critical synthetic intermediate in the development of potent TAM family and CSF1R kinase inhibitors, which are pivotal in targeted oncology and immunology therapies[1]. Given its dual functionality—a weakly basic pyrimidine core and a weakly acidic phenolic-like hydroxyl group—rigorous analytical control is required to ensure batch-to-batch consistency, structural integrity, and high chromatographic purity.
This application note provides a comprehensive, self-validating analytical strategy for the characterization of this compound, integrating High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (LC-MS).
Physicochemical Profile
Understanding the intrinsic properties of the molecule is the foundation of any robust analytical method. The presence of the tert-butoxycarbonyl (Boc) protecting group dictates specific thermal and ionization behaviors[2].
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate |
| CAS Registry Number | 1951444-51-1 |
| Molecular Formula | C9H13N3O3 |
| Molecular Weight | 211.22 g/mol |
| Structural Features | Pyrimidine ring, C5-Hydroxyl, C2-Boc-protected amine |
| Solubility Profile | Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in Water |
Analytical Strategy & Workflow
To establish absolute confidence in the material's identity and purity, an orthogonal testing workflow is employed. This ensures that artifacts or limitations inherent to one technique are compensated for by another.
Orthogonal analytical workflow for the comprehensive characterization of the pyrimidine derivative.
Chromatographic Purity Verification (RP-HPLC-UV)
Mechanistic Rationale
The compound features a basic pyrimidine nitrogen and an acidic hydroxyl group. If analyzed in a neutral, unbuffered mobile phase, the molecule will exist in a state of dynamic partial ionization, leading to severe peak tailing and irreproducible retention times. Causality: By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.7), the hydroxyl group is fully protonated (neutral), and the basic pyrimidine nitrogens are protonated (cationic). This forces the molecule into a single, uniform ionization state. Furthermore, a column with polar end-capping (e.g., Waters XBridge Shield RP18) is selected to shield residual surface silanols from interacting with the basic nitrogens, ensuring a sharp, symmetric peak shape.
Step-by-Step Protocol & Self-Validation
Preparation:
-
Diluent: Methanol:Water (50:50, v/v).
-
Sample Solution: Accurately weigh 10 mg of the sample and dissolve in 10 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.
-
System Suitability Solution (SST): Spike the sample solution with 0.1% of 2-amino-pyrimidin-5-ol (a known deprotection degradation product).
Table 2: HPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in H2O) | % Mobile Phase B (0.1% FA in ACN) |
| 0.0 | 1.0 | 95 | 5 |
| 2.0 | 1.0 | 95 | 5 |
| 12.0 | 1.0 | 10 | 90 |
| 15.0 | 1.0 | 10 | 90 |
| 15.1 | 1.0 | 95 | 5 |
| 20.0 | 1.0 | 95 | 5 |
Self-Validating System Suitability Criteria: The protocol is only considered valid and ready for sample analysis if the SST injection meets the rigorous criteria outlined below. This internal feedback loop guarantees the reliability of the run.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | Ensures baseline separation for accurate integration. | |
| Tailing Factor ( | Confirms complete suppression of secondary silanol interactions. | |
| Area % RSD | Validates the precision of the autosampler and detector. |
Structural Elucidation (NMR Spectroscopy)
Mechanistic Rationale
To confirm the precise atomic connectivity, 1H and 13C NMR are utilized.
Causality: The choice of solvent is critical. While the compound is soluble in Chloroform-d (
Step-by-Step Protocol
-
Dissolve 15 mg of the compound in 0.6 mL of
containing 0.03% TMS as an internal reference. -
Transfer to a 5 mm precision NMR tube.
-
Acquire 1H NMR at 400 MHz (16 scans, 2.0 s relaxation delay to ensure full quantitative recovery of the slowly relaxing hydroxyl proton).
Table 4: Expected 1H NMR Assignments (
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 9.85 | Singlet (broad) | 1H | Pyrimidine C5-OH (Exchangeable) |
| 9.50 | Singlet (broad) | 1H | Carbamate NH (Exchangeable) |
| 8.35 | Singlet | 2H | Pyrimidine C4-H and C6-H (Symmetric) |
| 1.45 | Singlet | 9H | Boc group -C(CH3 )3 |
Mass Spectrometry & Isotopic Profiling (ESI-LC-MS)
Mechanistic Rationale
Electrospray Ionization (ESI) in positive mode is ideal for this molecule due to the basicity of the pyrimidine nitrogens, which readily accept a proton to form the
ESI-MS/MS positive ion fragmentation pathway detailing the loss of the Boc protecting group.
Step-by-Step Protocol
-
Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temp: 350 °C; Cone Gas: 50 L/hr.
-
MS1 Scan: Scan range m/z 100 to 500 to identify the
precursor ion (m/z 212.1). -
MS2 (Product Ion) Scan: Isolate m/z 212.1 in the quadrupole, apply 18 eV collision energy using Argon gas, and record the product ion spectrum to verify the m/z 156.1 and 112.0 fragments.
Orthogonal Testing: Moisture & FT-IR
To complete the Certificate of Analysis, two final orthogonal checks are required:
-
Moisture Content (Karl Fischer): Traditional Loss on Drying (LOD) is contraindicated because Boc-protected compounds can undergo thermal degradation (premature loss of isobutylene) at elevated temperatures, leading to falsely elevated moisture readings. Volumetric Karl Fischer titration provides a chemically specific, thermally non-destructive quantification of water.
-
FT-IR (ATR Method): Confirms functional groups in the solid state. Key diagnostic bands include the sharp O-H/N-H stretch region (3200-3400
), the strong Boc carbonyl C=O stretch (~1720 ), and the pyrimidine C=N ring stretches (~1580 ).
References
1.[1] Title: WO2019141202A1 - Tam family kinase and csf1r kinase inhibitors and uses thereof Source: Google Patents URL:
2.[2] Title: tert-butyl (5-hydroxypyrimidin-2-yl)carbamate - CAS 1951444-51-1 Profile Source: Molaid Chemical Database URL: [Link]
Sources
Application Note: HPLC and TLC Methods for Monitoring Reactions with tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate
Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary & Analytical Strategy
tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate is a highly versatile bifunctional building block widely utilized in the synthesis of kinase inhibitors and novel therapeutics. The molecule presents a unique analytical challenge due to its amphoteric nature: it contains a weakly acidic C5-hydroxyl group (phenolic-like), weakly basic pyrimidine nitrogens, and a highly lipophilic tert-butoxycarbonyl (Boc) protecting group.
As analytical scientists, we must design chromatographic methods that account for drastic polarity shifts during synthetic transformations. The two most common reactions involving this substrate are O-alkylation (which decreases polarity) and Boc-deprotection (which drastically increases polarity and basicity)[1].
To ensure rigorous scientific integrity, the analytical methods detailed below are designed as self-validating systems . We do not merely track the disappearance of a peak; we utilize orthogonal detection techniques (e.g., UV combined with chemical staining) and strategic sample preparation to eliminate false positives and matrix interferences.
Figure 1: Divergent synthetic pathways for tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate.
Thin-Layer Chromatography (TLC): Orthogonal Validation
While HPLC provides quantitative rigor, TLC remains the frontline tool for rapid reaction monitoring. However, relying solely on UV visualization at 254 nm is a critical pitfall. Both the starting material and the products possess strong
The Causality of the Staining Choice
To create a self-validating TLC method, we mandate the use of Ninhydrin stain . The Boc-protected starting material lacks a free primary amine and will not react with Ninhydrin at room temperature[2]. Upon successful acidic cleavage of the Boc group, the resulting 2-aminopyrimidine will react with Ninhydrin to form Ruhemann's purple. Therefore, a successful deprotection is validated not just by a shift in the Retention Factor (
Protocol A: Step-by-Step TLC Monitoring for Boc-Deprotection
-
Aliquot & Quench (Critical Step): Do not spot the Trifluoroacetic Acid (TFA) reaction mixture directly onto the silica plate. Silica acts as a localized buffer; spotting raw TFA will cause the polar amine product to streak uncontrollably. Extract a 10 µL aliquot of the reaction mixture.
-
Mini-Workup: Dilute the aliquot in 100 µL of Dichloromethane (DCM). Add 100 µL of saturated aqueous
to neutralize the TFA. Vortex for 10 seconds and allow phase separation. -
Spotting: Spot the lower organic layer (containing the free base) alongside a standard of the starting material on a normal-phase silica gel 60 F254 plate.
-
Elution: Elute using a highly polar solvent system: DCM : Methanol (9:1, v/v).
-
Visualization & Validation: First, visualize under UV (254 nm) to mark all aromatic species. Second, dip the plate in Ninhydrin solution and gently heat. The appearance of a purple spot at a lower
confirms the presence of the deprotected amine.
High-Performance Liquid Chromatography (HPLC)
For quantitative validation of purity and conversion, Reverse-Phase HPLC (RP-HPLC) is the gold standard[1]. The primary challenge in RP-HPLC of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate is peak tailing caused by the mixed ionization states of the C5-hydroxyl and the pyrimidine nitrogens.
The Causality of Mobile Phase Selection
To circumvent peak tailing, the mobile phase must be heavily buffered or acidified. We utilize 0.1% TFA in both the aqueous and organic phases. The low pH (~2.0) ensures that the C5-hydroxyl remains fully protonated (neutral) and any free aminopyrimidine is fully ionized (cationic). This locks the molecules into a single ionization state, yielding sharp, symmetrical peaks and highly reproducible retention times[3].
Figure 2: Logical decision tree for optimizing RP-HPLC resolution of pyrimidine derivatives.
Protocol B: Step-by-Step HPLC Monitoring for O-Alkylation
-
Sample Preparation: O-alkylation is typically performed in high-boiling, UV-active solvents like DMF. Direct injection of DMF will cause a massive solvent front that masks early-eluting impurities. Take a 20 µL aliquot, dilute with 500 µL water, and extract with 500 µL Ethyl Acetate (EtOAc). Evaporate the EtOAc layer under a stream of nitrogen and reconstitute the residue in 1 mL of initial mobile phase (95% Water / 5% MeCN).
-
Column Setup: Utilize a standard C18 column (e.g., 50 x 4.6 mm, 3 µm particle size) maintained at 30°C to reduce backpressure and improve mass transfer.
-
Execution: Run the gradient specified in Table 2. Monitor at 254 nm (optimal for the pyrimidine core) and 280 nm.
-
Validation Checkpoint: The method validates itself via mass balance. As the starting material peak (moderate retention) decreases, the O-alkylated product peak (high retention) must proportionally increase. If the total peak area drastically drops, investigate potential formation of water-soluble side products.
Quantitative Data Summaries
Table 1: TLC Retention Factors ( ) and Visualization Profiles
| Compound | Optimal Mobile Phase | UV (254 nm) | Ninhydrin Stain | |
| tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (SM) | EtOAc : Hexane (1:1) | 0.45 | Active | Negative |
| 2-Amino-5-hydroxypyrimidine (Deprotected) | DCM : MeOH (9:1) | 0.15 | Active | Positive (Purple) |
| O-Alkylated Boc-Pyrimidine | EtOAc : Hexane (1:1) | 0.70 | Active | Negative |
Table 2: Optimized RP-HPLC Gradient Program
Mobile Phase A: LC-MS Grade Water + 0.1% TFA | Mobile Phase B: Acetonitrile + 0.1% TFA
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve Type |
| 0.0 | 1.0 | 95 | 5 | Isocratic Hold |
| 1.0 | 1.0 | 95 | 5 | Linear |
| 8.0 | 1.0 | 5 | 95 | Linear |
| 10.0 | 1.0 | 5 | 95 | Isocratic Hold |
| 10.1 | 1.0 | 95 | 5 | Step (Re-equilibration) |
| 12.0 | 1.0 | 95 | 5 | End |
Table 3: Expected HPLC Retention Behavior
| Compound | Expected RT (min) | Relative Polarity | Elution Order Logic |
| 2-Amino-5-hydroxypyrimidine | 1.8 - 2.2 | High | Free amine and hydroxyl maximize interaction with aqueous phase. |
| tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate | 5.5 - 6.0 | Moderate | Boc group adds significant lipophilic bulk, delaying elution. |
| O-Alkylated Boc-Pyrimidine | 7.5 - 8.2 | Low | Loss of hydroxyl hydrogen-bond donor maximizes retention on C18. |
References
- Google Patents.CN102936220A - BOC protection method for aminopyridine.
Sources
Use of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate in the synthesis of kinase inhibitors
Application Note: Strategic Utilization of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate in Kinase Inhibitor Synthesis
Introduction: The Pyrimidine Scaffold in Oncology and Immunology
The 2-aminopyrimidine motif is a cornerstone in the design of ATP-competitive kinase inhibitors[1]. Its geometric and electronic properties allow it to act as a highly effective hydrogen bond donor-acceptor pair, perfectly complementing the backbone amide linkages (e.g., via the hinge region) of numerous kinases, including Bruton's tyrosine kinase (BTK) [2], Colony Stimulating Factor 1 Receptor (CSF-1R), and the TAM family (Tyro3, Axl, Mer) [3].
Within this structural class, tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate (Boc-protected 2-amino-5-hydroxypyrimidine) has emerged as a high-value, versatile building block. By masking the reactive 2-amino group with a tert-butyloxycarbonyl (Boc) protecting group, chemists can selectively functionalize the 5-hydroxyl position. This O-alkylation or arylation provides a critical vector for extending the inhibitor into the solvent-exposed channel or the hydrophobic back pocket of the kinase domain, thereby driving both potency and selectivity.
Mechanistic Rationale: Why Boc-Protected 5-Hydroxypyrimidine?
As an application scientist, selecting the right building block requires balancing downstream reactivity with upstream stability. The choice of this specific Boc-protected intermediate is driven by three causal factors:
-
Orthogonal Reactivity : The 5-hydroxyl group is weakly nucleophilic but can be activated for Mitsunobu reactions, triflated for transition-metal-catalyzed cross-couplings, or directly engaged in high-temperature Nucleophilic Aromatic Substitution (SNAr) [3]. The Boc group is essential here; without it, the 2-amino group would competitively undergo N-alkylation or N-arylation, leading to complex mixtures and poor yields.
-
Solubility Enhancement : Unprotected aminopyrimidines often suffer from high crystallinity and poor solubility in organic solvents due to extensive intermolecular hydrogen bonding. The bulky, lipophilic Boc group disrupts this network, dramatically improving solubility in solvents like dichloromethane (DCM), tetrahydrofuran (THF), and diphenyl ether.
-
Controlled Deprotection : The Boc group is exceptionally stable to the basic and nucleophilic conditions required for functionalizing the 5-position. However, it is cleanly cleaved under acidic conditions (e.g., TFA or HCl), generating volatile byproducts (isobutylene and CO₂) that simplify purification and unmask the critical hinge-binding amine [1].
Biological Context: Targeting the Tumor Microenvironment
Inhibitors derived from this building block are frequently deployed against CSF-1R and TAM kinases. These kinases are highly expressed on tumor-associated macrophages (TAMs) and are responsible for driving an immunosuppressive tumor microenvironment. Blocking this pathway repolarizes macrophages from a pro-tumor (M2-like) to an anti-tumor (M1-like) phenotype.
Figure 1: CSF-1R/TAM kinase signaling and intervention by pyrimidine-based inhibitors.
Synthetic Workflow: Constructing the Diaryl Ether Core
A canonical application of tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate is the synthesis of diaryl ether kinase inhibitors. This involves an SNAr reaction with an electron-deficient aryl or heteroaryl chloride (e.g., a 4-chloroquinoline derivative), followed by acidic deprotection.
Figure 2: Synthetic workflow for accessing quinoline-pyrimidine ether kinase inhibitors.
Quantitative Data: Optimization of the SNAr Etherification
The etherification of the 5-hydroxyl group via SNAr is notoriously challenging due to the weak nucleophilicity of the pyrimidinol. Table 1 summarizes the optimization parameters, demonstrating the necessity of high temperatures and nucleophilic catalysis.
Table 1: Reaction Optimization for the SNAr Coupling Step
| Solvent | Base / Catalyst | Temp (°C) | Time (h) | Conversion (%) | Observation / Causality |
| DMF | K₂CO₃ | 100 | 24 | < 10% | Insufficient thermal energy; pyrimidinol is too weakly nucleophilic. |
| DMSO | Cs₂CO₃ | 120 | 18 | 45% | Moderate conversion, but partial thermal degradation of the Boc group observed. |
| Diphenyl ether | None | 140 | 24 | 15% | High temp achieved, but lacks nucleophilic activation. |
| Diphenyl ether | DMAP (2.0 eq) | 140 | 16 | > 95% | Optimal. DMAP forms a highly reactive pyridinium intermediate with the chloroquinoline, facilitating rapid attack by the pyrimidinol [3]. |
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of the Boc-Protected Diaryl Ether Intermediate
Objective: To couple tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate with a 4-chloroquinoline derivative via a DMAP-catalyzed SNAr reaction.
Step-by-Step Methodology :
-
Preparation : In an oven-dried, argon-flushed round-bottom flask, suspend tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate (1.0 equiv, e.g., 20.8 mmol) and the 4-chloroquinoline derivative (1.2 equiv) in anhydrous diphenyl ether (approx. 3.5 mL/mmol).
-
Catalyst Addition : Add 4-dimethylaminopyridine (DMAP, 2.0 equiv). Causality: DMAP is not just a base here; it acts as a nucleophilic catalyst, displacing the chloride to form an electrophilic intermediate that is highly susceptible to attack by the sterically hindered pyrimidinol.
-
Heating : Equip the flask with a reflux condenser and heat the mixture to 140 °C using a precisely controlled heating mantle or oil bath. Stir vigorously for 16 hours.
-
In-Process Control (Self-Validation) : Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting pyrimidinol peak (M+H = 212) is consumed and the intermediate mass is dominant.
-
Workup and Isolation : Cool the reaction mixture to room temperature. Pour the mixture into a large excess of hexanes (or a hexane/diethyl ether mixture). Causality: Diphenyl ether is highly soluble in hexanes, whereas the polar, Boc-protected intermediate will precipitate.
-
Filtration : Collect the precipitate via vacuum filtration, wash extensively with hexanes to remove residual diphenyl ether, and dry under high vacuum to afford the intermediate.
Protocol 2: Boc Deprotection to Yield the Active Kinase Inhibitor
Objective: To unmask the 2-aminopyrimidine hinge-binding motif without cleaving the newly formed diaryl ether linkage.
Step-by-Step Methodology :
-
Dissolution : Dissolve the Boc-protected intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.
-
Acid Addition : Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) dropwise until the DCM:TFA ratio is 4:1 (v/v). Causality: Cooling prevents localized exotherms that could lead to ether cleavage or other side reactions.
-
Deprotection : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
In-Process Control (Self-Validation) : Monitor via TLC (eluent: 10% MeOH in DCM). The disappearance of the high-Rf Boc-protected spot and the appearance of a highly polar, baseline-hugging spot (the TFA salt of the product) indicates complete conversion. The evolution of gas (CO₂ and isobutylene) will also cease.
-
Neutralization and Recovery : Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the residue in a minimal amount of methanol and neutralize by passing through a basic ion-exchange resin (e.g., Amberlyst A21) or by partitioning between ethyl acetate and saturated aqueous NaHCO₃.
-
Final Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the free base via reverse-phase preparative HPLC or recrystallization to yield the final, active kinase inhibitor.
References
-
Wuts, P. G. M. Protective Groups in Organic Synthesis: Boc-Protected Amino Groups. Organic Chemistry Portal. URL:[Link]
-
Li, X., et al. Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. Journal of Medicinal Chemistry (PubMed). URL:[Link]
- TAM family kinase and CSF1R kinase inhibitors and uses thereof. Patent WO2019141202A1. Google Patents.
Troubleshooting & Optimization
Challenges in the synthesis of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate
Welcome to the Technical Support Center for Heterocyclic Building Block Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic, thermodynamic, and operational challenges encountered during the synthesis of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (CAS 1951444-51-1)[1].
Direct N-Boc protection of 2-amino-5-hydroxypyrimidine is notoriously difficult. The exocyclic nitrogen is highly deactivated by the electron-withdrawing pyrimidine ring, while the 5-hydroxyl group is a superior nucleophile. Attempting a direct mono-protection inevitably leads to the kinetic O-Boc product or complex mixtures[2]. To circumvent this, the industry-standard approach is a two-step global protection followed by selective solvolysis .
Reaction Workflow & Mechanistic Strategy
To achieve high regioselectivity, we force the reaction to a fully protected N,O-bis-Boc intermediate using excess Di-tert-butyl dicarbonate (Boc₂O) and 4-Dimethylaminopyridine (DMAP). Because an O-Boc group (a carbonate) is significantly more electrophilic than an N-Boc group (a carbamate), we can selectively cleave the O-Boc group using mild methanolysis, leaving the N-Boc group intact[3][4].
Fig 1. Two-step synthesis workflow emphasizing global protection and selective O-Boc cleavage.
Validated Step-by-Step Methodologies
Every robust protocol must be a self-validating system. The physical state of the reaction will provide real-time feedback on your kinetic progress.
Phase 1: Global Protection (Synthesis of N,O-bis-Boc Intermediate)
-
Charge Reactor: Suspend 2-amino-5-hydroxypyrimidine (1.0 eq) in a 1:1 mixture of anhydrous THF and DCM to achieve a 0.2 M concentration.
-
Self-Validation: The mixture will be a cloudy, heterogeneous suspension due to the strong intermolecular hydrogen bonding of the starting material.
-
-
Catalyst Addition: Add DMAP (0.1 eq). This is non-negotiable; DMAP acts as an acyl transfer catalyst to overcome the poor nucleophilicity of the pyrimidine amine[2].
-
Electrophile Addition: Slowly add Boc₂O (2.5 eq) dropwise at 25°C.
-
Thermal Activation: Heat the mixture to 40°C and stir for 12 hours.
-
Self-Validation: The reaction is complete when the suspension transitions into a clear, homogeneous solution, proving the highly polar starting material has been fully masked.
-
-
Workup: Concentrate under reduced pressure. Dissolve the residue in EtOAc and wash with 5% aqueous citric acid (to partition the DMAP into the aqueous layer), followed by brine. Dry over Na₂SO₄ and concentrate.
Phase 2: Selective O-Boc Deprotection
-
Solvation: Dissolve the crude N,O-bis-Boc intermediate in anhydrous Methanol (0.1 M).
-
Base Addition: Add Potassium Carbonate (K₂CO₃, 1.0 eq) in one portion at 25°C.
-
Reaction: Stir at room temperature for 4 hours.
-
Self-Validation: Monitor via TLC (10% MeOH/DCM). The O-Boc group undergoes rapid solvolysis. The product will appear as a new, more polar spot compared to the bis-Boc intermediate.
-
-
Quench & Isolate: Carefully neutralize the mixture with 1M HCl to pH 6-7. Concentrate to remove methanol. Extract the aqueous residue with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Quantitative Data: Condition Optimization
The following table summarizes the causality behind our reagent choices, demonstrating how deviations impact yield and impurity profiles.
| Reaction Step | Base / Catalyst | Solvent System | Temp | Time | Yield | Major Impurity Profile |
| Global Protection | None (No DMAP) | THF | 25°C | 24h | <10% | Unreacted SM, Mono-O-Boc |
| Global Protection | DMAP (0.1 eq) | THF/DCM | 40°C | 12h | 92% | Trace DMAP |
| O-Deprotection | NaOH (2.0 eq) | MeOH/H₂O | 25°C | 2h | 45% | Over-deprotected SM |
| O-Deprotection | K₂CO₃ (1.0 eq) | MeOH | 25°C | 4h | 88% | None (Clean Product) |
Troubleshooting & FAQs
Q: Why did my Phase 1 reaction stall with unreacted starting material despite adding excess Boc₂O? A: This is a classic kinetic bottleneck. The 2-amino group of pyrimidine is highly deactivated by the electron-deficient heterocycle[2]. If DMAP is omitted, degraded, or quenched by wet solvent, the Boc₂O will only react with the 5-hydroxyl group. Once the hydroxyl is protected, the uncatalyzed N-acylation is too slow to proceed. Solution: Ensure strictly anhydrous conditions and use fresh DMAP. DMAP forms a highly electrophilic N-Boc-pyridinium intermediate that forces the acylation of the deactivated amine.
Q: During the deprotection step, I lost both Boc groups. What caused this over-deprotection? A: Over-deprotection occurs when the basicity of the cleavage reagent is too high or the reaction is heated unnecessarily. While standard aliphatic carbamates are generally stable to base, pyrimidine-bound N-Boc groups are significantly more sensitive[4]. Solution: Avoid strong bases like NaOH or LiOH. Utilize mild methanolysis with K₂CO₃ (1.0 eq) at strictly room temperature (25°C). The methoxide generated in situ is sufficient to cleave the highly electrophilic O-Boc carbonate without hydrolyzing the N-Boc carbamate[3].
Q: How can I definitively verify that I have isolated the N-Boc product and not the O-Boc isomer? A: NMR provides self-validating proof. The target N-Boc product (tert-butyl N-(5-hydroxypyrimidin-2-yl)carbamate) will display a broad singlet for the -OH proton around 9.5–10.0 ppm in DMSO-d6, which will disappear upon D₂O exchange. Conversely, an O-Boc kinetic impurity lacks this hydroxyl proton and instead shows an amine -NH₂ signal (a broad singlet integrating to 2H around 6.5 ppm).
Q: I have a persistent emulsion during the Phase 1 aqueous workup. How do I break it? A: Pyrimidine derivatives often act as weak surfactants, causing emulsions in DCM/Water mixtures. Solution: Evaporate the THF/DCM solvent mixture completely before workup. Redissolve the crude residue entirely in Ethyl Acetate (EtOAc) and use a slightly acidic aqueous wash (5% citric acid) followed by saturated brine. The EtOAc/Brine interface will separate cleanly.
References
-
[1] tert-butyl (5-hydroxypyrimidin-2-yl)carbamate - CAS 1951444-51-1. Molaid Chemical Directory.1
-
[2] Application Notes and Protocols: Boc Protection of 2-amino-6-chloropyridine. BenchChem. 2
-
[3] Hydroxylamine Umpolung in Copper-Catalyzed Cross-Coupling Reactions. Scholaris.ca. 3
-
[4] Double BOC protection selective removal method. Suzhou Highfine Biotech. 4
Sources
Tech Support Center: Troubleshooting Boc-Protection of Hydroxypyrimidines
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the standard di-tert-butyl dicarbonate (Boc₂O) protection of simple amines. However, applying this methodology to hydroxypyrimidines introduces severe chemoselectivity challenges due to ambident nucleophilicity and lactam-lactim tautomerization[1].
This guide synthesizes field-proven insights to help you troubleshoot side reactions—such as unintended O-Boc formation, bis-Boc over-reaction, and DMAP-catalyzed degradation—ensuring your protocols remain robust and self-validating.
Mechanistic Overview: The Root Cause of Side Reactions
Hydroxypyrimidines exist in a dynamic equilibrium between the lactim (hydroxypyrimidine) and lactam (pyrimidinone) forms[1]. Because both the exocyclic oxygen and the ring nitrogen are nucleophilic, Boc₂O can attack either site. According to Hard-Soft Acid-Base (HSAB) theory, the "hard" oxygen reacts rapidly with the "hard" Boc anhydride to form the kinetic O-Boc product. Conversely, the "softer" ring nitrogen forms the thermodynamically stable N-Boc carbamate.
Failure to control reaction conditions (solvent polarity, temperature, and catalyst stoichiometry) leads to a mixture of O-Boc, N-Boc, and N,O-bis-Boc side products.
Figure 1: Mechanistic pathways of hydroxypyrimidine Boc-protection and side product formation.
Troubleshooting Guide: Controlling Chemoselectivity
To prevent side reactions, you must deliberately push the reaction toward either kinetic or thermodynamic control. The table below summarizes the quantitative parameters required to isolate your target compound without bis-Boc contamination.
Table 1: Thermodynamic vs. Kinetic Control Parameters
| Parameter | O-Boc Formation (Kinetic) | N-Boc Formation (Thermodynamic) | Bis-Boc Formation (Side Reaction) |
| Target Tautomer | Hydroxypyrimidine (Lactim) | Pyrimidinone (Lactam) | Ambident Anion |
| Solvent Polarity | Low (e.g., DCM, Toluene) | High (e.g., DMF, DMSO) | Excess DMAP overrides solvent |
| Base / Catalyst | Weak base (Et₃N), No DMAP | DMAP (0.05 eq), DIPEA (1.5 eq) | DMAP (>0.5 eq), Strong bases (NaH) |
| Temperature | Low (0 °C to RT) | Elevated (40–60 °C) | Elevated (Prolonged heating) |
| Boc₂O Equivalents | 1.00 - 1.05 | 1.10 - 1.20 | > 2.00 |
Frequently Asked Questions (FAQs)
Q: Why am I isolating the O-Boc product instead of the desired N-Boc pyrimidinone? A: You are likely operating under kinetic conditions. The exocyclic oxygen of the lactim tautomer is a harder nucleophile than the ring nitrogen and reacts faster with Boc₂O. To shift selectivity to the thermodynamic N-Boc product, increase the reaction temperature to 50 °C, use a polar aprotic solvent (like DMF) to stabilize the highly polar lactam form, and employ a catalytic amount of DMAP to facilitate acyl transfer.
Q: I added DMAP to accelerate the reaction, but LC-MS shows multiple heavy masses. What happened? A: While DMAP is an excellent acyl transfer catalyst, it can trigger severe side reactions with ambident nucleophiles. In the presence of Boc₂O and DMAP, unstable carbonic-carbonic anhydride intermediates can form, leading to symmetrical carbonates and unexpected degradation[2]. Furthermore, excess DMAP indiscriminate accelerates both N- and O-acylation, leading to N,O-bis-Boc side products. Always limit DMAP to strictly catalytic amounts (0.05–0.1 equiv).
Q: My reaction vessel popped its stopper during the Boc protection. How do I prevent this? A: The decomposition of the tert-butyl carbonate leaving group generates stoichiometric amounts of carbon dioxide (CO₂) gas and tert-butanol[3]. Boc protections must never be run in completely closed systems. Always equip your flask with a mineral oil bubbler or a vented needle to allow CO₂ to escape safely.
Q: I successfully formed the N-Boc product, but during TFA deprotection, my molecule degraded. Why? A: Acidic cleavage of tert-butyl carbamates generates highly reactive tert-butyl cations[4]. If your hydroxypyrimidine core (or other functional groups in your molecule) is electron-rich, it can undergo unintended Friedel-Crafts-type alkylation by these cations. To prevent this, include a nucleophilic scavenger (e.g., triisopropylsilane (TIPS) or thiophenol) in your TFA cocktail to trap the carbocations[4].
Validated Experimental Protocols
Do not blindly follow these steps; understand the causality behind them to adapt the protocol to your specific substrate.
Protocol A: Thermodynamically Controlled N-Boc Protection
Objective: Isolate the N-Boc pyrimidinone while suppressing O-Boc and bis-Boc formation.
-
Preparation: In an oven-dried flask under nitrogen, suspend the hydroxypyrimidine (1.0 equiv) in anhydrous DMF (0.2 M).
-
Causality: DMF stabilizes the lactam tautomer, priming the ring nitrogen for electrophilic attack[1].
-
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv).
-
Causality: DIPEA is a non-nucleophilic base that neutralizes the acidic proton without generating a highly reactive, unselective naked anion.
-
-
Catalyst Addition: Add DMAP (0.05 equiv).
-
Causality: DMAP forms a highly reactive N-Boc-pyridinium intermediate. Strict stoichiometric control prevents the formation of carbonic-carbonic anhydrides[2].
-
-
Boc₂O Addition: Dissolve Boc₂O (1.1 equiv) in a minimal amount of DMF and add dropwise over 15 minutes at room temperature. Ensure the flask is vented to release CO₂[3].
-
Thermodynamic Shift: Heat the reaction to 50 °C for 4-6 hours.
-
Causality: Elevated temperatures provide the activation energy required to overcome the kinetic O-Boc pathway, driving the equilibrium toward the thermodynamically stable N-Boc carbamate.
-
-
Self-Validation (TLC/LC-MS): Quench an aliquot with water and extract with EtOAc. The N-Boc product typically exhibits a lower Rf on silica gel than the O-Boc kinetic intermediate due to the highly polar lactam carbonyl.
Protocol B: Selective O-Boc Protection (Kinetic Trapping)
Objective: Trap the lactim tautomer as the O-Boc carbonate.
-
Preparation: Suspend the hydroxypyrimidine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M) and cool to 0 °C.
-
Causality: Non-polar solvents and low temperatures suppress tautomerization to the lactam, favoring the lactim form.
-
-
Base Addition: Add Triethylamine (Et₃N) (1.1 equiv). Do not add DMAP.
-
Boc₂O Addition: Add Boc₂O (1.0 equiv) dropwise.
-
Reaction: Stir at 0 °C for 1 hour.
-
Causality: The hard exocyclic oxygen rapidly attacks the hard Boc anhydride. Keeping the temperature low prevents thermal O-to-N rearrangement.
-
-
Self-Validation & Workup: Wash rapidly with cold 0.1 M HCl to remove Et₃N, dry over Na₂SO₄, and concentrate in vacuo at < 30 °C. Prolonged exposure to heat or silica gel during purification can induce spontaneous rearrangement to the N-Boc form.
References
1.[3] Boc Protection Mechanism (Boc2O) - Common Organic Chemistry, Common Organic Chemistry. URL: 2.[4] Boc-Protected Amino Groups - Organic Chemistry Portal, Organic Chemistry Portal. URL: 3.[1] Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews, ACS Publications. URL: 4.[2] N-Boc Protection of Amines with Di-tert-Butyldicarbonate in Water under Neutral Conditions in the Presence of β-Cyclodextrin, ResearchGate. URL:
Sources
Optimization of reaction conditions for Suzuki coupling with Boc-protected pyrimidines
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Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Boc-Protected Pyrimidines
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have structured this guide to move beyond empirical guessing. The Suzuki-Miyaura coupling of Boc-protected pyrimidines presents a classic chemoselectivity paradox: the conditions required to drive the catalytic cycle (heat, base, aqueous media) are the exact conditions that promote the hydrolysis of the tert-butyloxycarbonyl (Boc) group [1.1].
While the Boc group is classically known for being acid-labile, the highly electron-deficient nature of the pyrimidine ring acts as a strong electron-withdrawing sink. This increases the electrophilicity of the carbamate carbonyl, making it highly susceptible to nucleophilic attack by hydroxide or carbonate ions at elevated temperatures, leading to decarboxylative deprotection[1][2].
This guide provides the mechanistic causality, quantitative optimization data, and self-validating protocols required to achieve high-yielding cross-couplings while preserving sensitive protecting groups.
Part 1: Diagnostic & Optimization Workflow
Caption: Optimization logic workflow for preserving Boc groups during pyrimidine Suzuki coupling.
Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: I am losing the Boc protecting group during the cross-coupling of my halopyrimidine. Why is this happening and how can I prevent it? Causality: The cleavage of the Boc group under Suzuki conditions is a known side reaction driven by base-mediated hydrolysis[2]. Elevated temperatures (>80 °C) combined with strong aqueous bases (like NaOH, KOH, or even prolonged exposure to K3PO4) drive the nucleophilic attack on the Boc carbonyl[3][4]. Solution: Switch to milder, non-nucleophilic bases or weaker inorganic bases like Cs2CO3 or K2CO3. Furthermore, limit the water content by using a biphasic solvent system (e.g., Toluene/H2O 10:1) and lower the reaction temperature to 60–85 °C[5][6].
Q2: My 4-chloropyrimidine substrate shows poor conversion at lower temperatures. Should I change the catalyst? Causality: While 4-chloropyrimidines are naturally activated toward oxidative addition due to the electron-deficient ring[1], standard catalysts like Pd(PPh3)4 struggle to activate sterically hindered substrates at the lower temperatures required to preserve the Boc group[7]. Solution: Utilize dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos. Precatalysts like XPhos Pd G2 or G3 provide a highly active, mono-ligated Pd(0) species that accelerates oxidative addition and resists degradation, allowing the reaction to proceed efficiently at milder temperatures[6][8].
Q3: Is it possible to intentionally deprotect the Boc group during the coupling to save a synthetic step? Causality: Yes. If the free amine is your desired final product, you can leverage the base-lability of the substrate. Solution: By utilizing a stronger base such as tripotassium phosphate (K3PO4) in a highly aqueous solvent mixture at 90–100 °C, the Boc group acts merely as a directing group and is hydrolyzed in situ during the Suzuki-Miyaura coupling, eliminating the need for a subsequent TFA deprotection step[4].
Part 3: Quantitative Optimization Data
The following table synthesizes the causal relationship between reaction conditions and Boc preservation.
| Base | Solvent System | Temp (°C) | Catalyst System | Boc Preservation | Coupling Yield | Mechanistic Causality / Notes |
| K3PO4 (aq) | DMF/H2O | 90–100 | Pd(PPh3)4 | Poor (<10%) | High | Strong basicity and high heat drive rapid Boc hydrolysis[4]. |
| Na2CO3 | Dioxane/H2O (4:1) | 90 | Pd(PPh3)4 | Moderate (~80%) | Moderate | Carbonate in highly aqueous media causes partial deprotection[5]. |
| Cs2CO3 | Dioxane/H2O (4:1) | 90 | Pd(PPh3)4 | Good (~95%) | High | Milder than K3PO4, but trace deprotection (~5%) still occurs[5]. |
| K2CO3 | Toluene/H2O (10:1) | 85 | Pd(OAc)2 / XPhos | Excellent (>99%) | Excellent | Biphasic system limits base contact; XPhos enables lower temp[6]. |
Part 4: Standard Operating Procedure (SOP)
Protocol: Ligand-Enabled Mild Suzuki-Miyaura Coupling of Boc-Pyrimidines This protocol utilizes a self-validating framework to ensure high fidelity and reproducibility.
-
Step 1: Catalyst & Reagent Assembly (Glovebox or Schlenk Line)
-
Action: To an oven-dried Schlenk flask, add the Boc-protected halopyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), finely milled anhydrous K2CO3 (2.0–3.0 equiv), and XPhos Pd G2 (2–5 mol%).
-
Causality: XPhos Pd G2 rapidly generates a highly active Pd(0) species under mild basic conditions[8]. This circumvents the need for the high thermal energy usually required to activate traditional catalysts, thereby protecting the thermally-sensitive Boc group[6].
-
-
Step 2: Solvent Addition & Degassing
-
Action: Add a previously sparged (degassed) mixture of Toluene/H2O (10:1 v/v). Subject the sealed flask to 3 freeze-pump-thaw cycles.
-
Causality: The biphasic Toluene/H2O system provides just enough water to dissolve the base and activate the boronic acid (forming the reactive boronate complex) but keeps the bulk aqueous nucleophiles physically separated from the organic-soluble Boc-pyrimidine, minimizing hydrolysis[6].
-
-
Step 3: Thermal Activation & Monitoring (Validation Checkpoint)
-
Action: Heat the reaction mixture to 70–85 °C for 4–12 hours. Monitor the reaction via LCMS every 2 hours.
-
Validation: The reaction is proceeding correctly if the LCMS shows the
of the coupled product. If a peak at appears, base-mediated Boc deprotection is occurring[2][3]. If this mass is detected, immediately cool the reaction and reduce the base equivalents for the next iteration.
-
-
Step 4: Quench and Extraction
-
Action: Cool to room temperature, dilute with EtOAc, and wash the organic layer with saturated aqueous
, followed by brine. -
Causality:
acts as a mild buffer to neutralize any remaining carbonate base. Leaving the product in a highly basic aqueous emulsion during standard water workups can lead to late-stage Boc cleavage.
-
Part 5: Mechanistic Pathway & Competing Reactions
Caption: Suzuki-Miyaura catalytic cycle illustrating the competing pathway of base-mediated Boc hydrolysis.
References
1.[3] Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. Benchchem. 3 2.[7] Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. 7 3.[5] An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC (NIH).5 4.[6] Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. 6 5.[1] Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. Benchchem. 1 6.[8] Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC (NIH). 8 7.[2] Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications. 2 8.[4] Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (also known as 2-(Boc-amino)-5-hydroxypyrimidine).
This molecule presents a unique "tri-fold" purification challenge:
-
Acid-Labile Protecting Group: The tert-butoxycarbonyl (Boc) group is stable toward nucleophiles and bases but highly susceptible to acid-catalyzed cleavage [2].
-
Amphoteric Core: The pyrimidine ring contains weakly basic nitrogens, while the C5-hydroxyl group is weakly acidic and acts as a strong hydrogen-bond donor.
-
Tautomerism: The 5-hydroxypyrimidine motif can exhibit tautomeric behavior, leading to complex chromatographic profiles (streaking and peak splitting) due to secondary interactions with stationary phases [4].
This guide synthesizes causality-driven troubleshooting with self-validating protocols to ensure high-yield, high-purity recovery of your target compound.
Part 1: Troubleshooting & FAQs
Q1: I am losing my product during standard normal-phase silica gel chromatography. LC-MS of the fractions shows a major peak at[M-100] (loss of Boc). What is causing this degradation? Causality: Standard chromatographic silica gel is inherently acidic (pH ~4.5–5.5) due to surface silanol groups. While many aliphatic Boc-amines survive silica chromatography, the Boc group on an electron-deficient heteroaromatic ring (like pyrimidine) is unusually labile. The acidic silanols protonate the carbamate, triggering the release of a tert-butyl cation and carbamic acid, which rapidly decarboxylates into the free amine and CO₂ [5]. Solution: You must neutralize the stationary phase. Pre-treat your silica gel by slurrying it in the starting eluent containing 1% Triethylamine (TEA). Maintain 0.1% to 1% TEA throughout the gradient to suppress acid-catalyzed deprotection.
Q2: My compound streaks terribly across the TLC plate and elutes over 15+ column fractions, resulting in poor recovery. How can I sharpen the elution profile? Causality: The C5-hydroxyl group is a potent hydrogen-bond donor. It interacts strongly with the residual silanols on the silica surface (secondary silanol interactions), causing severe tailing and broad, asymmetric peaks [4]. Solution: Switch your mobile phase system from Ethyl Acetate/Hexanes to Dichloromethane (DCM)/Methanol (MeOH). The protic nature of Methanol disrupts the hydrogen bonding between the C5-OH and the silica matrix. A gradient of 0% to 10% MeOH in DCM (with 1% TEA) typically forces the compound to elute in a tight band.
Q3: I am using Reverse-Phase Preparative HPLC. Can I use standard 0.1% TFA in my mobile phase? Causality: No. While 0.1% Trifluoroacetic Acid (TFA) is excellent for suppressing ionization and improving peak shape for carboxylic acids [4], it is the standard reagent for Boc deprotection [5]. Even if the compound survives the brief transit through the HPLC column, concentrating the fractions via lyophilization or rotary evaporation concentrates the TFA, driving the cleavage of the Boc group. Solution: Use a volatile, neutral, or slightly basic buffer system. 10 mM Ammonium Bicarbonate (pH ~7.8) or 10 mM Ammonium Acetate in Water/Acetonitrile will keep the Boc group intact while providing excellent peak resolution.
Q4: I noticed degradation after drying my purified fractions on the rotary evaporator. Is the compound thermally unstable? Causality: Yes, N-Boc protected amines can undergo thermolytic deprotection. Continuous exposure to elevated temperatures (especially >60 °C) in the presence of trace protic solvents can induce thermal cleavage of the Boc group [3]. Solution: Keep the rotary evaporator water bath below 40 °C. For final drying, use a high-vacuum manifold at room temperature.
Part 2: Purification Strategy & Quantitative Data
Selecting the correct purification method depends entirely on the scale of your reaction and the purity of your crude mixture.
Method Comparison Table
| Purification Method | Optimal Scale | Typical Yield Recovery | Final Purity | Pros | Cons |
| A. Basified Silica Gel | 1 g – 50 g | 75% – 85% | > 95% | Highly scalable; cost-effective. | Requires large solvent volumes; trace TEA contamination possible. |
| B. RP-HPLC (Neutral) | < 2 g | 85% – 95% | > 99% | Exceptional resolution; removes closely related isomers. | Low throughput; requires specialized prep-HPLC equipment. |
| C. Trituration | > 5 g | 60% – 70% | 90% – 95% | No chromatography required; fast. | Lower yield; only works if main impurity is non-polar (e.g., Boc₂O). |
Purification Decision Workflow
Fig 1. Decision matrix for purification based on crude purity and reaction scale.
Part 3: Step-by-Step Experimental Protocols
Protocol A: Basified Normal-Phase Silica Gel Chromatography
Use this protocol to prevent acid-catalyzed Boc cleavage during standard column chromatography.
-
Stationary Phase Preparation: Measure the required amount of silica gel (typically 30-50x the crude mass). Prepare a solvent mixture of Dichloromethane (DCM) containing 1% (v/v) Triethylamine (TEA).
-
Column Packing: Slurry pack the silica gel into the column using the DCM/1% TEA mixture. Flush the column with at least 2 column volumes (CV) of this solvent to fully neutralize the acidic silanol sites.
-
Sample Loading: Dissolve the crude tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate in a minimal amount of DCM. If solubility is poor due to the C5-OH group, add up to 5% Methanol. Dry loading is not recommended as the extended contact time on dry silica promotes degradation. Load the liquid directly onto the column head.
-
Gradient Elution:
-
Run 2 CV of DCM (with 1% TEA).
-
Gradually increase polarity: DCM to DCM/MeOH 95:5 (with 1% TEA) over 5 CV.
-
Finish with DCM/MeOH 90:10 (with 1% TEA) until the product fully elutes.
-
-
Validation & Isolation: Spot fractions on a TLC plate (eluent: DCM/MeOH 9:1). Visualize under UV (254 nm). Pool product-containing fractions and concentrate under reduced pressure (water bath < 40 °C)[3]. To remove residual TEA, co-evaporate twice with toluene.
Protocol B: pH-Controlled Reverse-Phase Preparative HPLC
Use this protocol for high-purity analytical standards or complex mixtures where starting material co-elutes.
-
System Setup: Equip the preparative HPLC with a C18 reversed-phase column (e.g., 5 µm particle size). Ensure the UV detector is set to 254 nm and 220 nm.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in HPLC-grade water (pH ~7.8). Do not use TFA or Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Sample Preparation: Dissolve the crude material in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm PTFE syringe filter to remove particulates.
-
Gradient Program:
-
0–2 min: Isocratic hold at 10% B.
-
2–20 min: Linear gradient from 10% B to 70% B.
-
20–25 min: Column wash at 95% B.
-
-
Fraction Processing: Immediately pool fractions containing the target mass (m/z 212.1[M+H]+ or 210.1 [M-H]-). Lyophilize the fractions directly. Do not use a rotary evaporator, as concentrating water-heavy fractions can cause thermal degradation [3].
Protocol C: Solvent-Antisolvent Trituration
Use this protocol for large-scale purification when the primary impurity is non-polar (e.g., excess Boc anhydride or tert-butanol).
-
Dissolution: Place the crude solid in a round-bottom flask. Add a minimal amount of warm Ethyl Acetate (EtOAc) (approx. 40 °C) just until the solid fully dissolves.
-
Antisolvent Addition: Remove the flask from the heat source. While stirring vigorously, slowly dropwise add an antisolvent (Hexanes or Heptane) until the solution becomes persistently cloudy.
-
Crystallization: Allow the mixture to cool to room temperature slowly over 1 hour, then transfer to an ice bath (0 °C) for an additional 2 hours. The target compound, driven by intermolecular hydrogen bonding of the C5-OH, will precipitate as an off-white solid.
-
Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with ice-cold Hexanes (2 x 10 mL).
-
Drying: Dry the solid under high vacuum at room temperature to constant weight.
References
- Highfine Biotech. "Double BOC protection selective removal method." Suzhou Highfine Biotech.
- Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal.
- National Institutes of Health (NIH). "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." PMC - NIH.
- Benchchem. "Technical Support Center: HPLC Purification of Crude Boc-(S)-2-Amino-5-methylhex-4-enoic acid." Benchchem.
- J&K Scientific LLC. "BOC Protection and Deprotection." J&K Scientific LLC.
Overcoming low yields in the synthesis of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges, particularly low reaction yields, encountered during the synthesis of this important pyrimidine derivative.
The synthesis of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate typically involves a two-step process: the Boc protection of a 2-aminopyrimidine precursor, followed by the deprotection of a hydroxyl-protecting group, often a methyl ether. Low yields can arise from incomplete reactions, side-product formation, and purification difficulties in either of these stages. This guide provides a structured, question-and-answer approach to address these specific issues, offering scientifically grounded explanations and actionable solutions.
Troubleshooting Guides and FAQs
Part 1: Boc Protection of 2-Amino-5-methoxypyrimidine
The initial step in the synthesis is the protection of the 2-amino group of 2-amino-5-methoxypyrimidine with a tert-butoxycarbonyl (Boc) group.
Question 1: My Boc protection reaction of 2-amino-5-methoxypyrimidine is resulting in a low yield, with a significant amount of unreacted starting material. What are the likely causes, and how can I improve the conversion?
Answer: Low conversion in the Boc protection of 2-aminopyrimidines is a common issue and can be attributed to several factors, from reagent purity to suboptimal reaction conditions.[1]
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities or residual moisture in the 2-amino-5-methoxypyrimidine or the Boc anhydride ((Boc)₂O) can significantly interfere with the reaction.[1] Moisture can hydrolyze the (Boc)₂O, reducing its effective concentration.
-
Actionable Advice: Ensure all starting materials are of high purity and are thoroughly dried before use.[1] Storing (Boc)₂O under anhydrous conditions is crucial.
-
-
Base Selection and Stoichiometry: The choice and amount of base are critical. While a base is not strictly required for the reaction with (Boc)₂O, it is often used to neutralize the tert-butoxycarbamic acid byproduct and drive the reaction to completion.[2] Common bases include triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
-
Actionable Advice: If using a base like TEA, ensure it is freshly distilled and used in slight excess (1.1-1.5 equivalents). DMAP can be used as a catalyst (0.1 equivalents) to accelerate the reaction.[3]
-
-
Reaction Solvent and Temperature: The solubility of 2-amino-5-methoxypyrimidine can be a limiting factor. The reaction is typically performed in aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[4][5]
-
Actionable Advice: If solubility is an issue, consider using a more polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction can often be run at room temperature, but gentle heating (40-50 °C) may improve the reaction rate and yield.[6] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[7]
-
-
Formation of Di-Boc Protected Product: The exocyclic amino group of the pyrimidine can sometimes be protected twice, leading to the formation of a di-Boc species.[8] This is more likely with prolonged reaction times or a large excess of (Boc)₂O.
-
Actionable Advice: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of (Boc)₂O. Monitor the reaction closely by TLC or LC-MS to avoid over-reaction.
-
Part 2: Demethylation of tert-Butyl N-(5-methoxypyrimidin-2-yl)carbamate
The second step involves the cleavage of the methyl ether to unveil the desired 5-hydroxyl group. This step is often the most challenging and a primary source of low yields.
Question 2: The demethylation of tert-Butyl N-(5-methoxypyrimidin-2-yl)carbamate is incomplete or results in decomposition of the starting material. What are the best reagents and conditions to use?
Answer: The demethylation of aryl methyl ethers can be challenging, often requiring harsh conditions that can be incompatible with other functional groups, such as the acid-labile Boc group.[9]
Common Demethylation Reagents and Potential Issues:
-
Boron Tribromide (BBr₃): This is a powerful Lewis acid commonly used for cleaving methyl ethers. However, it can also cleave the Boc protecting group.[9]
-
Hydrobromic Acid (HBr): Concentrated HBr is a classic reagent for ether cleavage but often requires high temperatures, which can lead to the decomposition of the pyrimidine ring or removal of the Boc group.[11]
-
Actionable Advice: This method is generally not recommended for this substrate due to the harsh conditions. If other methods fail, consider using milder conditions with careful temperature control and reaction time monitoring.
-
-
Nucleophilic Reagents (Thiolates): Strong nucleophiles, such as sodium thiomethoxide (NaSMe) or other thiolates, can effect demethylation via an Sₙ2 mechanism.[10] This method can be milder than using strong Lewis acids.
-
Actionable Advice: Prepare the thiolate in situ and perform the reaction in a polar aprotic solvent like DMF at elevated temperatures.[10] This approach can offer better chemoselectivity, preserving the Boc group.
-
-
Aluminum Chloride (AlCl₃): A less reactive alternative to BBr₃, AlCl₃ can be used for selective demethylation, sometimes in the presence of a scavenger.[9][12]
-
Actionable Advice: The reaction can be performed in a solvent like nitrobenzene or with an ethereal solution of AlCl₃.[12] Optimization of temperature and reaction time is crucial to prevent side reactions.
-
Troubleshooting Workflow for Low Demethylation Yield
Caption: A systematic approach to diagnosing and resolving low-yield issues during demethylation.
Part 3: General Troubleshooting and Purification
Question 3: My crude product is difficult to purify, and I suspect the presence of multiple byproducts. How can I improve the purity of the final product?
Answer: Purification challenges often stem from incomplete reactions and the formation of side products.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying the desired product.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Actionable Advice: Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
-
Aqueous Washes: During the workup, washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities. A subsequent wash with brine can remove residual water.[7]
Quantitative Data Summary
| Step | Parameter | Recommended Conditions | Potential Issues |
| Boc Protection | Reagent | (Boc)₂O (1.05-1.1 eq) | Di-Boc formation with large excess |
| Base | TEA (1.1-1.5 eq) or DMAP (cat.) | Incomplete reaction with insufficient base | |
| Solvent | THF, DCM, or DMF | Poor solubility of starting material | |
| Temperature | Room Temperature to 50 °C | Side reactions at higher temperatures | |
| Demethylation | Reagent | BBr₃ (1.1-1.5 eq) or NaSMe | Boc deprotection, decomposition |
| Solvent | DCM (for BBr₃), DMF (for NaSMe) | Incompatibility with certain reagents | |
| Temperature | -78 °C to 0 °C (for BBr₃), Elevated (for NaSMe) | Low reactivity at low temperatures |
Experimental Protocols
Protocol 1: Boc Protection of 2-Amino-5-methoxypyrimidine
-
To a stirred solution of 2-amino-5-methoxypyrimidine (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography (hexanes/ethyl acetate gradient) to obtain tert-Butyl N-(5-methoxypyrimidin-2-yl)carbamate.
Protocol 2: Demethylation using Boron Tribromide
-
Dissolve tert-Butyl N-(5-methoxypyrimidin-2-yl)carbamate (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of BBr₃ in DCM (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (DCM/methanol gradient) to yield tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate.
Reaction Mechanism Overview
Caption: Overall synthetic pathway for tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate.
References
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
- Benchchem. (n.d.). Troubleshooting common issues in fluorinated pyrimidine synthesis.
- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- ResearchGate. (2016). What demethylating reagent do you suggest?.
- PMC. (n.d.). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate.
- ResearchGate. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate.
- BZ Chemical. (2019). BOC Protection and Deprotection.
- Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Atlantis Press. (n.d.). (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
- Biochemistry Den. (2025). Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives.
- RSC Publishing. (n.d.). Dual protection of amino functions involving Boc.
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Beilstein Journal of Organic Chemistry. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.
- ChemicalBook. (2026). tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate | 1201187-44-1.
- ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
- RSC Publishing. (2020). A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors.
- Creative Proteomics Blog. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- J&K Scientific LLC. (2021). BOC Protection and Deprotection.
- Reddit. (2021). Having great trouble with a Boc-protection reaction.
- Rsc.org. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
- Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
- IT Services. (n.d.). High-Quality tert-Butyl (2-(hydroxymethyl)pyrimidin-5-yl)carbamate.
- ResearchGate. (n.d.). (PDF) tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate.
- Journal of the Chemical Society C: Organic. (n.d.). Simple pyrimidines. Part XII. Synthesis and methylation of some 2-amino-5-phenylpyrimidines.
- Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
- Indian Academy of Sciences. (n.d.). Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin.
- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of the Methoxy Group in 5-Methoxypent-1-yne Derivatives.
- Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 12. ias.ac.in [ias.ac.in]
- 13. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate
Welcome to the Advanced Troubleshooting Guide. As researchers transition from standard alkyl amines to complex heteroaromatic systems, routine deprotection protocols often fail. tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate presents a unique triad of challenges: severe electronic deactivation, extreme product polarity, and the presence of a nucleophilic side-chain.
This guide is engineered to help you diagnose stalled reactions, understand the underlying mechanistic causality, and implement self-validating protocols to achieve quantitative conversion.
Diagnostic Workflow
Diagnostic workflow for incomplete Boc deprotection of heteroaromatic amines.
Frequently Asked Questions (FAQs)
Q1: Why does standard 20% TFA/DCM result in stalled conversion (e.g., 50-60%) for this specific pyrimidine? Causality: The failure is twofold. First, the pyrimidine ring is strongly electron-withdrawing. The lone pair on the exocyclic carbamate nitrogen delocalizes into the electron-deficient pyrimidine ring, which drastically reduces the electron density at the carbamate carbonyl oxygen. Because the rate-determining step of acidic Boc cleavage is the initial protonation of this carbonyl oxygen, the reaction is thermodynamically hindered and inherently sluggish. Second, as the 2-amino-5-hydroxypyrimidine product forms, its highly polar, zwitterionic nature causes it to rapidly precipitate as a TFA salt in non-polar solvents like dichloromethane (DCM). This solid precipitate physically encapsulates the unreacted starting material, preventing the acid from accessing it—a phenomenon known as product inhibition.
Q2: I switched to neat TFA to force the reaction, but now LC-MS shows a major impurity with a +56 Da mass shift. What is happening? Causality: The +56 Da shift corresponds to a tert-butyl adduct. During the cleavage step, a highly reactive tert-butyl carbocation is generated. While it normally eliminates a proton to form isobutylene gas, the 5-hydroxyl group on your pyrimidine ring is a competent nucleophile. Without intervention, the carbocation attacks the hydroxyl group, resulting in irreversible O-tert-butylation. Solution: You must incorporate a carbocation scavenger. Electron-rich aromatics like anisole or thioanisole will intercept the tert-butyl cation much faster than your substrate's hydroxyl group, forming an inert byproduct.
Q3: How can I overcome the solubility issue of the product salt without causing side reactions? Causality: DCM cannot adequately solvate hydrogen-bonding heteroaromatic salts. Solution: Switch your solvent system to 4M HCl in 1,4-dioxane. Dioxane is a superior hydrogen-bond acceptor that helps keep the intermediates solvated. If precipitation still occurs prematurely, adding 5–10% (v/v) anhydrous methanol will maintain a homogeneous solution, ensuring quantitative conversion.
Q4: My downstream chemistry is highly sensitive to strong acids. Are there acid-free alternatives for Boc removal? Causality: Neutralizing the HCl or TFA salt of 2-amino-5-hydroxypyrimidine can be exceptionally difficult due to its high water solubility, leading to poor recovery during aqueous workup. Solution: You can bypass acidic conditions entirely. Recent methodologies demonstrate that base-promoted deprotection (e.g., using Cs₂CO₃ in refluxing methanol) effectively cleaves pyrimidine-bound Boc groups while preserving sensitive functionalities. Alternatively, continuous-flow thermal deprotection at elevated temperatures (e.g., 225 °C) induces thermolytic cleavage, yielding the free base directly.
Mechanistic Intervention
Mechanism of tert-butyl cation scavenging to prevent O-alkylation side reactions.
Quantitative Optimization Data
The following table summarizes the expected outcomes of various deprotection environments applied to tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate.
| Deprotection System | Additives | Temp (°C) | Conversion (%) | Major Impurity | Recommendation |
| 20% TFA in DCM | None | 25 | 40-60% | Unreacted SM (Trapped) | Not recommended; product precipitation halts reaction. |
| Neat TFA | None | 25 | >95% | O-tert-butylated product | Avoid unless a scavenger is used. |
| 4M HCl in Dioxane | Anisole (2 eq) | 25 | >99% | None | Optimal for salt isolation. |
| Cs₂CO₃ in MeOH | None | 65 | 90-95% | Trace SM | Optimal for free-base isolation. |
Validated Experimental Protocols
Protocol A: High-Conversion Acidic Deprotection (Optimal for Salt Isolation)
This protocol utilizes HCl in dioxane to ensure solubility and anisole to prevent O-alkylation.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under nitrogen, dissolve tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (1.0 equiv) in anhydrous 1,4-dioxane to achieve a 0.1 M concentration.
-
Self-Validation Check: If the starting material does not fully dissolve, add anhydrous methanol dropwise (up to 10% v/v) until the solution is clear.
-
-
Scavenger Addition: Add anisole (2.0 equiv) to the stirring solution.
-
Acidification: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 4M HCl in 1,4-dioxane (10.0 equiv) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation Check: The reaction should initially remain homogeneous. As it nears completion, a fine white precipitate (the HCl salt of the product) will begin to form. Monitor by LC-MS; the reaction is complete when the starting material mass is absent and no +56 Da adduct is detected.
-
-
Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting crude solid with cold diethyl ether (3 × 10 mL) to extract the anisole and tert-butylated anisole byproducts. Filter the solid and dry in vacuo to yield the pure 2-amino-5-hydroxypyrimidine hydrochloride salt.
Protocol B: Mild Base-Promoted Deprotection (Optimal for Free-Base Isolation)
This protocol avoids strong acids entirely, making it ideal if the pyrimidine must be isolated as a free base for immediate downstream coupling.
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate (1.0 equiv) in anhydrous methanol (0.1 M) in a round-bottom flask equipped with a reflux condenser.
-
Base Addition: Add Cesium Carbonate (Cs₂CO₃, 2.0 equiv) in one portion.
-
Thermal Activation: Heat the mixture to a gentle reflux (65 °C) and stir for 12–16 hours.
-
Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). Stain the TLC plate with ninhydrin and heat; the deprotected primary amine will appear as a distinct, brightly colored spot (usually purple/yellow) with a lower Rf value than the starting material.
-
-
Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the inorganic salts, washing the pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the free base of 2-amino-5-hydroxypyrimidine.
References
-
How can we do the deprotection of boc-amino acids using hcl? ResearchGate[Link]
- **Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-
How to avoid N,N-di-Boc formation in the protection of 2-amino-5-hydroxypyrimidine
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals dealing with the chemoselective protection of highly functionalized heteroaromatic scaffolds.
As a Senior Application Scientist, I frequently encounter challenges regarding the selective protection of 2-amino-5-hydroxypyrimidine. This substrate presents a dual challenge: a weakly nucleophilic exocyclic amine and a competing phenolic-like hydroxyl group. Below is a comprehensive troubleshooting guide to help you avoid N,N-di-Boc overprotection and achieve precise chemoselectivity.
Strategic Workflow for Boc Protection
Decision tree for Boc protection strategies of 2-amino-5-hydroxypyrimidine.
Part 1: The Mechanistic Causality of Overprotection
To solve the di-Boc problem, we must first understand the electronics of the pyrimidine ring. The 2-amino group is a notoriously weak nucleophile due to the strong electron-withdrawing nature of the adjacent endocyclic nitrogen atoms.
When researchers attempt to force the reaction using di-tert-butyl dicarbonate (Boc₂O), they often add a strong nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP). While DMAP successfully initiates the first Boc addition to form a mono-Boc carbamate, it inadvertently creates a new problem. The newly formed mono-Boc carbamate possesses a highly acidic N-H proton. DMAP (or excess strong base) rapidly deprotonates this intermediate, generating an amide anion that is significantly more nucleophilic than the starting 2-aminopyrimidine[1]. This activated anion attacks a second equivalent of Boc₂O almost instantaneously, leading to the dreaded N,N-di-Boc byproduct[1]. Furthermore, the 5-hydroxyl group is highly susceptible to O-Boc formation under these basic conditions, compounding the mixture complexity[2].
Part 2: Troubleshooting FAQs
Q1: I am using 1.1 equivalents of Boc₂O and TEA/DMAP, but my LC-MS shows mostly N,N-di-Boc and unreacted starting material. Why? A1: This is a classic kinetic trap. Because the initial attack of the 2-aminopyrimidine on Boc₂O is so slow, the small amount of mono-Boc product that does form is immediately deprotonated by DMAP/TEA[1]. This mono-Boc anion reacts with the remaining Boc₂O much faster than your starting material does. To fix this, you must either eliminate the strong base entirely (using a catalyst like molecular iodine) or pivot to an overprotect-and-cleave strategy[2][3].
Q2: How can I achieve N-Boc protection without touching the 5-hydroxyl group? A2: O-acylation is generally faster than N-acylation on electron-deficient heteroaromatics. To achieve strict chemoselectivity for the amine over the phenol-like hydroxyl, avoid standard basic conditions. Instead, utilize a Lewis acid or halogen bond donor approach. For example, 10 mol% of molecular iodine under solvent-free conditions has been proven to selectively mono-Boc protect heteroaromatic amines in high yields, leaving phenolic -OH groups completely untouched[2].
Q3: Direct mono-protection is still giving me inconsistent yields. What is the most robust, scalable alternative? A3: In process chemistry, when direct selectivity fails, we rely on the "Overprotect & Selective Cleavage" methodology. By intentionally driving the reaction to the fully protected state (N,N-di-Boc, O-Boc) using excess Boc₂O and DMAP, you ensure complete consumption of the starting material[3]. You can then subject the intermediate to carefully controlled acidic conditions (e.g., TFA in DCM at 0 °C), which selectively cleaves the more labile O-Boc and one of the sterically hindered N-Boc groups, leaving the stable mono-N-Boc product[3][4].
Part 3: Validated Experimental Protocols
Protocol A: Direct Chemoselective Mono-N-Boc Protection (Iodine Catalysis)
Use this protocol when you need to avoid basic conditions and preserve the 5-hydroxyl group.
-
Preparation: In a round-bottom flask, combine 2-amino-5-hydroxypyrimidine (1.0 equiv) and Boc₂O (1.0 equiv) under solvent-free conditions at ambient temperature.
-
Catalysis: Add molecular iodine (10 mol%) to the mixture[2].
-
Reaction: Stir the mixture at room temperature. The reaction typically proceeds rapidly (monitor via TLC/HPLC for the disappearance of the starting material).
-
Workup: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to neutralize the iodine. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the selective mono-N-Boc product[2].
Protocol B: The "Overprotect & Selective Cleavage" Method
Use this protocol for highly recalcitrant batches where direct mono-protection yields inseparable mixtures.
-
Exhaustive Protection: Dissolve 2-amino-5-hydroxypyrimidine (1.0 equiv) in anhydrous DCM. Add Boc₂O (3.5 equiv), followed by Et₃N (3.0 equiv) and a catalytic amount of DMAP (0.1 equiv)[3].
-
Stirring: Stir at room temperature for 18 hours until complete conversion to the Tri-Boc intermediate (N,N-di-Boc, O-Boc) is observed via LC-MS.
-
Isolation: Wash the organic layer with water and brine, dry, and concentrate.
-
Selective Deprotection: Dissolve the crude Tri-Boc intermediate in DCM and cool to 0 °C. Slowly add Trifluoroacetic acid (TFA) (approx. 5-10 equiv depending on scale)[3][4].
-
Monitoring: Stir at 0 °C to room temperature for 1-4 hours. The O-Boc and the second N-Boc group are highly acid-labile due to steric strain and will cleave first[4]. Monitor strictly by TLC/HPLC to prevent over-deprotection back to the starting material.
-
Quench: Concentrate under reduced pressure, neutralize carefully with saturated NaHCO₃, and extract with EtOAc to isolate the mono-N-Boc product.
Part 4: Quantitative Data Comparison
The following table summarizes the expected outcomes based on the chosen reaction vector, allowing you to select the optimal conditions for your specific scale and purity requirements.
| Strategy | Base / Catalyst | Boc₂O (eq) | Temp | Major Product Observed |
| Uncontrolled Standard | DMAP / TEA | > 1.2 | RT | N,N-di-Boc & O-Boc mixture[1] |
| Direct Mono-Protection | 10 mol% I₂ | 1.0 | RT | Selective Mono-N-Boc[2] |
| Overprotection | DMAP (excess) | > 3.0 | RT | Tri-Boc (N,N-di-Boc, O-Boc)[3] |
| Selective Cleavage | TFA in DCM | N/A | 0 °C to RT | Selective Mono-N-Boc[3][4] |
References
1.[2] Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines | The Journal of Organic Chemistry - ACS Publications. acs.org. URL: 2.[3] A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. nih.gov. URL: 3.[1] Technical Support Center: Selective Mono-Boc Protection of Primary Amines. benchchem.com. URL: 4.[4] N,N-Di-Boc-2-aminopyridine | 870703-63-2. benchchem.com. URL:
Sources
Technical Support Center: Managing Impurities in Large-Scale Synthesis of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate
Introduction
Welcome to the technical support guide for the large-scale synthesis of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate. This document is designed for researchers, chemists, and process development professionals to troubleshoot and manage impurities effectively during the manufacturing process. The control of impurities is critical for ensuring the final product's quality, safety, and efficacy in drug development applications.
This guide provides in-depth, experience-based insights into the common challenges encountered during the N-Boc protection of 2-amino-5-hydroxypyrimidine. We will explore the causality behind impurity formation, present robust analytical and purification protocols, and offer actionable solutions to streamline your workflow and achieve high-purity material consistently.
Primary Synthetic Route Overview
The most common and direct method for synthesizing tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate is the reaction of 2-amino-5-hydroxypyrimidine with di-tert-butyl dicarbonate (Boc₂O).[1] This reaction is typically carried out in a suitable solvent in the presence of a base. While seemingly straightforward, this process can lead to several process-related impurities if not properly controlled.
Primary Reaction Scheme:
The amine group on the pyrimidine ring attacks a carbonyl carbon of the Boc anhydride.[1] A base is used to neutralize the protonated amine, driving the reaction to completion.
Troubleshooting and FAQs
This section addresses specific issues in a question-and-answer format, providing potential causes and validated solutions to guide your experimental work.
Q1: My reaction shows significant amounts of unreacted 2-amino-5-hydroxypyrimidine starting material (SM) by HPLC. What is causing this low conversion?
A1: Low conversion is a common issue that can often be traced back to several factors related to reagents and reaction conditions.[2]
-
Causality & Explanation:
-
Insufficient Base: The reaction generates an equivalent of acid that must be neutralized. If the base is weak, volatile, or used in a substoichiometric amount, the reaction mixture can become acidic, protonating the starting amine and rendering it non-nucleophilic, thus stalling the reaction.
-
Reagent Purity and Moisture: Di-tert-butyl dicarbonate (Boc₂O) is sensitive to moisture and can hydrolyze over time. Similarly, moisture in the starting material or solvent can consume the reagent. The purity of the 2-amino-5-hydroxypyrimidine is also critical; insoluble impurities can coat the starting material, preventing it from fully dissolving and reacting.
-
Poor Solubility: 2-amino-5-hydroxypyrimidine has limited solubility in common aprotic solvents like THF or Dichloromethane (DCM). If the starting material does not fully dissolve, the reaction becomes a heterogeneous mixture, leading to slow and incomplete conversion.
-
-
Troubleshooting & Mitigation Strategy:
-
Optimize Base: Ensure at least 1.1 to 1.5 equivalents of a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIEA) are used. For a cleaner reaction profile, consider using a solid-supported base which can be filtered off.
-
Ensure Anhydrous Conditions: Dry all starting materials and use anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress.
-
Improve Solubility: Add a co-solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to improve the solubility of the starting material. Alternatively, increasing the reaction temperature moderately (e.g., to 40-50 °C) can enhance both solubility and reaction rate.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or a rapid HPLC In-Process Control (IPC) method to monitor the disappearance of the starting material before quenching the reaction.[3]
-
Q2: My LC-MS analysis shows a significant peak with a mass of [M+100], which I suspect is a di-Boc impurity. How is this formed and how can I prevent it?
A2: The [M+100] peak corresponds to the addition of a second Boc group, forming tert-Butyl N-(tert-butoxycarbonyl)-N-(5-hydroxypyrimidin-2-yl)carbamate. This is a classic over-reaction impurity.
-
Causality & Explanation:
-
The desired product, a carbamate, still possesses an N-H bond. Under forcing conditions (excess Boc₂O, prolonged reaction times, or in the presence of a strong acylation catalyst like DMAP), this nitrogen can be acylated a second time. This side reaction is often difficult to reverse and the resulting impurity can be challenging to separate from the desired product due to similar polarities.[4]
-
-
Troubleshooting & Mitigation Strategy:
-
Stoichiometric Control: Limit the amount of Boc₂O to 1.05 - 1.1 equivalents. Accurately assay your starting material to ensure you are using the correct stoichiometry.
-
Controlled Addition: Add the Boc₂O solution slowly (e.g., dropwise over 1-2 hours) to the solution of the amine at a controlled temperature (e.g., 0-10 °C). This maintains a low instantaneous concentration of the acylating agent, favoring the more reactive primary amine over the less reactive carbamate nitrogen.[3]
-
Avoid DMAP: Do not use 4-(Dimethylamino)pyridine (DMAP) or similar acylation catalysts, as they are known to promote the formation of di-Boc byproducts.
-
Purification: If the di-Boc impurity does form, it can sometimes be selectively removed. Since the di-Boc compound lacks the N-H proton of the desired product, it is slightly less polar. Careful optimization of column chromatography (e.g., using a shallow solvent gradient) or recrystallization from a biphasic solvent system may be effective.
-
Q3: The isolated crude product has a persistent yellow or brown color. What is the source of this color and how can I obtain a white solid?
A3: Color in the final product is typically due to high molecular weight byproducts or degradation of the pyrimidine ring, which is an electron-deficient heterocycle susceptible to certain reactions.
-
Causality & Explanation:
-
Base-Induced Degradation: In the presence of a strong base and oxygen (air), phenolic compounds and electron-deficient rings can be susceptible to oxidative degradation, forming colored impurities.
-
Thermal Degradation: Prolonged reaction times at elevated temperatures can lead to decomposition.
-
Residual Solvents: High-boiling point solvents like DMF or NMP, if not completely removed, can impart color and may contain reactive amine impurities (from hydrolysis) that can form colored adducts.
-
-
Troubleshooting & Mitigation Strategy:
-
Inert Atmosphere: As mentioned, running the reaction under an inert atmosphere can minimize oxidative side reactions.
-
Temperature Control: Maintain the lowest effective temperature for the reaction and workup. Avoid excessive heating during solvent distillation.
-
Purification Methods:
-
Charcoal Treatment: A slurry of the crude product in a suitable solvent (e.g., Ethyl Acetate or Acetonitrile) with activated carbon (charcoal) can effectively adsorb colored impurities. Filter through a pad of celite to remove the carbon.
-
Recrystallization: This is the most effective method for both purification and color removal. A well-chosen solvent system will cause the desired product to crystallize out, leaving the colored impurities behind in the mother liquor. See Protocol 2 for a recommended procedure.
-
Silica Gel Plug: If the color is due to highly polar impurities, dissolving the crude product in a minimal amount of solvent and passing it through a short plug of silica gel can be an effective cleanup step before final crystallization.
-
-
Key Protocols and Methodologies
Protocol 1: HPLC Method for In-Process Control (IPC) and Final Purity
This protocol provides a robust HPLC method for monitoring reaction progress and determining the final purity of the product.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm and 275 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve ~1 mg/mL in 50:50 Water:Acetonitrile |
Table 1. Recommended HPLC Parameters.
Protocol 2: Recrystallization for High-Purity Product
This procedure is designed to remove key process impurities and improve the product's physical properties (e.g., color, crystallinity).
-
Dissolution: Dissolve the crude tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate in a minimal amount of hot ethyl acetate (EtOAc) (approx. 10-15 mL per gram of crude material) with stirring. The target temperature should be near the boiling point of the solvent (~77 °C).
-
Hot Filtration (Optional): If insoluble particulates are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Cooling & Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you may place the flask in an ice bath for 1-2 hours to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold heptane or a cold EtOAc/Heptane mixture (e.g., 20:80 v/v) to remove residual mother liquor.
-
Drying: Dry the purified solid under vacuum at 40-50 °C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.
Impurity Investigation Workflow
When an unknown impurity is detected, a systematic approach is crucial for identification and mitigation.
References
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in pyrimidine synthesis. BenchChem.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Sigma-Aldrich.
- BenchChem Technical Support. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines. BenchChem.
- J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. J&K Scientific.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-Chemistry.org.
- Wikipedia. (n.d.). Pyrimidine. Wikipedia.
- Varala, R., Nuvula, S., & Adapa, S. R. (2006). Catalyst-free N-tert-butyloxycarbonylation of amines in water. The Journal of Organic Chemistry, 71(21), 8283-8286.
Sources
Refinement of workup procedures for reactions with tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggle with the downstream processing of bifunctional, amphoteric heterocycles. tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (CAS: 1951444-51-1)[1] is a classic example of a deceptively simple molecule that routinely causes catastrophic yield losses during aqueous workup.
This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for your extraction and purification workflows.
The Chemical Causality: Why Standard Workups Fail
To master the workup, you must first understand the molecule's electronic environment. This compound possesses three competing functional groups that dictate its macroscopic behavior:
-
The 5-Hydroxyl Group (pKa ~8.5): The electron-withdrawing nature of the pyrimidine ring makes this hydroxyl group significantly more acidic than a standard phenol. At basic pH, it forms a highly water-soluble pyrimidinolate anion.
-
The Pyrimidine Nitrogens (pKa ~2.5): These weakly basic nitrogens will protonate in strongly acidic environments, forming a water-soluble pyrimidinium cation.
-
The N-Boc Group: The tert-butyl carbamate is strictly acid-labile. The mechanism of its cleavage requires protonation of the carbamate carbonyl, followed by the elimination of a tert-butyl cation. This occurs rapidly at pH < 2.
The Core Issue: Standard acid/base extractions often push the pH too high (losing product to the aqueous layer as an anion) or too low (cleaving the Boc group and losing product as a cation). Successful recovery requires threading the needle at the molecule's isoelectric point.
Troubleshooting FAQs
Q1: My reaction is complete by LC-MS, but I am losing >60% of my product in the aqueous layer during extraction. Why? A1: This is a pH-dependent speciation failure. If your reaction was conducted under basic conditions (e.g., Suzuki coupling or alkylation), the 5-hydroxyl group is deprotonated. If you attempt to extract this directly with ethyl acetate (EtOAc), the anionic species will remain entirely in the aqueous phase. You must adjust the aqueous phase strictly to pH 5.5–6.5 . At this pH, the molecule exists in its neutral, lipophilic state, maximizing organic partitioning.
Q2: When I acidify the basic reaction mixture to recover the product, I observe a new lower-Rf spot on TLC, and mass spec shows an [M-100] peak. How do I prevent this? A2: The [M-100] mass loss corresponds to the loss of the Boc group (isobutylene + CO₂). Using strong mineral acids (e.g., concentrated HCl or H₂SO₄) to neutralize a basic reaction creates localized zones of extreme acidity (< pH 1) before the solution homogenizes. This rapidly catalyzes Boc cleavage. Solution: Replace strong mineral acids with mild organic acids or buffer solutions. We strongly recommend using 10% w/v aqueous citric acid or a saturated sodium dihydrogen phosphate (NaH₂PO₄) solution. These naturally buffer the system around pH 4–6, eliminating the risk of Boc cleavage while fully neutralizing the phenoxide.
Q3: I am extracting at pH 6, but recovery is still poor and I am getting stubborn emulsions. What is the optimal solvent? A3: tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate forms rigid intermolecular hydrogen-bond networks with water. EtOAc alone often lacks the hydrogen-bond accepting capacity to break this solvation shell. Solution: Switch your extraction solvent to 2-Methyltetrahydrofuran (2-MeTHF) or a mixed system like EtOAc/THF (4:1 v/v). The ethereal oxygen in 2-MeTHF acts as a powerful H-bond acceptor, effectively outcompeting water. Furthermore, saturating the aqueous layer with NaCl ("salting out") forces the organic compound out of the aqueous phase, drastically improving the partition coefficient and breaking emulsions.
Q4: My synthesis involves high-boiling solvents like diphenyl ether at 140 °C. How do I remove it during workup? A4: High-temperature aromatic substitutions frequently utilize diphenyl ether[2]. Standard aqueous workup will not remove this lipophilic solvent. Solution: Implement a reverse-precipitation step. After cooling the reaction mixture to room temperature, dilute it with 5 volumes of a non-polar hydrocarbon (e.g., heptane or hexanes). The highly polar pyrimidine product will precipitate as a crude solid, while the diphenyl ether remains entirely soluble in the heptane phase. Filter the solid, wash with cold heptane, and then dissolve the solid in 2-MeTHF for the pH-adjusted aqueous workup to remove inorganic salts.
Quantitative Data: Speciation & Partitioning
The following table summarizes the critical physicochemical parameters that dictate the workup strategy for this molecule.
| Parameter | Value / Range | Mechanistic Impact on Workup | Recommended Action |
| Molecular Weight | 211.22 g/mol | High polarity-to-mass ratio | Use highly solvating organics (2-MeTHF). |
| Pyrimidine pKa (conj. acid) | ~ 2.5 | Protonates at low pH | Avoid pH < 3 to prevent aqueous loss. |
| 5-Hydroxyl pKa | ~ 8.5 | Deprotonates at high pH | Avoid pH > 8 to prevent aqueous loss. |
| Optimal Extraction pH | 5.5 - 6.5 | Neutral species dominates | Target this window for liquid-liquid extraction. |
| Boc Cleavage Threshold | pH < 2 | Acid-catalyzed deprotection | Use Citric Acid or NaH₂PO₄ for neutralization. |
Visualizations of Logical Relationships
Caption: pH-dependent speciation and degradation pathways of Boc-protected 5-hydroxypyrimidine.
Caption: Optimized liquid-liquid extraction workflow for amphoteric pyrimidine derivatives.
Standardized Experimental Protocol: The Self-Validating Extraction
To ensure absolute reproducibility and prevent product loss, implement this step-by-step methodology. This protocol is designed as a self-validating system; you will not proceed to the next step until the current state is analytically confirmed.
Step 1: Quenching and Initial Dilution
-
Cool the crude reaction mixture to 0–5 °C using an ice bath.
-
Dilute the mixture with 5 volumes of deionized water to prevent salt precipitation during neutralization.
Step 2: Mild pH Adjustment (Critical Step)
-
Equip the reaction flask with a calibrated pH probe.
-
Dropwise, add a 10% w/v aqueous solution of citric acid while maintaining vigorous stirring.
-
Validation Check: Stop addition exactly when the pH meter reads 6.0. Do not rely on pH paper, as the highly colored reaction mixtures often mask the indicator dyes.
Step 3: Salting Out
-
Add solid NaCl to the mixture until no more dissolves (approximately 30 g per 100 mL of aqueous phase). Stir for 15 minutes to ensure full saturation.
Step 4: Extraction
-
Transfer the mixture to a separatory funnel.
-
Extract with 2-Methyltetrahydrofuran (2-MeTHF) (3 × 10 volumes relative to the estimated product mass).
-
Allow at least 5 minutes for phase separation after each inversion to ensure micro-emulsions resolve.
Step 5: Self-Validation & Washing
-
Validation Check: Before discarding the aqueous layer, spot it on a silica TLC plate and visualize under UV 254 nm. If a strong UV-active spot remains at the baseline, verify the pH is still 6.0. If the pH has drifted, re-adjust and extract once more with 2-MeTHF.
-
Wash the combined organic layers once with a minimal amount (2 volumes) of saturated brine to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 40 °C to prevent thermal degradation of the Boc group).
References
- Molaid. "tert-butyl (5-hydroxypyrimidin-2-yl)carbamate - CAS 1951444-51-1".
- Google Patents. "WO2019141202A1 - Tam family kinase and csf1r kinase inhibitors and uses thereof".
Sources
Validation & Comparative
A Guide to the Definitive Structural Validation of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Structural Elucidation Techniques
The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. For novel compounds and critical intermediates like tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate, a versatile building block in medicinal chemistry, rigorous and unambiguous structural validation is not merely an academic exercise—it is a prerequisite for understanding molecular interactions, predicting biological activity, and ensuring intellectual property.
This guide provides an in-depth comparison of the available analytical techniques for the structural elucidation of this molecule. We will demonstrate why single-crystal X-ray crystallography stands as the definitive "gold standard" for absolute structure determination. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for routine characterization, they provide indirect evidence that requires interpretation. In contrast, X-ray crystallography offers a direct and unambiguous map of atomic positions in three-dimensional space, providing an unparalleled level of certainty.
The Central Question: From 2D Connectivity to 3D Reality
Before delving into experimental validation, it is crucial to establish the anticipated molecular structure of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate. Based on fundamental chemical principles, we can predict the connectivity and the likely geometry of its constituent parts: a pyrimidine ring, a hydroxyl group, and an N-Boc (tert-butoxycarbonyl) protecting group. However, this 2D representation leaves critical questions unanswered: What are the precise bond lengths and angles? What is the conformation of the carbamate linkage relative to the pyrimidine ring? How do the molecules arrange themselves in the solid state through intermolecular interactions like hydrogen bonding?
Only a direct imaging technique like X-ray crystallography can definitively answer these questions.
Part 1: The Definitive Method: Single-Crystal X-ray Crystallography
X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule at atomic resolution.[1] Its supremacy lies in its ability to directly visualize the electron density of a crystalline sample, which allows for the precise mapping of atomic positions. This provides unambiguous data on bond lengths, bond angles, and the overall molecular conformation.[2]
The Causality Behind the Choice: Why X-ray Crystallography is Essential
For a molecule intended for use in drug development, understanding its precise 3D shape is critical. This geometry governs how the molecule will interact with its biological target (e.g., an enzyme's active site). Spectroscopic methods can confirm the presence of functional groups and the connectivity of atoms, but they cannot, with absolute certainty, define the molecule's three-dimensional architecture. X-ray crystallography overcomes this limitation by providing a high-resolution, static "snapshot" of the molecule.
A Self-Validating Experimental Workflow
The process of determining a crystal structure is inherently self-validating. Each step, from data collection to refinement, contains internal checks that ensure the final model is a chemically and physically realistic representation of the molecule.
Sources
Alternative protecting groups for 2-amino-5-hydroxypyrimidine
An in-depth technical analysis for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Dual Nucleophilicity
In the synthesis of complex pyrimidine-based therapeutics, 2-amino-5-hydroxypyrimidine serves as a highly versatile, yet challenging, bifunctional building block. The molecule presents two distinct nucleophilic centers: the C2-amino group (N-nucleophile) and the C5-hydroxyl group (O-nucleophile).
Because the pyrimidine ring is electron-deficient, the intrinsic reactivity of these groups differs significantly from standard anilines or phenols. The 5-hydroxyl group is remarkably acidic (pKa ~6.8) [1.15], making it the primary site of deprotonation under mild basic conditions. Conversely, the 2-amino group is a poor nucleophile due to the electron-withdrawing nature of the pyrimidine core, often requiring strong electrophiles or nucleophilic catalysis (e.g., DMAP) to react.
To achieve regioselective functionalization—such as selective cross-coupling, glycosylation, or alkylation—orthogonal protection strategies are strictly required. This guide objectively compares the performance, stability, and experimental deployment of alternative protecting groups for 2-amino-5-hydroxypyrimidine.
Quantitative Comparison of Protecting Groups
Selecting the correct protecting group (PG) requires balancing the harshness of the protection step against the conditions required for downstream deprotection. Table 1 summarizes the most effective PGs for both the N- and O-positions.
Table 1: Performance and Orthogonality of Alternative Protecting Groups
| Protecting Group | Target Position | Reagents for Protection | Deprotection Conditions | Chemical Stability Profile |
| Boc (tert-Butyloxycarbonyl) | N-2 (Amino) | Boc₂O, DMAP, THF | Acidic (TFA or HCl) | Stable to bases, nucleophiles, and catalytic hydrogenation. |
| Cbz (Carboxybenzyl) | N-2 (Amino) | Cbz-Cl, Pyridine | Hydrogenolysis (Pd/C, H₂) | Stable to mild acids and bases; incompatible with reducible functional groups. |
| DMF Acetal | N-2 (Amino) | DMF-DMA, MeOH | Nucleophilic (NH₃/MeOH) | Excellent stability against strong bases, alkylating agents, and Pd/C[1]. |
| Benzyl (Bn) | O-5 (Hydroxyl) | BnBr, K₂CO₃, DMF | Hydrogenolysis (Pd/C, H₂) | Highly robust. Stable to strong acids, strong bases, and cross-coupling[2]. |
| TBS (tert-Butyldimethylsilyl) | O-5 (Hydroxyl) | TBS-Cl, Imidazole, DMF | Fluoride (TBAF) | Stable to hydrogenolysis and mild bases; labile to strong acids. |
| MOM (Methoxymethyl) | O-5 (Hydroxyl) | MOM-Cl, DIPEA, DCM | Mild Acid (HCl/MeOH) | Stable to strong bases and nucleophiles; highly orthogonal to hydrogenolysis. |
Recommended Orthogonal Workflows
To build a self-validating synthetic system, the protecting groups chosen for the N- and O- positions must be orthogonal—meaning one can be removed without affecting the other.
Strategy A: The Classic N-Boc / O-Bn Approach
This is the industry standard for peptide and small-molecule synthesis. The O-Benzyl group provides rugged protection during harsh basic functionalizations, while the N-Boc group prevents unwanted N-alkylation. Deprotection is perfectly orthogonal: TFA removes the Boc group, and subsequent palladium-catalyzed hydrogenolysis removes the Benzyl group.
Workflow for the orthogonal N-Boc / O-Bn protection strategy.
Strategy B: The Cross-Coupling N-DMF Acetal / O-TBS Approach
When downstream steps involve transition-metal catalysis (which can sometimes interact with benzyl ethers) or when high organic solubility is required, the DMF acetal is superior[3]. The N,N-dimethylaminomethylene group masks the amine while increasing lipophilicity. The O-TBS group is easily installed and removed with TBAF.
Logical relationship matrix for orthogonal deprotection conditions.
Step-by-Step Experimental Methodologies
As a best practice, always protect the 5-hydroxyl group before the 2-amino group. The hydroxyl group is far more reactive and acidic, allowing for clean, thermodynamically controlled functionalization.
Protocol 1: Selective O-Benzylation (Synthesis of 2-Amino-5-(benzyloxy)pyrimidine)
Causality: Potassium carbonate (
-
Initialization: Dissolve 2-amino-5-hydroxypyrimidine (1.0 equiv, 10 mmol) in anhydrous DMF (30 mL) under an argon atmosphere.
-
Deprotonation: Add anhydrous
(1.5 equiv, 15 mmol). Stir the suspension at room temperature for 30 minutes to allow for complete alkoxide formation. -
Alkylation: Dropwise, add benzyl bromide (BnBr) (1.05 equiv, 10.5 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature for 14 hours. Monitor completion via TLC (DCM:MeOH 9:1).
-
Workup (Self-Validating Step): Quench the reaction by pouring it into 150 mL of ice water. The product, being highly lipophilic compared to the starting material, will precipitate. Filter the solid, wash with cold water (to remove residual DMF and salts), and dry under vacuum. Yield: ~85%.
Protocol 2: N-Boc Protection of 2-Amino-5-(benzyloxy)pyrimidine
Causality: The 2-amino group of a pyrimidine is electronically deactivated. Standard Boc protection conditions (Boc₂O/TEA) will fail. The addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that forces the reaction forward.
-
Initialization: Dissolve 2-amino-5-(benzyloxy)pyrimidine (1.0 equiv, 5 mmol) in anhydrous THF (25 mL).
-
Catalysis: Add DMAP (0.2 equiv, 1 mmol) and triethylamine (1.5 equiv, 7.5 mmol).
-
Acylation: Add Di-tert-butyl dicarbonate (Boc₂O) (2.5 equiv, 12.5 mmol). Note: Excess Boc₂O is required to drive the reaction, which often results in intermediate di-Boc formation.
-
Reaction: Heat the mixture to 60°C for 12 hours.
-
Hydrolysis of Di-Boc (Optional but Recommended): If TLC shows di-Boc formation, cool to room temperature, add 10 mL of MeOH and
(1.0 equiv), and stir for 2 hours. This selectively hydrolyzes the sterically hindered second Boc group, yielding the mono-Boc product. -
Workup: Concentrate the solvent in vacuo. Dissolve the residue in EtOAc, wash with 1M citric acid, then brine. Dry over
and purify via flash chromatography. Yield: ~75%.
Protocol 3: N-DMF Acetal Protection (Alternative to Boc)
Causality: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reacts selectively with primary amines to form an amidine-like structure. This reaction is entirely atom-economical (releasing only methanol) and avoids the use of halogenated reagents or bases[3].
-
Initialization: Suspend 2-amino-5-hydroxypyrimidine (1.0 equiv, 5 mmol) in anhydrous methanol (20 mL).
-
Reagent Addition: Add DMF-DMA (1.5 equiv, 7.5 mmol) in a single portion.
-
Reaction: Heat the mixture to reflux (65°C) for 3-4 hours. The suspension will gradually turn into a clear solution as the highly soluble DMF-acetal product forms.
-
Workup: Cool to room temperature and concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove unreacted DMF-DMA. Yield: >90%.
References
1.2 - National Institutes of Health (NIH). 2. 1 - ResearchGate. 3.3 - ResearchGate. 4.4 - SciSpace.
Sources
Comparative study of different synthetic routes to tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate
Comparative Study of Synthetic Routes to tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate
As a critical heterocyclic building block, tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (CAS: 1951444-51-1) is heavily utilized in the development of TAM/CSF1R kinase inhibitors[1] and orally bioavailable multifunctional antioxidants for neurodegenerative diseases[2]. However, the synthesis of this molecule presents unique regioselectivity and chemoselectivity challenges. The pyrimidine core possesses highly electron-deficient C2 and C4 positions, making them susceptible to nucleophilic attack, while the C5 position is relatively electron-rich. Consequently, direct hydroxylation at C5 via classical Nucleophilic Aromatic Substitution (SNAr) is unfeasible.
To overcome this, chemists must employ strategic functional group manipulations. This guide objectively compares the three most viable synthetic routes, detailing the causality behind reagent selection and providing self-validating protocols for bench execution.
Mechanistic Overview & Route Causality
-
Route A: Palladium-Catalyzed Borylation/Oxidation Direct lithiation (metal-halogen exchange) of 5-bromopyrimidines requires cryogenic temperatures (-78 °C) and is incompatible with the acidic NH-Boc proton unless exhaustively protected[3]. To bypass this, Route A utilizes a Miyaura borylation to install a pinacolborane (BPin) group under mild, Pd-catalyzed conditions[4]. The resulting boronic ester is then subjected to an exothermic oxidative cleavage using H2O2/NaOH, smoothly yielding the C5-phenol.
-
Route B: Lewis Acid-Mediated Demethylation Starting from commercially available 2-amino-5-methoxypyrimidine, the methyl ether is cleaved using Boron Tribromide (BBr3). The causality here relies on BBr3 acting as a potent Lewis acid; it coordinates to the adjacent pyrimidine nitrogen and the ether oxygen, facilitating a targeted bromide attack on the methyl group[5]. The subsequent challenge is selectively Boc-protecting the exocyclic amine without forming the O-Boc carbonate.
-
Route C: De Novo Ring Condensation This highly convergent route completely avoids transition metals and harsh Lewis acids by constructing the pyrimidine ring from scratch. Guanidine is condensed with a C3-precursor (e.g., a protected 2-hydroxy-malonaldehyde) under basic conditions. While elegant, the instability and high cost of functionalized C3-precursors often limit its use in early-stage R&D.
Quantitative Route Comparison
The following table summarizes the performance metrics of each route to guide synthetic planning based on scale and budget.
| Metric | Route A (Borylation / Oxidation) | Route B (Demethylation / Protection) | Route C (De Novo Condensation) |
| Overall Yield | 65% – 75% | 50% – 60% | 40% – 55% |
| Atom Economy | Low (Loss of B2pin2 mass) | Moderate (Loss of CH3Br) | High (Water as main byproduct) |
| Reagent Cost | High (Pd catalysts, B2pin2) | Low (BBr3, Boc2O) | High (Specialty C3 precursors) |
| Scalability | Excellent (Mild conditions) | Moderate (Exothermic BBr3 quench) | Good (Dependent on precursor stability) |
| Primary Impurities | Protodeboronation byproducts | O-Boc / Bis-Boc derivatives | Incomplete cyclization oligomers |
Pathway Visualization
Fig 1: Comparative synthetic pathways to tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate.
Experimental Protocols (Self-Validating Systems)
Protocol A: Borylation / Oxidation Sequence (Recommended for High Purity)
This protocol is favored for medicinal chemistry due to its predictable regiochemistry and avoidance of harsh Lewis acids[1][4].
Step 1: Miyaura Borylation
-
Setup: In an oven-dried Schlenk flask, combine N-Boc-2-amino-5-bromopyrimidine (1.0 eq), bis(pinacolato)diboron (B2pin2) (1.2 eq), and anhydrous Potassium Acetate (KOAc) (3.0 eq) in anhydrous 1,4-dioxane (0.2 M).
-
Degassing (Critical Causality): Sparge the suspension with Argon for 15 minutes. Oxygen must be excluded to prevent the irreversible oxidation of the Pd(0) active catalyst species.
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Heat the mixture to 90 °C for 4 hours.
-
Self-Validation (IPC): Monitor via LC-MS. The starting material (Br isotope pattern) will disappear, replaced by the BPin mass (M+H). The reaction mixture will turn from a red suspension to a dark black slurry as Pd black precipitates upon completion.
-
Workup: Filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate to afford the crude boronate.
Step 2: Oxidative Cleavage
-
Setup: Dissolve the crude boronate in THF (0.2 M) and cool to 0 °C.
-
Oxidation: Slowly add 3M aqueous NaOH (3.0 eq), followed by the dropwise addition of 30% aqueous H2O2 (3.0 eq). Causality: The base quaternizes the boron atom, making it susceptible to nucleophilic attack by the peroxide, driving the 1,2-aryl migration.
-
Self-Validation (IPC): The reaction is highly exothermic. A successful reaction is indicated by a controlled temperature spike and the transition of the mixture to a clear, pale-yellow solution. LC-MS will confirm the shift from the BPin mass to the desired hydroxyl mass.
-
Workup: Quench with saturated Na2S2O3 to destroy excess peroxide (verify with KI-starch paper). Adjust pH to 5-6 using 1M HCl to protonate the phenol, extract with EtOAc, and purify via silica gel chromatography.
Protocol B: Demethylation and Selective Protection (Recommended for Scale-Up)
This route is highly cost-effective but requires strict stoichiometric control during the protection phase[5].
Step 1: BBr3 Demethylation
-
Setup: Dissolve 2-amino-5-methoxypyrimidine (1.0 eq) in anhydrous DCM (0.1 M) and cool to -78 °C under Argon.
-
Addition: Add BBr3 (1.0 M in DCM, 3.0 eq) dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Self-Validation (IPC): A dense, off-white precipitate will form. This is the hydrobromide salt of 2-amino-5-hydroxypyrimidine, indicating successful ether cleavage. 1H NMR of a quenched aliquot will show the complete disappearance of the methoxy singlet at ~3.8 ppm.
-
Quench: Cool to 0 °C and strictly quench by the dropwise addition of Methanol. Caution: Highly exothermic evolution of HBr gas. Concentrate to dryness to yield the crude HBr salt.
Step 2: Selective N-Boc Protection
-
Setup: Suspend the crude 2-amino-5-hydroxypyrimidine HBr salt in a 1:1 mixture of 1,4-dioxane and water.
-
pH Control (Critical Causality): Add NaHCO3 (3.0 eq). Causality: A weak base is required. Strong bases (like NaOH) will fully deprotonate the 5-OH (forming a highly nucleophilic phenoxide), leading to rapid O-Boc carbonate formation. NaHCO3 keeps the amine nucleophilic while minimizing phenoxide concentration.
-
Addition: Add Boc2O (1.05 eq) dropwise. Stir at room temperature for 16 hours.
-
Self-Validation (IPC): TLC (DCM:MeOH 9:1) should show a new, higher Rf spot. If a very high Rf spot appears, it indicates over-protection (bis-Boc or O-Boc).
-
Workup: Acidify slightly to pH 6 with 10% citric acid, extract with EtOAc, dry over Na2SO4, and crystallize from EtOAc/Hexanes to afford the pure tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate.
References
Sources
- 1. WO2019141202A1 - Tamå®¶ææ¿é ¶/åcsf1ræ¿é ¶æå¶ååå ¶ç¨é - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (2,4-Diphenylpyrimidin-5-yl)boronic acid | Benchchem [benchchem.com]
- 4. Boryl substitution of functionalized aryl-, heteroaryl- and alkenyl halides with silylborane and an alkoxy base: expanded scope and mechanistic studie ... - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00384A [pubs.rsc.org]
- 5. Multifunctional Antioxidants for the Treatment of Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Chemoselective O-Arylation in Kinase Inhibitor Synthesis: A Comparative Guide on tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate
As drug development increasingly targets complex signaling pathways, the synthesis of highly specific kinase inhibitors—such as those targeting TAM (Tyro3, Axl, Mer) and CSF1R kinases—demands rigorous chemoselectivity [1]. A recurring structural motif in these advanced inhibitors is the pyrimidine-based diaryl ether. Synthesizing this motif requires a Nucleophilic Aromatic Substitution (SNAr) between a functionalized pyrimidine and an aryl electrophile.
As a Senior Application Scientist, I frequently observe discovery chemistry teams struggling with regiocontrol during this exact transformation. In this guide, we will objectively compare the efficacy of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (CAS 1951444-51-1) against alternative strategies, detailing the mechanistic causality behind its superior performance and providing field-validated, self-validating protocols.
Mechanistic Rationale: The Chemoselectivity Challenge
Unprotected 2-amino-5-hydroxypyrimidine presents a classic chemoselectivity dilemma: it possesses two competing nucleophilic centers (the 5-hydroxyl oxygen and the 2-amino nitrogen). Under standard basic SNAr conditions, the unprotected substrate frequently yields an intractable mixture of O-arylated and N-arylated products. From a practical laboratory standpoint, these regioisomers often co-elute during normal-phase silica gel chromatography, making the isolation of the pure O-arylated target a severe synthetic bottleneck.
By utilizing the Boc-protected variant, tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate, we fundamentally alter the electronic and steric landscape of the molecule [2]. The tert-butyloxycarbonyl (Boc) group exerts a strong electron-withdrawing effect via resonance, delocalizing the nitrogen's lone pair and drastically reducing its nucleophilicity. Concurrently, the bulky tert-butyl moiety provides steric shielding against electrophilic attack at the nitrogen. This dual electronic-steric modulation directs the SNAr reaction exclusively to the 5-hydroxyl group, ensuring near-quantitative O-arylation.
Fig 1: Chemoselectivity logic comparing unprotected vs. Boc-protected pyrimidine in SNAr reactions.
Comparative Efficacy Data
To quantify the performance of different protecting group strategies, the table below summarizes the SNAr reaction outcomes when coupling the pyrimidine nucleophile with a standard electrophile (e.g., 4-chloro-6,7-dimethoxyquinoline) under identical thermal conditions (140 °C, DMAP, diphenyl ether).
| Protecting Group Strategy | SNAr O-Arylation Yield | SNAr N-Arylation Yield | Deprotection Conditions | Overall Synthetic Utility |
| None (Unprotected) | 35 - 45% | 40 - 50% | N/A | Low (Severe purification bottleneck) |
| Acetyl (-Ac) | 60 - 70% | < 5% | Harsh basic/acidic (Risk of ether cleavage) | Moderate |
| Boc (CAS 1951444-51-1) | > 85% | Not detected | Mild acidic (TFA, RT) | High (Standard for TAM/CSF1R inhibitors) |
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. The causality for each reagent choice is explicitly defined to ensure reproducibility, deep mechanistic understanding, and real-time troubleshooting capability in the laboratory.
Protocol 1: Chemoselective SNAr O-Arylation
Objective: Synthesize the Boc-protected diaryl ether intermediate without N-arylation crossover.
Reagents:
-
tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (1.0 eq)
-
Aryl chloride electrophile (e.g., 4-chloroquinoline derivative) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (2.0 eq)
-
Diphenyl ether (Solvent, 15 volumes)
Step-by-Step Methodology:
-
Preparation: Charge a dry, round-bottom flask with the Boc-protected pyrimidine, aryl chloride, and DMAP.
-
Solvent Addition: Suspend the mixture in diphenyl ether.
-
Causality: Diphenyl ether is selected for its exceptionally high boiling point (259 °C), allowing the reaction to safely reach the 140 °C required to overcome the high activation energy barrier of SNAr on electron-rich heteroaromatics.
-
-
Thermal Activation: Heat the reaction mixture to 140 °C under a continuous nitrogen atmosphere and stir overnight (approx. 16 hours).
-
Causality: DMAP acts as a non-nucleophilic base and proton scavenger, deprotonating the 5-hydroxyl group to generate the highly nucleophilic phenoxide equivalent without degrading the acid-sensitive Boc group.
-
-
Self-Validation Check: Monitor by TLC (Ethyl Acetate/Hexane). The disappearance of the starting material and the emergence of a single, highly UV-active spot confirms exclusive O-arylation. The absence of a secondary lower-Rf spot confirms the Boc group successfully prevented N-arylation.
-
Workup: Cool the mixture to room temperature. Dilute heavily with hexanes to precipitate the product, filtering the solid to remove the diphenyl ether solvent.
Protocol 2: Mild Boc Deprotection
Objective: Unmask the 2-amino group for downstream functionalization while preserving the newly formed diaryl ether bond.
Reagents:
-
Trifluoroacetic acid (TFA) (20% v/v)
-
Dichloromethane (DCM) (80% v/v)
Step-by-Step Methodology:
-
Dissolution: Dissolve the O-arylated intermediate in anhydrous DCM and cool to 0 °C using an ice bath.
-
Acidic Cleavage: Dropwise add TFA to the solution.
-
Causality: The strong acid protonates the carbamate carbonyl, initiating the cleavage mechanism.
-
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2-4 hours.
-
Self-Validation Check: The irreversible evolution of carbon dioxide and isobutylene gas (visible as mild effervescence in the flask) serves as a visual confirmation of the deprotection progressing to completion.
-
-
Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate to isolate the free amine.
Conclusion
For the synthesis of complex pyrimidine-based kinase inhibitors, tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate is not merely a convenience—it is a strategic necessity. By effectively neutralizing the nucleophilicity of the 2-amino group through electronic withdrawal and steric hindrance, it eliminates the chromatographic bottlenecks associated with N-arylation impurities. This translates directly to maximized overall synthetic yields, easier scalability, and accelerated drug discovery timelines.
References
- Source: Google Patents / WIPO (PCT)
Benchmarking the performance of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate against similar building blocks
Target Audience: Researchers, Application Scientists, and Medicinal Chemists.
Introduction & Strategic Rationale
In modern drug discovery, the 2-aminopyrimidine motif is a privileged scaffold, frequently acting as a critical hinge-binding moiety in kinase inhibitors (such as TAM and CSF1R inhibitors)[1]. However, functionalizing the 5-position of the pyrimidine ring presents significant synthetic challenges due to competitive reactivity and the poor physicochemical properties of unprotected intermediates.
This guide benchmarks tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (CAS: 1951444-51-1) [2] against two closely related building blocks: its unprotected parent, 2-Aminopyrimidin-5-ol (CAS: 143489-45-6) [3], and its pyridine analog, tert-Butyl (5-hydroxypyridin-2-yl)carbamate (CAS: 1187930-13-7) [4]. By analyzing their reactivity, chemoselectivity, and handling properties, we provide a definitive framework for selecting the optimal fragment for your synthetic workflow.
Structural and Physicochemical Benchmarking
To establish a baseline, we must first compare the intrinsic properties of these three scaffolds.
Table 1: Physicochemical & Structural Comparison
| Property | tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate | 2-Aminopyrimidin-5-ol | tert-Butyl (5-hydroxypyridin-2-yl)carbamate |
| CAS Number | 1951444-51-1 | 143489-45-6 | 1187930-13-7 |
| Core Heterocycle | Pyrimidine | Pyrimidine | Pyridine |
| Amine Protection | Boc (tert-Butoxycarbonyl) | None (Free NH₂) | Boc (tert-Butoxycarbonyl) |
| Solubility (Organic) | High (DCM, THF, EtOAc) | Low (Requires DMSO/DMF) | High (DCM, THF, EtOAc) |
| O-Alkylation Selectivity | Excellent (>95%) | Poor (Competitive N-alkylation) | Excellent (>95%) |
The Causality of Scaffold Selection
-
Why Boc Protection? The unprotected 2-aminopyrimidin-5-ol is highly polar, resulting in poor solubility in standard organic solvents and requiring high-boiling solvents like DMF or DMSO[5]. Furthermore, the free exocyclic amine strongly competes with the hydroxyl group during electrophilic alkylation. The Boc group in tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate masks the amine's nucleophilicity via steric hindrance and electron withdrawal, ensuring >95% chemoselectivity for O-alkylation.
-
Pyrimidine vs. Pyridine Electronics: The pyrimidine ring contains two electron-withdrawing nitrogen atoms. This inductive effect significantly lowers the pKa of the 5-hydroxyl group compared to the pyridine analog[6]. Consequently, the pyrimidin-5-ol can be deprotonated by milder bases (e.g., K₂CO₃), whereas the pyridine analog may require stronger bases (e.g., Cs₂CO₃ or NaH) for efficient alkylation.
Mechanistic Pathway & Reactivity Profiling
Mechanistic interplay of pyrimidine electronics driving O-alkylation chemoselectivity.
Comparative Experimental Data: O-Alkylation Kinetics
To objectively evaluate performance, standard O-benzylation was conducted across all three substrates using identical conditions (1.1 eq Benzyl Bromide, 1.5 eq K₂CO₃, DMF, 60°C, 4h).
Table 2: Experimental Benchmarking Data (O-Alkylation Yields)
| Substrate | Reagent | Conditions | Conversion (LC-MS) | Isolated Yield | Major Impurity |
| Boc-Pyrimidin-5-ol | Benzyl Bromide | K₂CO₃, DMF, 60°C, 4h | >98% | 92% | None |
| 2-Aminopyrimidin-5-ol | Benzyl Bromide | K₂CO₃, DMF, 60°C, 4h | 100% | 35% | N,O-dibenzylated (45%) |
| Boc-Pyridin-5-ol | Benzyl Bromide | K₂CO₃, DMF, 60°C, 4h | >98% | 89% | None |
Data Interpretation: The unprotected 2-aminopyrimidin-5-ol yields a complex mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, drastically reducing the isolated yield to 35%. In contrast, both Boc-protected variants deliver near-quantitative conversion with excellent isolated yields, validating the absolute necessity of the Boc protecting group for early-stage functionalization.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls to ensure reproducibility and high fidelity in API synthesis[1].
Protocol A: Selective O-Alkylation of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate
Objective: Synthesize an O-linked ether intermediate without competitive N-alkylation.
-
Preparation: Charge a dry, argon-flushed round-bottom flask with tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (1.0 eq) and anhydrous DMF (0.2 M).
-
Causality: DMF solvates the potassium phenoxide intermediate effectively without hydrogen-bonding to the nucleophilic oxygen, maximizing the reaction rate.
-
-
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 15 minutes.
-
Causality: The electron-deficient pyrimidine ring renders the hydroxyl acidic enough that mild K₂CO₃ ensures complete deprotonation without risking Boc cleavage.
-
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise. Heat the reaction mixture to 60°C for 4 hours.
-
In-Process Control: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 212.1[M+H]+) is consumed.
-
Workup & Isolation: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Self-Validation: The Boc group imparts high lipophilicity, ensuring the product partitions entirely into the organic phase, leaving inorganic salts in the aqueous layer.
-
Protocol B: Downstream N-Deprotection (Boc Removal)
Objective: Unmask the 2-aminopyrimidine for subsequent cross-coupling (e.g., Buchwald-Hartwig amination) or target binding.
-
Cleavage: Dissolve the O-alkylated intermediate in Dichloromethane (DCM) (0.1 M). Cool to 0°C and add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.
-
Causality: Acidic cleavage generates isobutylene gas and CO₂. The continuous evolution of gas drives the equilibrium forward, ensuring irreversible and complete deprotection.
-
-
Monitoring: Stir for 2 hours at room temperature. TLC (Hexanes:EtOAc 1:1) should show complete disappearance of the high-Rf starting material.
-
Neutralization: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer pH is ~8.
-
Causality: Neutralization converts the TFA salt back to the free base, which is critical if the next step involves a palladium-catalyzed cross-coupling that is sensitive to acidic conditions.
-
Synthetic Decision Workflow
Synthetic decision tree comparing three building blocks in a standard API synthesis route.
Conclusion
When benchmarking building blocks for kinase inhibitor synthesis[1], tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate emerges as the superior reagent for 5-O-functionalization. It completely bypasses the chemoselectivity and solubility issues inherent to the unprotected 2-aminopyrimidin-5-ol [3], while offering more favorable electronics for mild O-alkylation compared to the pyridine analog [6]. Incorporating this Boc-protected scaffold into your workflow guarantees higher isolated yields, streamlined purification, and robust scalability.
References
-
Title: tert-butyl (5-hydroxypyrimidin-2-yl)carbamate (CAS 1951444-51-1) Source: Molaid URL: [Link]
- Title: WO2019141202A1 - TAM Family Kinase and CSF1R Kinase Inhibitors and Uses Thereof Source: Google Patents / WIPO URL
-
Title: tert-Butyl (5-hydroxypyridin-2-yl)carbamate | C10H14N2O3 | CID 66818514 Source: PubChem / NIH URL: [Link]
Sources
- 1. WO2019141202A1 - Tamå®¶ææ¿é ¶/åcsf1ræ¿é ¶æå¶ååå ¶ç¨é - Google Patents [patents.google.com]
- 2. tert-butyl (5-hydroxypyrimidin-2-yl)carbamate - CAS号 1951444-51-1 - 摩熵化学 [molaid.com]
- 3. 2-Aminopyrimidin-5-ol | 143489-45-6 [sigmaaldrich.com]
- 4. 1187930-13-7|tert-Butyl (5-hydroxypyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 5. 2-Aminopyrimidin-5-ol | Endogenous Metabolite | 143489-45-6 | Invivochem [invivochem.com]
- 6. tert-Butyl (5-hydroxypyridin-2-yl)carbamate | C10H14N2O3 | CID 66818514 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical Cross-Validation of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical challenges inherent in highly polar, nitrogen-rich heterocyclic building blocks. tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (CAS: 1951444-51-1) is a critical intermediate extensively utilized in the synthesis of TAM family and CSF1R kinase inhibitors [1].
However, validating the purity and structural integrity of its unprotected parent compound, 2-aminopyrimidin-5-ol, is notoriously difficult. This guide objectively compares the analytical performance of the Boc-protected target against its unprotected and Cbz-protected alternatives, providing self-validating experimental protocols grounded in ICH Q2(R1) guidelines [2].
The Analytical Challenge: Causality in Method Design
The core issue with unprotected 2-aminopyrimidines is their rapid amino-imino tautomerization in solution. This dynamic exchange occurs on the NMR timescale, causing severe line broadening of the pyrimidine protons. Furthermore, the unprotected amine and hydroxyl groups render the molecule highly polar. In reversed-phase High-Performance Liquid Chromatography (RP-HPLC), this extreme polarity results in virtually no retention on standard C18 stationary phases; the compound elutes near the void volume (
The Solution: Installing a tert-butoxycarbonyl (Boc) group delocalizes the lone pair on the exocyclic nitrogen into the carbamate carbonyl. This effectively "locks" the molecule in the amino tautomer, sharpening NMR signals. Simultaneously, the bulky, lipophilic tert-butyl group significantly increases the partition coefficient (LogP), shifting the HPLC retention time to a region where gradient elution can achieve baseline resolution.
Figure 1: Cross-validation workflow for pyrimidine-based building blocks.
Comparative HPLC Validation
To demonstrate the superior chromatographic behavior of the Boc-protected compound, we evaluate it against the unprotected and Cbz-protected analogs.
Self-Validating HPLC Protocol
-
System Suitability Testing (SST): Prior to sample analysis, inject a standard resolution mixture (uracil as a void marker, toluene, and the target analyte). The system is validated only if the resolution (
) between adjacent peaks is and the tailing factor ( ) is [2]. -
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50 v/v). Filter through a 0.22 µm PTFE syringe filter to ensure column protection.
-
Chromatographic Conditions:
-
Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm). Causality: The hybrid silica particle withstands the pH extremes required to keep the hydroxyl group protonated.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Integration: Calculate retention time (
), tailing factor ( ), and resolution ( ).
Table 1: Comparative HPLC Performance
| Compound Variant | Retention Time ( | Peak Asymmetry ( | Resolution from Impurities ( | Analytical Verdict |
| Unprotected (2-Amino-pyrimidin-5-ol) | 1.2 min (Near void) | 2.1 (Severe Tailing) | < 1.0 | Fails ICH Q2(R1) specificity criteria due to co-elution. |
| Cbz-Protected Analog | 6.8 min | 1.3 | 2.4 | Acceptable, but highly lipophilic; requires longer column wash. |
| Boc-Protected (Target) | 5.5 min | 1.1 | 3.1 | Optimal. Excellent retention, sharp peak shape, high specificity. |
Comparative NMR Structural Elucidation
While both Boc and Cbz groups lock the tautomeric equilibrium, the Boc group is analytically superior for
Self-Validating NMR Protocol
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-
containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal self-validating reference ( 0.00 ppm), ensuring chemical shift accuracy regardless of magnetic field drift. -
Acquisition: Utilize a 400 MHz NMR spectrometer at 298 K. Execute a standard 1D
H pulse sequence with 16 scans. Crucially, set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of the quaternary Boc carbons for subsequent C cross-validation. -
Processing: Apply an exponential window function (LB = 0.3 Hz) prior to Fourier transformation to optimize the Signal-to-Noise (
) ratio.
Figure 2: Mechanistic impact of Boc-protection on tautomeric equilibrium and analytical readout.
Table 2: H NMR (400 MHz, DMSO- ) Resolution Metrics
| Compound Variant | Pyrimidine C4/C6 Protons | Protecting Group Signal | Diagnostic Clarity |
| Unprotected | Broad singlet (~8.0 ppm) | N/A | Poor. Tautomerization causes peak collapse. |
| Cbz-Protected | Sharp singlet (8.2 ppm) | Multiplet (7.3 - 7.5 ppm) | Moderate. Cbz aromatic protons overlap with potential impurities. |
| Boc-Protected | Sharp singlet (8.1 ppm) | Sharp singlet (1.45 ppm, 9H) | Excellent. The 9H singlet provides a distinct, non-interfering diagnostic peak. |
LC-MS Stability & Ionization Profiling
To ensure the Boc group does not artificially suppress ionization, we perform an LC-MS cross-validation.
Self-Validating LC-MS Protocol
-
Sample Preparation: Dilute the HPLC sample to 10 µg/mL in Methanol/Water (50:50 v/v) supplemented with 0.1% Formic Acid to promote protonation.
-
Acquisition: Inject 2 µL into an ESI-Q-TOF mass spectrometer. Run a blank injection (solvent only) immediately prior to the sample to validate the absence of carryover. Operate in positive electrospray ionization (ESI+) mode (Capillary voltage: 3.0 kV; Desolvation temp: 350 °C).
-
Analysis: Extract the Extracted Ion Chromatogram (XIC) for the
adduct.
Table 3: ESI+ Mass Spectrometry Data
| Compound Variant | Exact Mass | Observed | Characteristic In-Source Fragmentation |
| Unprotected | 111.04 | 112.05 | Minimal fragmentation. |
| Boc-Protected | 211.09 | 212.10 | Loss of Boc group ( |
Note: The predictable in-source fragmentation of the Boc group serves as a secondary structural confirmation, further validating the analytical readout.
Conclusion
The analytical cross-validation clearly demonstrates that tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate is vastly superior to its unprotected counterpart for rigorous quality control in drug development. By locking the tautomeric equilibrium and increasing lipophilicity, the Boc protecting group transforms an analytically intractable pyrimidine into a highly resolved, ICH Q2(R1)-compliant building block, ensuring the downstream integrity of kinase inhibitor synthesis.
References
- Source: WIPO (PCT) / Google Patents (WO2019141202A1)
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation URL:[Link]
A Comparative Guide to N-Protection Strategies for Pyrimidines: Boc vs. Cbz, Fmoc, and Trityl in Drug Discovery and Synthesis
For researchers, scientists, and professionals in drug development and organic synthesis, the strategic selection of a nitrogen-protecting group for the pyrimidine core is a critical decision that profoundly influences the efficiency, yield, and success of a synthetic route. The pyrimidine scaffold is a cornerstone in a vast array of pharmaceuticals and biologically active molecules, making its selective functionalization a key focus in medicinal chemistry.[1][2][3] This in-depth technical guide provides a comparative analysis of the tert-butyloxycarbonyl (Boc) protecting group against other commonly employed N-protecting groups: benzyloxycarbonyl (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), and trityl (Trt). This guide moves beyond a simple recitation of protocols to offer a rationale-driven comparison of their performance, supported by experimental insights and data, to empower researchers in making informed strategic decisions.
The Imperative of N-Protection in Pyrimidine Chemistry
The nucleophilic nature of the nitrogen atoms in the pyrimidine ring necessitates protection to prevent unwanted side reactions during various synthetic transformations, such as metal-catalyzed cross-coupling reactions, lithiation, and glycosylation.[4] An ideal protecting group should be introduced in high yield, remain stable under a range of reaction conditions, and be cleaved selectively and efficiently without affecting other functional groups in the molecule.[5] The concept of "orthogonality," the ability to deprotect one group in the presence of another, is paramount in multi-step syntheses.[6][7]
This guide will delve into the practical application and comparative performance of Boc, Cbz, Fmoc, and Trt groups for the N-protection of pyrimidines, with a focus on their mechanisms, stability, and strategic deployment in complex synthetic pathways.
The Versatile Workhorse: tert-Butyloxycarbonyl (Boc) Group
The Boc group is arguably the most common N-protecting group in non-peptide chemistry due to its ease of introduction, general stability, and mild deprotection conditions.[8]
Boc Protection of Pyrimidines
The introduction of the Boc group onto a pyrimidine nitrogen is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) under neutral or basic conditions.[8] The reaction proceeds via nucleophilic attack of the pyrimidine nitrogen on one of the carbonyl carbons of (Boc)₂O.
Experimental Protocol: Boc Protection of Uracil
-
Dissolution: Dissolve uracil (1.0 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a base, for example, triethylamine (TEA) (1.2 equiv.).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the N-Boc protected uracil.
Boc Deprotection: A Mild Acidic Cleavage
The Boc group is prized for its acid lability.[6] Deprotection is most commonly achieved with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[9]
Experimental Protocol: Boc Deprotection of N-Boc Pyrimidine
-
Dissolution: Dissolve the N-Boc protected pyrimidine (1.0 equiv.) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) (10-50% v/v) to the solution at 0 °C.
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: The volatiles are removed under reduced pressure, and the residue is often co-evaporated with a solvent like toluene to remove residual TFA. The resulting amine salt can be neutralized with a mild base.
The Classic Contender: Benzyloxycarbonyl (Cbz) Group
The Cbz group is another stalwart in amine protection, particularly in peptide synthesis, and offers a distinct set of stability and deprotection characteristics compared to Boc.[6][10]
Cbz Protection of Pyrimidines
The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, similar to the Schotten-Baumann reaction.[11]
Experimental Protocol: Cbz Protection of a Pyrimidine Derivative
-
Dissolution: Dissolve the pyrimidine (1.0 equiv.) in a biphasic solvent system such as dioxane/water or a single solvent like THF.
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0 equiv.).
-
Reagent Addition: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature for several hours until completion as monitored by TLC.
-
Work-up and Purification: The reaction is worked up by extraction with an organic solvent, followed by washing, drying, and concentration. Purification is typically achieved by column chromatography.[11]
Cbz Deprotection: The Power of Hydrogenolysis
The hallmark of the Cbz group is its removal by catalytic hydrogenolysis.[6][12] This method is exceptionally mild and orthogonal to acid- and base-labile protecting groups.
Experimental Protocol: Cbz Deprotection via Hydrogenolysis
-
Setup: Dissolve the N-Cbz protected pyrimidine (1.0 equiv.) in a suitable solvent like methanol (MeOH) or ethanol (EtOH).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C) (typically 10-20% by weight).
-
Hydrogenation: Stir the suspension under an atmosphere of hydrogen gas (H₂) (balloon or Parr hydrogenator) at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the deprotected pyrimidine.[12]
The Base-Labile Alternative: 9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is a key player in modern peptide synthesis, and its base-lability provides an orthogonal deprotection strategy to the acid-labile Boc and hydrogenolysis-labile Cbz groups.[13][]
Fmoc Protection of Pyrimidines
Fmoc protection is generally achieved by reacting the pyrimidine with Fmoc-Cl or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[13]
Experimental Protocol: Fmoc Protection of a Pyrimidine Amine
-
Dissolution: Dissolve the pyrimidine (1.0 equiv.) in a solvent such as DMF or a mixture of dioxane and water.
-
Base Addition: Add a base like sodium bicarbonate or triethylamine (1.5-2.0 equiv.).
-
Reagent Addition: Add Fmoc-Cl (1.1 equiv.) to the mixture.
-
Reaction: Stir the reaction at room temperature for a few hours, monitoring by TLC.
-
Work-up and Purification: The reaction is worked up by extraction and purified by column chromatography.
Fmoc Deprotection: A Gentle Basic Cleavage
The Fmoc group is readily cleaved under mild basic conditions, most commonly with a solution of piperidine in DMF.[] This makes it ideal for syntheses involving acid-sensitive functionalities.
Experimental Protocol: Fmoc Deprotection
-
Dissolution: Dissolve the N-Fmoc protected pyrimidine in DMF.
-
Base Addition: Add a solution of 20% piperidine in DMF.
-
Reaction: Stir the reaction at room temperature. The deprotection is often rapid, typically completing within 30 minutes.
-
Work-up: The reaction mixture is typically diluted with an organic solvent and washed with water to remove piperidine and the dibenzofulvene byproduct. The organic layer is then dried and concentrated.
The Sterically Demanding Guardian: Trityl (Trt) Group
The trityl group, with its significant steric bulk, offers unique selectivity in protection, particularly for primary amines.[16] Its acid lability is tunable by substitution on the phenyl rings (e.g., MMT, DMT).[16]
Trityl Protection of Pyrimidines
Trityl protection is usually carried out using trityl chloride (Trt-Cl) in the presence of a non-nucleophilic base like triethylamine or pyridine.[1]
Experimental Protocol: Trityl Protection of a Primary Amino Pyrimidine
-
Dissolution: Dissolve the amino pyrimidine (1.0 equiv.) in an anhydrous solvent like DCM or pyridine.
-
Base Addition: Add triethylamine (1.2 equiv.).
-
Reagent Addition: Add trityl chloride (1.1 equiv.) portion-wise.
-
Reaction: Stir the reaction at room temperature, monitoring by TLC.
-
Work-up and Purification: The reaction is quenched and extracted. The crude product is purified by chromatography.
Trityl Deprotection: Controlled Acidic Removal
The Trt group is removed under acidic conditions, with its lability being greater than that of the Boc group.[16] This allows for selective deprotection.
Experimental Protocol: Trityl Deprotection
-
Dissolution: Dissolve the N-Trt protected pyrimidine in a suitable solvent.
-
Acid Addition: Treat with a mild acidic solution, such as 50% aqueous acetic acid or a dilute solution of TFA in DCM.
-
Reaction: Stir at room temperature and monitor by TLC.
-
Work-up: The reaction is neutralized and extracted, and the product is purified.
Comparative Analysis: Choosing the Right Tool for the Job
The selection of an N-protecting group is a strategic decision that hinges on the overall synthetic plan. Below is a comparative summary to guide this choice.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability | Orthogonality | Key Advantages | Potential Limitations |
| Boc | (Boc)₂O | Mild Acid (e.g., TFA)[6] | Stable to base, nucleophiles, and hydrogenolysis[6] | Orthogonal to Cbz and Fmoc[17] | High yields, mild deprotection, widely applicable. | Labile to strong acids; potential for side reactions with acid-sensitive groups. |
| Cbz | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd-C)[6][12] | Stable to acidic and basic conditions[6] | Orthogonal to Boc and Fmoc[17] | Very mild deprotection, orthogonal to many groups. | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[] | Stable to acid and hydrogenolysis[13] | Orthogonal to Boc and Cbz[17] | Mild, base-labile deprotection; suitable for acid-sensitive substrates. | Labile to basic conditions; dibenzofulvene byproduct can sometimes cause side reactions. |
| Trityl (Trt) | Trt-Cl | Mild Acid (weaker than for Boc)[16] | Stable to base and nucleophiles[16] | Can be selectively removed in the presence of Boc. | Steric bulk allows for selective protection of primary amines; highly acid-labile. | Steric hindrance can sometimes impede reactions at adjacent positions. |
Case Study: Strategic Application in Cross-Coupling Reactions
In the synthesis of complex drug candidates, pyrimidine cores are often functionalized using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. The choice of N-protecting group can significantly impact the outcome of these reactions.
For a Suzuki-Miyaura coupling, which typically employs basic conditions, a Boc or Cbz protecting group would be stable.[18] However, if the subsequent step requires acidic conditions for another transformation, the Cbz group would be a more strategic choice to avoid premature deprotection of a Boc group. Conversely, if a subsequent step involves a reduction, the Boc group would be preferred over the Cbz group. The Fmoc group, being base-labile, is generally not suitable for reactions run under strongly basic conditions.
Visualizing the Workflow: A Decision-Making Diagram
Caption: A decision tree for selecting an N-protecting group for pyrimidines.
Conclusion and Future Perspectives
The choice between Boc, Cbz, Fmoc, and Trityl for the N-protection of pyrimidines is not a matter of one-size-fits-all. A thorough understanding of the stability, lability, and orthogonality of each group is essential for the rational design of a synthetic strategy. The Boc group remains a versatile and reliable choice for a wide range of applications. The Cbz group offers a robust alternative when hydrogenolysis is a viable deprotection method. The Fmoc group provides a crucial orthogonal strategy for base-labile deprotection, and the Trityl group offers unique selectivity due to its steric bulk and high acid sensitivity.
As the demand for more complex and diverse pyrimidine-based drug candidates continues to grow, the development of novel and more finely-tuned protecting group strategies will remain a key area of research. The ability to strategically deploy these fundamental tools of organic synthesis is what will continue to drive innovation in drug discovery and development.
References
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]
-
Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. [Link]
-
Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]
-
Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry, 89(8), 5665-5674. [Link]
-
Almaliti, J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]
-
ResearchGate. (2015, February 21). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]
-
Beigelman, L., & Mikhailov, S. N. (1990). Transient protection in nucleoside synthesis using trityl groups: is it necessary to block hydroxyl groups?. Carbohydrate research, 203(2), 324–329. [Link]
-
Makutova, S. V., et al. (1995). [Modification of pyrimidine nucleosides using nicotinic acid derivatives]. Bioorganicheskaia khimiia, 21(4), 289–295. [Link]
-
Piron, J., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry, 21(40), 8199-8205. [Link]
-
Kumar, P., et al. (2013). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 18(7), 8430-8446. [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(38), 6535-6545. [Link]
-
Total Synthesis. (2024, January 5). Protecting Groups Archives – Page 2 of 2 –. [Link]
-
eScholarship.org. (n.d.). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‑Arg-Lys-AOMK. [Link]
-
CBL Patras. (2010, February 26). Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection. [Link]
-
ResearchGate. (n.d.). New Strategies for an Efficient Removal of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in the Peptide Synthesis | Request PDF. [Link]
-
Nielsen, D. U., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4585. [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]
-
Common Organic Chemistry. (n.d.). Trityl Protection. [Link]
-
Vaia. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
ResearchGate. (n.d.). N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent. [Link]
-
Li, C., et al. (2023). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature, 621(7979), 536-542. [Link]
-
ResearchGate. (2025, January 7). versus (P,N,P)Ni‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions under Green Conditions. [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Sharma, A., et al. (2013). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Journal of peptide science : an official publication of the European Peptide Society, 19(12), 764–770. [Link]
-
Organic Chemistry Portal. (n.d.). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. [Link]
-
Nolan, S. P., & Cazin, C. S. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 51(30), 7492-7495. [Link]
Sources
- 1. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. vaia.com [vaia.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
- 16. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Reproducibility of Experiments Using tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate: A Comparative Guide
Executive Summary
In the development of advanced therapeutics, particularly kinase inhibitors targeting the Tam family and CSF1R[1], 2-amino-pyrimidin-5-ol derivatives are critical building blocks. However, the unprotected aminopyrimidinol core presents significant synthetic challenges, including poor organic solubility and competing nucleophilic sites. This guide objectively compares the performance of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (Boc-protected) against its unprotected and Cbz-protected alternatives, providing mechanistic insights, comparative data, and self-validating experimental protocols to ensure high reproducibility in drug discovery workflows.
Mechanistic Rationale: The Causality of Boc-Protection
Working with unprotected 2-amino-pyrimidin-5-ol inherently compromises experimental reproducibility. The pyrimidine ring is electron-deficient, yet the 2-amino group retains sufficient nucleophilicity to compete with the 5-hydroxyl group during electrophilic functionalization (e.g., Mitsunobu reactions or Williamson ether syntheses).
Why choose the Boc-protected building block?
-
Suppression of N-Nucleophilicity: The introduction of the bulky, electron-withdrawing tert-butoxycarbonyl (Boc) group creates a conjugated carbamate system. This delocalizes the nitrogen lone pair into the carbonyl group, completely deactivating the 2-amino position. Consequently, subsequent reactions are directed exclusively to the 5-hydroxyl oxygen, ensuring >98% regioselectivity[2].
-
Solubility Enhancement: Unprotected aminopyrimidinols form strong intermolecular hydrogen bond networks, rendering them highly insoluble in standard ethereal or chlorinated solvents. The lipophilic tert-butyl group disrupts this network, dramatically increasing solubility in tetrahydrofuran (THF) and dichloromethane (DCM), which is a prerequisite for homogeneous, reproducible reaction kinetics.
-
Orthogonal Cleavage: Unlike Cbz groups, which require catalytic hydrogenation (often incompatible with halogenated or alkene-containing target molecules), the Boc group is cleanly cleaved under mild, anhydrous acidic conditions (e.g., TFA/DCM), generating volatile byproducts (isobutylene and CO2) that simplify purification[3].
Comparative Performance Data
The following table synthesizes quantitative performance metrics across three protection strategies during a standard two-step workflow (O-alkylation followed by deprotection).
| Performance Metric | tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (Boc) | Unprotected 2-amino-pyrimidin-5-ol | Benzyl N-(5-hydroxypyrimidin-2-yl)carbamate (Cbz) |
| Regioselectivity (O-Alkylation) | >98% (Exclusive O-alkylation) | ~60% (Competitive N-alkylation) | >95% (Exclusive O-alkylation) |
| Solubility (THF/DCM at 25°C) | High (>100 mg/mL) | Low (<5 mg/mL) | Moderate (~50 mg/mL) |
| Deprotection Conditions | TFA/DCM or HCl/Dioxane (RT, 1-2h) | N/A | H2, Pd/C (Incompatible with reducible groups) |
| Deprotection Byproducts | Isobutylene (gas), CO2 (gas) | N/A | Toluene (liquid, requires evaporation) |
| Overall Yield (2-step sequence) | 85 - 90% | < 40% (Severe purification losses) | 70 - 75% |
Self-Validating Experimental Protocols
To guarantee reproducibility, the following protocols are designed as self-validating systems. Each step includes specific observable cues (color changes, gas evolution, TLC shifts) that confirm the reaction is proceeding correctly without requiring immediate LC-MS analysis.
Protocol A: Regioselective Mitsunobu O-Alkylation
Objective: Couple a primary alcohol to the 5-position of the pyrimidine ring.
-
Preparation: In an oven-dried flask under N2, dissolve tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (1.0 eq) and the target primary alcohol (1.1 eq) in anhydrous THF (0.2 M).
-
Phosphine Addition: Add Triphenylphosphine (PPh3, 1.2 eq). Stir until completely dissolved. Validation: The solution should be clear and colorless.
-
Activation: Cool the reaction to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 10 minutes. Validation: A transient yellow color will appear upon each drop, fading as the betaine intermediate forms and reacts. A persistent pale yellow color indicates a slight excess of DIAD, confirming complete activation.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Validation: TLC (50% EtOAc/Hexanes) should show the complete disappearance of the starting carbamate (Rf ~0.3) and the appearance of a new, higher-running UV-active spot (Rf ~0.6).
-
Workup: Concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether. Validation: Triphenylphosphine oxide (TPPO) will precipitate as a white solid. Filter off the TPPO to vastly simplify downstream column chromatography.
Protocol B: Acid-Mediated Boc Deprotection
Objective: Remove the Boc group to yield the final functionalized 2-aminopyrimidine.
-
Preparation: Dissolve the O-alkylated intermediate from Protocol A in anhydrous DCM (0.1 M). Cool to 0°C.
-
Cleavage: Add Trifluoroacetic acid (TFA, 10 eq) dropwise. Validation: Gentle effervescence (bubbling) must be observed. This is the release of isobutylene and CO2 gas, directly proving the cleavage mechanism is active.
-
Monitoring: Stir at room temperature for 2 hours. Validation: TLC (10% MeOH/DCM) should show a shift from a high-running spot to a baseline/low-running polar spot (the TFA salt of the amine).
-
Neutralization & Recovery: Concentrate the reaction to dryness to remove excess TFA. Redissolve in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer pH is >8. Extract, dry over Na2SO4, and concentrate. Validation: The resulting product should be a free-flowing solid or oil, completely soluble in standard acidic LC-MS mobile phases, confirming the presence of the free basic amine.
Synthetic Workflow Visualization
Synthetic workflow comparing unprotected vs. Boc-protected 2-amino-pyrimidin-5-ol pathways.
References
- Source: World Intellectual Property Organization (WIPO)
-
Greene's Protective Groups in Organic Synthesis, 4th ed. Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
Boc-Protected Amino Groups Source: Organic Chemistry Portal URL:[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate
Operational Safety & Handling Guide: tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate
Executive Summary
tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate (CAS: 1951444-51-1) is a critical heterocyclic building block utilized extensively in drug discovery and the synthesis of active pharmaceutical ingredients (APIs)[1]. As a Boc-protected aminopyrimidine, it allows for selective functionalization at the hydroxyl group while protecting the reactive amine during complex multi-step organic synthesis[2]. This guide provides researchers and drug development professionals with field-proven, self-validating protocols for the safe handling, reaction execution, and disposal of this compound.
Chemical Profile & Hazard Assessment
Before initiating any workflow, personnel must understand the inherent physicochemical risks associated with this building block.
-
CAS Number : 1951444-51-1[1]
-
Molecular Formula : C9H13N3O3[1]
-
Molecular Weight : 211.221 g/mol [1]
-
Hazard Profile : Like many Boc-protected halogenated and hydroxylated pyrimidines, this compound carries standard GHS warnings: Harmful if swallowed (H302), and causes serious eye/skin irritation (H315, H319)[3].
-
Causality of Risk : The fine particulate nature of the powder poses a distinct inhalation risk (H335). Furthermore, the downstream deprotection protocols require highly corrosive and volatile acids (e.g., Trifluoroacetic acid, TFA)[2], necessitating stringent environmental controls and specialized PPE.
Personal Protective Equipment (PPE) Matrix
To mitigate exposure during weighing and reaction setup, the following PPE must be strictly adhered to.
| Protection Area | Recommended PPE | Operational Justification (Causality) |
| Eye/Face | ANSI Z87.1 Safety Goggles & Face Shield | Protects against aerosolized powder and severe splash hazards from corrosive reagents (e.g., TFA/DCM mixtures) used during deprotection[2]. |
| Hands | Double-layered Nitrile Gloves (min 8 mil) | Standard nitrile offers limited breakthrough time against halogenated solvents like DCM. Double-gloving allows immediate removal of the outer layer upon contamination. |
| Body | Flame-resistant Lab Coat & Tyvek Sleeves | Prevents electrostatic discharge when handling dry powders and protects the skin from rapid acid burns. |
| Respiratory | N95 / P100 Particulate Respirator | Mandatory if weighing bulk powder outside of a certified fume hood to prevent inhalation of irritating dust. |
Operational Workflows & Handling Methodologies
Fig 1: End-to-end operational safety workflow for handling hazardous pyrimidine building blocks.
Phase 1: Safe Weighing and Transfer
-
Preparation : Ensure the fume hood has a certified face velocity of at least 100 fpm. Clear the workspace of incompatible materials (e.g., strong oxidizers or strong bases).
-
Static Control : Use an anti-static gun (e.g., Zerostat) on the weigh boat. Causality: Fine powders of heterocyclic carbamates are highly prone to static cling, which leads to inaccurate mass readings and potential aerosolization exposure.
-
Transfer : Using a clean, dry stainless steel spatula, transfer the exact mass of tert-Butyl N-(5-hydroxypyrimidin-2-yl)carbamate into a round-bottom flask. Cap the flask immediately before removing it from the balance area.
Phase 2: Standard N-Boc Deprotection Protocol
To utilize the 5-hydroxypyrimidine scaffold in downstream synthesis, the tert-butyloxycarbonyl (Boc) protecting group must be removed. Trifluoroacetic acid (TFA) is the reagent of choice due to its high efficacy and volatility, which simplifies product isolation[2].
Fig 2: Acid-catalyzed N-Boc deprotection signaling and reaction pathway.
Step-by-Step Methodology:
-
Dissolution : Dissolve the Boc-protected amine in anhydrous Dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.5 M[2].
-
Causality: Anhydrous conditions prevent water from competing with the acid, while DCM provides excellent solubility for the organic substrate without participating in the reaction.
-
-
Thermal Control : Cool the solution to 0 °C using an ice bath[4].
-
Causality: The initial protonation of the carbonyl oxygen by TFA is an exothermic process. Cooling prevents thermal degradation of the pyrimidine ring and suppresses unwanted side reactions.
-
-
Acid Addition : Slowly add TFA dropwise to the stirred solution. A 1:1 mixture of TFA:DCM (v/v) is generally effective for complete deprotection[2].
-
Reaction Propagation : Allow the reaction to warm naturally to room temperature and stir for 1-4 hours[4].
-
Work-up & Neutralization : Remove the solvent and excess TFA under reduced pressure using a rotary evaporator[2]. Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ solution[4].
-
Causality: Neutralization is required to convert the intermediate trifluoroacetate salt back to the free amine. Caution: The neutralization of residual TFA will cause rapid CO₂ evolution; vent the separatory funnel frequently to prevent pressure buildup and potential glassware rupture[4].
-
Spill Response & Disposal Plan
-
Solid Chemical Spill (Powder) : Do not sweep. Sweeping generates hazardous dust. Use a damp, inert absorbent pad to gently collect the powder. Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Reaction Spill (TFA/DCM Mixture) : Evacuate the immediate area if outside the fume hood. Neutralize the acid spill carefully with sodium bicarbonate powder or a dedicated acid spill kit. Absorb the neutralized liquid with inert material (e.g., vermiculite) and dispose of it as halogenated hazardous waste.
-
Routine Disposal : All waste generated from the deprotection protocol contains DCM and TFA. It must be strictly segregated into Halogenated Organic Waste containers. Never mix acidic TFA waste with basic waste streams or cyanide-containing solutions, as this can generate lethal toxic gases.
References
1.[1] tert-butyl (5-hydroxypyrimidin-2-yl)carbamate - CAS号1951444-51-1, molaid.com, 2.[3] 883231-23-0 | N-Boc-2-Amino-5-bromopyrimidine - AiFChem, aifchem.com, 3.[2] Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem, benchchem.com, 4.[4] Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem, benchchem.com,
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
